H-D-Phe-OtBu.HCl
Description
The exact mass of the compound (R)-tert-Butyl 2-amino-3-phenylpropanoate hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
tert-butyl (2R)-2-amino-3-phenylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-13(2,3)16-12(15)11(14)9-10-7-5-4-6-8-10;/h4-8,11H,9,14H2,1-3H3;1H/t11-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMCEXDXULPJPG-RFVHGSKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90580028 | |
| Record name | tert-Butyl D-phenylalaninate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90580028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3403-25-6 | |
| Record name | tert-Butyl D-phenylalaninate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90580028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl (2R)-2-amino-3-phenylpropanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to H-D-Phe-OtBu.HCl: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of H-D-Phe-OtBu.HCl (D-Phenylalanine tert-butyl ester hydrochloride). This compound is a crucial building block in peptide synthesis and holds significant potential in pharmaceutical research and development.
Core Chemical Properties and Structure
This compound is the hydrochloride salt of the tert-butyl ester of D-phenylalanine. The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality of D-phenylalanine, preventing it from participating in unwanted side reactions during peptide synthesis. The hydrochloride salt form enhances the compound's stability and solubility in certain solvents.
Chemical Structure
The structure of this compound consists of a D-phenylalanine core, where the carboxylic acid is esterified with a tert-butyl group, and the amino group is protonated with hydrochloric acid.
Molecular Formula: C₁₃H₂₀ClNO₂[1]
Molecular Weight: 257.76 g/mol [1][2][3]
CAS Number: 3403-25-6[1][4][5]
IUPAC Name: (R)-tert-butyl 2-amino-3-phenylpropanoate hydrochloride
Physicochemical Properties
| Property | Value | References |
| Appearance | White to off-white crystalline powder | [5][] |
| Melting Point | 220-225 °C | [5] |
| Solubility | Soluble in water, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. | [1] |
| Optical Rotation | [α]D²⁰ = -47.3 ± 2º (c=1 in EtOH) | [5] |
| Storage | Store at 0-8 °C in a dry, well-ventilated place. | [5][7] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of amino acid tert-butyl esters involves the reaction of the amino acid with tert-butyl acetate in the presence of an acid catalyst, such as perchloric acid. The following is a representative protocol adapted from literature for the synthesis of the L-isomer, which can be applied to the D-isomer.
Materials:
-
D-Phenylalanine
-
tert-Butyl acetate
-
Perchloric acid (60% aqueous solution)
-
Isopropyl ether
-
Hydrogen chloride gas
-
Nitrogen gas
Procedure:
-
Suspend D-Phenylalanine in tert-butyl acetate.
-
Add a catalytic amount of 60% aqueous perchloric acid to the suspension.
-
Stir the mixture at a controlled temperature (e.g., 18-23 °C) for a specified period (e.g., 18-24 hours) to allow for the esterification reaction to proceed.[8]
-
After the reaction is complete, cool the mixture.
-
Introduce hydrogen chloride gas into the solution to precipitate the hydrochloride salt of the product.[8]
-
Filter the precipitated crystals and wash with a suitable solvent, such as isopropyl ether, to remove impurities.[8]
-
Dry the collected white crystals under reduced pressure to obtain this compound.[8]
Purification by Recrystallization
Further purification of the synthesized this compound can be achieved by recrystallization.
Materials:
-
Crude this compound
-
Suitable solvent system (e.g., ethanol/water, methanol/ether)
Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent or solvent mixture.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a standard method to determine the enantiomeric purity of this compound.
-
Column: A chiral stationary phase, such as one based on a macrocyclic glycopeptide (e.g., teicoplanin-based), is effective for separating enantiomers of N-acylated amino acids.
-
Mobile Phase: A polar ionic mobile phase, for instance, a mixture of methanol with acetic acid and triethylamine, can be employed.[9]
-
Detection: UV detection at 210 nm is a common method.[10]
-
Expected Purity: Commercial grades of this compound typically exhibit a purity of ≥99% by HPLC.[5]
Applications in Drug Development
This compound is a valuable building block in the synthesis of peptides and peptidomimetics for therapeutic applications. Its D-configuration can impart increased resistance to enzymatic degradation, leading to a longer in vivo half-life of the resulting peptide drug.
Solid-Phase Peptide Synthesis (SPPS)
This compound is commonly used in Fmoc-based solid-phase peptide synthesis. The tert-butyl ester protects the C-terminus while the Fmoc group protects the N-terminus of another amino acid. The general workflow for incorporating this compound into a growing peptide chain is as follows:
Caption: Solid-Phase Peptide Synthesis (SPPS) Cycle.
In this process, the N-terminal Fmoc protecting group of the resin-bound peptide is removed. Then, the next Fmoc-protected amino acid (in this case, Fmoc-D-Phe-OH, which would be used in conjunction with this compound in a solution-phase synthesis or a similar protected D-Phe for SPPS) is activated and coupled to the free amine. This cycle is repeated to build the desired peptide sequence.
Biological Significance and Signaling Pathways
D-Phenylalanine, the core component of this compound, is a precursor to several important biomolecules, including catecholamines. While L-phenylalanine is the natural precursor, D-phenylalanine can also be converted in the body. The catecholamine biosynthesis pathway is a critical signaling pathway in the nervous system and endocrine system.
Caption: Catecholamine Biosynthesis Pathway.
This pathway begins with the conversion of phenylalanine to tyrosine, which is then hydroxylated to form L-DOPA (or D-DOPA from D-Tyrosine). Subsequent enzymatic steps lead to the synthesis of dopamine, norepinephrine, and epinephrine, which are crucial neurotransmitters and hormones involved in various physiological processes.[9][10][11]
Safety and Handling
This compound should be handled in a well-ventilated area by personnel wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS).[7][12]
This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. For specific applications and detailed experimental conditions, it is recommended to consult the primary literature and relevant safety documentation.
References
- 1. H-D-PHE-OTBU HCL | 3403-25-6 [chemicalbook.com]
- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000512) [hmdb.ca]
- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159) [hmdb.ca]
- 4. peptide.com [peptide.com]
- 5. shop.bachem.com [shop.bachem.com]
- 7. fishersci.com [fishersci.com]
- 8. JPH0977724A - Production of tertiary butyl ester of amino acid and its hydrochloride - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
D-Phenylalanine Tert-Butyl Ester Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-phenylalanine tert-butyl ester hydrochloride is a protected amino acid derivative with significant applications in peptide synthesis and pharmaceutical research. Its tert-butyl ester group provides stability to the carboxylic acid functional group, while the hydrochloride salt enhances its solubility in polar solvents, making it a versatile building block for complex organic molecules. This guide provides an in-depth overview of its chemical properties, applications, relevant experimental protocols, and its role in modulating endogenous opioid signaling pathways.
Chemical and Physical Properties
D-phenylalanine tert-butyl ester hydrochloride is a white crystalline powder.[1] Its key physicochemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 3403-25-6 | [1][2][3][4][5] |
| Molecular Formula | C₁₃H₂₀ClNO₂ | [1][2][3] |
| Molecular Weight | 257.76 g/mol | [6] |
| Appearance | White powder | [1][7] |
| Melting Point | 220-225 °C | [1] |
| Solubility | Soluble in water. | [8] |
| Optical Rotation | [α]²⁰/D = -47.3 ± 2° (c=1 in EtOH) | [1] |
| Storage | Store at 0-8 °C. | [1] |
Applications in Research and Development
The primary utility of D-phenylalanine tert-butyl ester hydrochloride lies in its role as a chiral building block in the synthesis of peptides and peptidomimetics.[1] The tert-butyl ester serves as a convenient protecting group for the carboxylic acid, preventing its participation in unwanted side reactions during peptide coupling. This protection is stable under various coupling conditions and can be removed under acidic conditions.
Peptide Synthesis
D-phenylalanine tert-butyl ester hydrochloride is a crucial reagent in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.[9] In these processes, the amino group of the compound is coupled with the activated carboxylic acid of another amino acid, extending the peptide chain. The use of the D-enantiomer is of particular interest for the synthesis of peptides with increased stability against enzymatic degradation, as naturally occurring proteases primarily recognize L-amino acids.
Pharmaceutical Development
The parent compound, D-phenylalanine, is known for its role as an inhibitor of enkephalinases, enzymes that degrade endogenous opioid peptides called enkephalins.[10] By preventing the breakdown of enkephalins, D-phenylalanine can potentiate their analgesic and antidepressant effects.[11] Consequently, D-phenylalanine tert-butyl ester hydrochloride serves as a valuable starting material for the synthesis of D-phenylalanine-containing compounds with potential therapeutic applications in pain management and neurology.[1]
Experimental Protocols
The following are generalized yet detailed methodologies for the use of D-phenylalanine tert-butyl ester hydrochloride in key experimental procedures.
Solution-Phase Dipeptide Synthesis
This protocol outlines the synthesis of a dipeptide using D-phenylalanine tert-butyl ester hydrochloride and an N-protected L-amino acid.
Materials:
-
D-phenylalanine tert-butyl ester hydrochloride
-
N-protected L-amino acid (e.g., Boc-L-Alanine)
-
Coupling agent (e.g., N,N'-Dicyclohexylcarbodiimide - DCC)
-
Racemization suppressant (e.g., 1-Hydroxybenzotriazole - HOBt)
-
Base (e.g., Triethylamine - TEA or N-methylmorpholine)
-
Anhydrous solvent (e.g., Dichloromethane - DCM or Chloroform)
-
10% aqueous Potassium Bisulfate (KHSO₄)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Neutralization of D-phenylalanine tert-butyl ester hydrochloride:
-
Suspend D-phenylalanine tert-butyl ester hydrochloride (1 equivalent) in anhydrous DCM.
-
Add TEA (1 equivalent) and stir the mixture at room temperature for 15 minutes to obtain the free amine.
-
-
Activation of the N-protected L-amino acid:
-
In a separate flask, dissolve the N-protected L-amino acid (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM and cool to 0°C.
-
Add DCC (1.1 equivalents) to the solution and stir for 5 minutes to form the activated ester.
-
-
Coupling Reaction:
-
Add the neutralized D-phenylalanine tert-butyl ester solution to the activated N-protected L-amino acid solution at 0°C.
-
Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with 10% aqueous KHSO₄, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude dipeptide can be purified by column chromatography on silica gel.
-
Boc Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol describes a single coupling cycle in Boc-based SPPS for the addition of an amino acid to a growing peptide chain on a resin, where D-phenylalanine tert-butyl ester hydrochloride would be used as one of the building blocks (after conversion to its Nα-Boc protected form).
Materials:
-
Peptide synthesis resin (e.g., Merrifield resin)
-
Nα-Boc protected amino acids (including Boc-D-phenylalanine)
-
Trifluoroacetic acid (TFA) in DCM (e.g., 50% v/v)
-
Diisopropylethylamine (DIEA) in DCM (e.g., 5% v/v) for neutralization
-
Coupling agent (e.g., HBTU)
-
Base (e.g., DIEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin in DCM in the reaction vessel.
-
Boc Deprotection: Remove the Boc protecting group from the N-terminus of the resin-bound peptide by treating with 50% TFA in DCM for approximately 30 minutes.
-
Washing: Wash the resin thoroughly with DCM and then DMF.
-
Neutralization: Neutralize the resulting trifluoroacetate salt by washing with a solution of 5% DIEA in DCM.
-
Washing: Wash the resin again with DMF to remove excess base.
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Nα-Boc protected amino acid (e.g., Boc-D-phenylalanine) (3 equivalents) with a coupling agent like HBTU (3 equivalents) and DIEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours to ensure complete coupling.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Repeat: The cycle of deprotection, neutralization, and coupling is repeated with the subsequent amino acids in the desired sequence.
Signaling Pathways and Mechanisms of Action
The pharmacological interest in D-phenylalanine and its derivatives stems from its ability to inhibit enkephalin-degrading enzymes, thereby potentiating the endogenous opioid system.
Enkephalinase Inhibition and Opioid Receptor Signaling
Enkephalins are endogenous pentapeptides that act as neurotransmitters, binding to opioid receptors to produce analgesic effects. Their action is terminated by enzymatic degradation by enkephalinases, such as carboxypeptidase A and neprilysin. D-phenylalanine acts as a competitive inhibitor of these enzymes. By slowing the degradation of enkephalins, D-phenylalanine increases their concentration in the synaptic cleft, leading to enhanced activation of opioid receptors.
The binding of enkephalins to opioid receptors, which are G-protein coupled receptors (GPCRs), initiates an intracellular signaling cascade.[12][13][14] This cascade typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[15] It also leads to the closure of voltage-gated calcium channels and the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[15] The net effect is a hyperpolarization of the neuron and a reduction in neurotransmitter release, which underlies the analgesic effect.
Experimental and Purification Workflow
The synthesis and purification of a peptide using D-phenylalanine tert-butyl ester hydrochloride follows a structured workflow to ensure the desired product is obtained with high purity.
Safety and Handling
D-phenylalanine tert-butyl ester hydrochloride should be handled in a well-ventilated area.[8] It is advisable to wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. The compound is hygroscopic and heat-sensitive, and therefore should be stored in a tightly sealed container in a dry place at the recommended temperature of 2-8°C.[8][16] It is incompatible with strong oxidizing agents.[8][16] In case of fire, appropriate extinguishing media should be used, and self-contained breathing apparatus should be worn.[16]
Conclusion
D-phenylalanine tert-butyl ester hydrochloride is a valuable and versatile reagent for chemical and pharmaceutical research. Its utility in peptide synthesis allows for the creation of novel peptides with enhanced stability and specific biological activities. Furthermore, its connection to the modulation of the endogenous opioid system through enkephalinase inhibition makes it a key compound in the development of new therapeutics for pain and neurological disorders. A thorough understanding of its properties, handling, and reaction methodologies is crucial for its effective and safe use in the laboratory.
References
- 1. chemimpex.com [chemimpex.com]
- 2. D-Phenylalanine tert-butyl ester hydrochloride, 98% 5 g | Request for Quote [thermofisher.com]
- 3. D-Phenylalanine tert-butyl ester hydrochloride, 98% | Fisher Scientific [fishersci.ca]
- 4. D-PHENYLALANINE TERT-BUTYL ESTER HYDROCHLORIDE|3403-25-6 [union-chems.com]
- 5. peptide.com [peptide.com]
- 6. DL-Phenylalanine t-butyl ester hydrochloride AldrichCPR [sigmaaldrich.com]
- 7. chemimpex.com [chemimpex.com]
- 8. D-Phenylalanine tert-butyl ester hydrochloride, 98% | Fisher Scientific [fishersci.ca]
- 9. Solution Phase Peptide Synthesis: The Case of Biphalin | Springer Nature Experiments [experiments.springernature.com]
- 10. D-Phenylalanine - Wikipedia [en.wikipedia.org]
- 11. Phenylalanine - Wikipedia [en.wikipedia.org]
- 12. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. fishersci.com [fishersci.com]
H-D-Phe-OtBu.HCl CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of H-D-Phe-OtBu.HCl, also known as D-Phenylalanine tert-butyl ester hydrochloride. It is a protected form of the essential amino acid D-Phenylalanine. This compound serves as a crucial building block in peptide synthesis and is noted for its role in various biological processes, including the biosynthesis of catecholamines and as an anti-enkephalinase agent.
Core Compound Data
The fundamental chemical and physical properties of this compound are summarized below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Citations |
| CAS Number | 3403-25-6 | [1][2][3] |
| Molecular Formula | C13H19NO2*ClH | [2] |
| Molecular Weight | 257.76 g/mol | [2][4][5] |
| Appearance | White to off-white solid/powder | [2][5] |
| Melting Point | 208-211°C | [2] |
| Boiling Point | 336.9°C at 760 mmHg | [2] |
| Flash Point | 157.6°C | [2] |
| Solubility | Soluble in water. Soluble in DMSO (≥ 100 mg/mL). | [2][4] |
| Storage Temperature | 0-6°C | [2] |
Experimental Protocols and Applications
This compound is primarily utilized as a protected amino acid in solid-phase peptide synthesis (SPPS). The tert-butyl ester group protects the carboxylic acid moiety of D-phenylalanine, preventing it from reacting during the coupling of the amino group to the growing peptide chain.
General Protocol for Use in Solid-Phase Peptide Synthesis (SPPS):
A detailed methodology for the incorporation of this compound into a peptide sequence via SPPS is outlined below. This is a representative protocol and may require optimization based on the specific peptide sequence and scale.
Workflow for Solid-Phase Peptide Synthesis using this compound.
Biological Significance and Signaling Pathways
This compound, as a precursor to D-phenylalanine, is implicated in pathways that modulate pain and mood. D-phenylalanine is known to inhibit enkephalinases, enzymes that degrade enkephalins. Enkephalins are endogenous opioid peptides that play a significant role in pain management by binding to opioid receptors. By inhibiting their degradation, D-phenylalanine can potentiate and prolong the analgesic effects of enkephalins.
Mechanism of D-Phenylalanine in potentiating enkephalin-mediated analgesia.
This inhibition of enkephalin degradation leads to a higher concentration of enkephalins in the synaptic cleft, increasing their binding to opioid receptors on the postsynaptic neuron. This, in turn, enhances the downstream signaling that results in an analgesic effect. The use of this compound in the synthesis of peptides containing D-phenylalanine can, therefore, be a strategy for developing novel therapeutics for pain management.
References
H-D-Phe-OtBu.HCl: A Comprehensive Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the solubility and stability of H-D-Phe-OtBu.HCl (D-Phenylalanine tert-butyl ester hydrochloride), a critical protected amino acid derivative utilized in peptide synthesis and various pharmaceutical research applications. This document compiles available data on its physicochemical properties and outlines detailed experimental protocols for its analysis, serving as a vital resource for professionals in drug development and chemical research.
Introduction
This compound is a protected form of the essential amino acid D-Phenylalanine. The tert-butyl ester group provides a stable protecting group for the carboxylic acid functionality, which is crucial during peptide synthesis to prevent unwanted side reactions.[1][2] The hydrochloride salt form of the compound enhances its solubility in polar solvents, facilitating its use in a variety of reaction conditions.[1][2] Understanding the solubility and stability of this compound is paramount for its effective storage, handling, and application in the synthesis of peptides and other pharmaceutical intermediates.
Physicochemical Properties
This compound is typically supplied as a white to off-white crystalline powder.[] Key physicochemical properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₁₃H₂₀ClNO₂ | [] |
| Molecular Weight | 257.76 g/mol | [] |
| CAS Number | 3403-25-6 | [4] |
| Appearance | White to off-white crystalline powder | [] |
| Melting Point | 208-211 °C | [5] |
| Storage Temperature | 2-8°C (short-term), -20°C to -80°C (long-term solutions) |
Solubility Profile
The solubility of this compound has been qualitatively and quantitatively assessed in various solvents. The presence of the hydrochloride salt generally increases its solubility in polar solvents.[1][2]
Qualitative Solubility
This compound is reported to be soluble in a range of common organic solvents and water.
| Solvent | Solubility |
| Water | Soluble[6] |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| Acetone | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble[7] |
Quantitative Solubility
| Solvent | Temperature | Concentration |
| DMSO | Not Specified | ≥ 100 mg/mL[7] |
The lack of comprehensive quantitative data highlights the necessity for researchers to determine the solubility in their specific solvent systems and experimental conditions.
Stability Profile
The stability of this compound is a critical factor for its successful application, particularly in multi-step syntheses. The tert-butyl ester is designed to be a stable protecting group under certain conditions but can be labile under others.
General Stability and Storage
For optimal stability, this compound should be stored in a tightly sealed container in a dry and well-ventilated place, protected from moisture and heat.[6] Recommended storage temperatures are 2-8°C for the solid material and -20°C to -80°C for stock solutions to minimize degradation over time.
Degradation Pathways
The primary degradation pathway of concern for this compound is the hydrolysis of the tert-butyl ester bond. This reaction is typically catalyzed by acid.
The tert-butyl ester group is known to be susceptible to acid-catalyzed hydrolysis, which would yield D-phenylalanine and tert-butanol. While generally stable to basic hydrolysis, prolonged exposure to strong bases may also lead to degradation.[8] The rate of hydrolysis is expected to be dependent on pH and temperature.
Phenylalanine and its derivatives contain a phenyl chromophore that can absorb UV light, potentially leading to photodegradation.[9] Forced degradation studies under controlled light exposure, as outlined in ICH guideline Q1B, are necessary to fully characterize the photostability of this compound.[1][10]
While specific studies on the oxidative degradation of this compound are not prevalent, studies on phenylalanine have shown that it can be degraded in the presence of oxidizing agents like lipid hydroperoxides, yielding products such as phenylacetic acid and benzaldehyde.[11][12]
Experimental Protocols
The following sections provide detailed methodologies for determining the solubility and stability of this compound. These protocols are based on standard pharmaceutical industry practices and regulatory guidelines.
Solubility Determination
A standard method for determining the solubility of a compound is the shake-flask method.
Objective: To determine the equilibrium solubility of this compound in various solvents at different temperatures.
Materials:
-
This compound
-
Selected solvents (e.g., water, methanol, ethanol, acetonitrile)
-
Thermostatically controlled shaker bath
-
Analytical balance
-
HPLC-UV or UPLC-MS system
-
Syringe filters (0.22 µm)
Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Place the vial in a shaker bath set to a constant temperature (e.g., 25°C).
-
Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant and immediately filter it through a syringe filter to remove any undissolved solid.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV or UPLC-MS method.
-
Repeat the experiment at different temperatures to determine the temperature dependence of solubility.
Solubility Determination Workflow
Stability Indicating Method Development and Forced Degradation Studies
A stability-indicating analytical method is crucial for accurately assessing the stability of this compound. This typically involves a forced degradation study to generate potential degradation products.
Objective: To develop a stability-indicating HPLC or UPLC method and to identify potential degradation pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or UPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
-
Photostability chamber
-
Oven
Procedure:
-
Method Development: Develop a reverse-phase HPLC or UPLC method capable of separating the parent compound from potential impurities and degradation products. A C18 column with a gradient elution of a buffered aqueous phase and an organic modifier (e.g., acetonitrile or methanol) is a common starting point.
-
Forced Degradation:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a specified time.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and heat at a controlled temperature for a specified time.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 80°C).
-
Photodegradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 W h/m² of UVA).[1][10]
-
-
Analysis: Analyze the stressed samples at various time points using the developed analytical method. The use of a PDA detector can help in assessing peak purity, while a mass spectrometer is invaluable for the identification of degradation products.
-
Method Validation: Once the method is shown to be stability-indicating, it should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Forced Degradation Study Workflow
Signaling Pathways
This compound itself is a synthetic intermediate and is not directly implicated in biological signaling pathways. However, its precursor, D-Phenylalanine, is known to be a precursor for the biosynthesis of catecholamines in the body and can act as an anti-enkephalinase agent.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. ema.europa.eu [ema.europa.eu]
- 4. peptide.com [peptide.com]
- 5. longdom.org [longdom.org]
- 6. D-Phenylalanine tert-butyl ester hydrochloride, 98% | Fisher Scientific [fishersci.ca]
- 7. UPLC and LC-MS studies on degradation behavior of irinotecan hydrochloride and development of a validated stability-indicating ultra-performance liquid chromatographic method for determination of irinotecan hydrochloride and its impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. arkat-usa.org [arkat-usa.org]
- 9. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 10. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 11. researchgate.net [researchgate.net]
- 12. Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides: New routes in the amino acid degradation pathways initiated by lipid oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: Overcoming the Stability Hurdle in Peptide Therapeutics
An In-depth Technical Guide to the Role of D-Amino Acids in Peptide and Peptidomimetic Design
For Researchers, Scientists, and Drug Development Professionals
Peptides are promising therapeutic agents due to their high specificity and potency. However, their clinical application is often hindered by their short in vivo half-life, primarily due to rapid degradation by proteases.[1] Nature predominantly utilizes L-amino acids as the building blocks for proteins and peptides, and endogenous proteases are stereospecific enzymes that recognize and cleave peptide bonds between these L-residues.[1] A powerful strategy to overcome this limitation is the incorporation of D-amino acids—the non-natural mirror images (enantiomers) of L-amino acids.
This technical guide provides a comprehensive overview of the principles, design strategies, and experimental methodologies for utilizing D-amino acids in the development of stable and effective peptide and peptidomimetic therapeutics.
Core Principles of D-Amino Acid Incorporation
The strategic substitution of L-amino acids with their D-enantiomers confers several key advantages that address the inherent weaknesses of natural peptides.
Enhanced Proteolytic Stability
The primary and most significant benefit of incorporating D-amino acids is the dramatic increase in resistance to enzymatic degradation.[2] Proteases, being chiral molecules, are highly specific to the L-configuration of amino acid residues.[1] The presence of a D-amino acid at a cleavage site creates a sterically incompatible conformation that the enzyme's active site cannot recognize, effectively preventing hydrolysis.[3] This enhanced stability leads to a longer circulating half-life in biological systems, improving bioavailability and therapeutic efficacy.[2][4] Peptides composed entirely of D-amino acids are often completely resistant to proteolysis.[5]
Modulation of Secondary and Tertiary Structure
Introducing a D-amino acid can profoundly influence a peptide's three-dimensional structure. While multiple D-amino acid substitutions in a sequence can disrupt α-helical or β-sheet structures, a single, strategically placed D-amino acid can induce specific and stable secondary structures, such as β-turns.[6][7] This conformational control is critical for mimicking the bioactive conformation of a parent L-peptide, which is often essential for receptor binding and biological activity.[8][9] Conversely, replacing all L-amino acids with their D-counterparts (an enantiomeric peptide) results in a left-handed helix instead of a right-handed one, but preserves the overall topology of the side chains relative to the backbone.[10][11]
Alteration of Biological Activity and Receptor Binding
The biological activity of a peptide is intrinsically linked to its structure and its ability to bind to a specific receptor. While replacing an L-amino acid with a D-amino acid can sometimes diminish or abolish activity by altering the precise orientation of side chains required for receptor interaction, it can also, in some cases, enhance binding affinity and potency.[12][13] For instance, the opioid peptide dermorphin is only active when its second residue is a D-alanine.[12] The design of "retro-inverso" peptides, which are made of D-amino acids in a reversed sequence, can mimic the side-chain topography of the original L-peptide, thereby retaining receptor binding while gaining proteolytic resistance.[4]
Design and Synthesis Strategies
The incorporation of D-amino acids can range from simple substitution to the complete redesign of the peptide backbone.
Logical Design Workflow
The process of designing a D-amino acid-containing peptide typically follows an iterative workflow aimed at optimizing stability while retaining or improving biological activity.
References
- 1. benchchem.com [benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. lifetein.com [lifetein.com]
- 7. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. mdpi.com [mdpi.com]
- 13. d-amino Acids in Health and Disease: A Focus on Cancer - PMC [pmc.ncbi.nlm.nih.gov]
H-D-Phe-OtBu.HCl: A Comprehensive Technical Guide to Material Safety
For researchers, scientists, and professionals in drug development, a thorough understanding of the materials in use is paramount to ensuring laboratory safety and experimental integrity. This in-depth technical guide provides a comprehensive overview of the material safety data for H-D-Phe-OtBu.HCl (D-Phenylalanine tert-butyl ester hydrochloride), a key reagent in peptide synthesis and various research applications.
Section 1: Chemical Identification and Properties
This compound is the hydrochloride salt of the tert-butyl ester of D-phenylalanine. Its chemical structure protects the carboxylic acid group, making it a valuable building block in the synthesis of peptides and other complex organic molecules.
| Identifier | Value |
| Chemical Name | D-Phenylalanine tert-butyl ester hydrochloride |
| Synonyms | H-D-Phe-OtBu HCl, (R)-tert-butyl 2-amino-3-phenylpropanoate hydrochloride |
| CAS Number | 3403-25-6[1][2] |
| Molecular Formula | C13H20ClNO2 |
| Molecular Weight | 257.76 g/mol |
| Appearance | White to light yellow powder or crystal |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, and water.[1] |
Section 2: Hazard Identification and Safety Precautions
While comprehensive toxicological data is not extensively documented in publicly available literature, standard precautions for handling chemical reagents should be observed. The primary hazards are associated with inhalation, skin, and eye contact.
| Hazard Type | Description | Precautionary Statements |
| Inhalation | May be harmful if inhaled and may cause respiratory tract irritation.[3] | Avoid breathing dust. Use in a well-ventilated area or with a dust respirator.[3][4] |
| Skin Contact | May be harmful if absorbed through the skin and may cause skin irritation.[3] | Wear protective gloves and clothing.[3][5] |
| Eye Contact | May cause eye irritation.[3] | Wear safety goggles or a face shield.[3][5] |
| Ingestion | May be harmful if swallowed.[3] | Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[6] |
GHS Hazard Classification:
-
Pictogram: GHS07 (Exclamation mark)
-
Signal Word: Warning
-
Hazard Statements: H319 (Causes serious eye irritation), H412 (Harmful to aquatic life with long-lasting effects)
-
Precautionary Statements: P264, P273, P280, P305 + P351 + P338, P337 + P313, P501
Section 3: Handling, Storage, and Disposal
Proper handling and storage are crucial for maintaining the stability of this compound and ensuring a safe laboratory environment.
Handling Protocols
A standardized workflow for handling this compound is essential to minimize exposure and prevent contamination.
Caption: A logical workflow for the safe handling of this compound in a laboratory setting.
Storage Conditions
To ensure the longevity and stability of the compound, the following storage conditions are recommended:
| Parameter | Recommendation |
| Temperature | Keep refrigerated. Do not store above 5°C (41°F).[3] For long-term storage, -20°C (for up to 1 month) or -80°C (for up to 6 months) is advised.[7] |
| Container | Keep container tightly closed.[3] |
| Atmosphere | Store under an inert atmosphere and protect from moisture as the product is hygroscopic.[5] |
| Incompatible Materials | Strong oxidizing agents.[3][8] |
Disposal
Waste material should be disposed of in accordance with federal, state, and local environmental control regulations.[3]
Section 4: Accidental Release and First Aid Measures
In the event of an accidental release or exposure, prompt and appropriate action is critical.
Accidental Release Measures
For a small spill, use appropriate tools to place the spilled material into a convenient waste disposal container.[3] For a large spill, use a shovel for the same purpose.[3] Ensure the area is well-ventilated and that all sources of ignition are removed.[4]
First Aid Protocols
A systematic approach to first aid is necessary following exposure.
Caption: A flowchart outlining the immediate first aid steps to be taken in case of exposure.
Section 5: Fire-Fighting Measures and Reactivity
Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[6]
Hazardous Decomposition Products: Upon combustion, it may produce carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride gas.[3][5][8]
Reactivity: The material is stable under recommended storage conditions.[3] It is incompatible with strong oxidizing agents.[3][8]
Section 6: Experimental Protocols
While this document focuses on the material safety data, this compound is a standard reagent in solid-phase peptide synthesis (SPPS). A general experimental workflow for its use in SPPS is outlined below.
Caption: A simplified workflow illustrating the role of amino acid derivatives like this compound in SPPS.
This guide is intended to provide comprehensive safety information for this compound. Researchers should always consult the most recent and complete Safety Data Sheet (SDS) from their supplier before use and adhere to all institutional safety protocols.
References
Core Principles of Amino Acid Protection in Peptide Synthesis: An In-depth Technical Guide
Introduction
Peptide synthesis is the cornerstone of creating therapeutic peptides, mapping protein interactions, and developing novel biomaterials. The process involves the stepwise formation of amide (peptide) bonds between amino acids in a precise, predetermined sequence. However, amino acids are multifunctional molecules, possessing a reactive α-amino group, an α-carboxyl group, and, in many cases, a reactive side-chain.[1] To prevent unwanted side reactions, such as self-polymerization or branching, and to direct the formation of the correct peptide bond, these reactive groups must be temporarily masked with "protecting groups".[2] This guide provides a comprehensive overview of the fundamental principles of amino acid protection, focusing on the orthogonal strategies that enable modern, efficient peptide synthesis.
The ideal protecting group must be easy to introduce, stable under the conditions of peptide bond formation, and readily removable under specific conditions that do not affect the newly formed peptide bond or other protecting groups present in the molecule.[] This concept of selective removal is the basis of an orthogonal protection strategy , which is critical for the synthesis of complex peptides.[4][5] It involves using multiple classes of protecting groups that are cleaved under distinct, non-interfering chemical conditions.[5][6]
Nα-Amino Group Protection: The Core of Stepwise Synthesis
The temporary protection of the α-amino group of an incoming amino acid is fundamental to the stepwise elongation of the peptide chain.[7] This protection prevents the amino acid from coupling with itself.[2] Once the amino acid is coupled to the growing peptide chain, its Nα-protecting group is removed to reveal a new free amine, ready for the next coupling cycle.[8] Two strategies, based on the tert-Butoxycarbonyl (Boc) and the 9-Fluorenylmethyloxycarbonyl (Fmoc) protecting groups, dominate the field of solid-phase peptide synthesis (SPPS).[][7]
The Boc (tert-Butoxycarbonyl) Strategy
Developed by R.B. Merrifield, the Boc strategy was the first to enable routine solid-phase peptide synthesis. It uses the acid-labile Boc group for temporary Nα-protection.[9]
-
Protection: The Boc group is introduced by reacting the amino acid's α-amino group with di-tert-butyl dicarbonate (Boc anhydride, Boc₂O).[10][11]
-
Deprotection (Cleavage): The Boc group is removed using a moderately strong acid, typically trifluoroacetic acid (TFA), often diluted in dichloromethane (DCM).[9][12] The mechanism involves protonation of the carbonyl oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[10][13]
The Fmoc (9-Fluorenylmethyloxycarbonyl) Strategy
The Fmoc strategy is now the most widely used method due to its milder deprotection conditions.[][8] It employs the base-labile Fmoc group for Nα-protection.
-
Protection: The Fmoc group is typically introduced using Fmoc-Cl or, more commonly, 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) under basic conditions.[14][15]
-
Deprotection (Cleavage): The Fmoc group is cleaved under mild basic conditions, most commonly with a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[15][16] The mechanism proceeds via a β-elimination reaction, initiated by the abstraction of the acidic proton on the fluorenyl ring system.[17] This generates a dibenzofulvene byproduct, which is trapped by the amine base (e.g., piperidine).[15][17]
Comparison of Nα-Protection Strategies
The choice between the Fmoc and Boc strategies depends on the peptide sequence, its length, and the presence of sensitive functional groups.[][6] The Fmoc/tBu strategy is considered fully orthogonal, whereas the Boc/Bzl strategy is quasi-orthogonal because both protecting group classes are removed by acid, albeit of different strengths.[6][9]
| Feature | Fmoc Strategy | Boc Strategy |
| Nα-Protecting Group | 9-Fluorenylmethyloxycarbonyl (Fmoc) | tert-Butoxycarbonyl (Boc) |
| Lability | Base-labile[15] | Acid-labile[12] |
| Deprotection Reagent | 20% Piperidine in DMF[15][16] | Trifluoroacetic Acid (TFA) in DCM[9][12] |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt, Boc)[9] | Strong-acid-labile (e.g., Bzl, Tos)[6] |
| Final Cleavage from Resin | Strong acid (e.g., TFA)[7] | Very strong acid (e.g., HF, TFMSA)[9] |
| Orthogonality | Fully Orthogonal[6][9] | Quasi-Orthogonal[6][9] |
| Advantages | Milder Nα-deprotection conditions, suitable for acid-sensitive residues.[6] | Effective for long or hydrophobic sequences prone to aggregation.[18] |
| Disadvantages | Potential for aggregation in some sequences; Dibenzofulvene byproduct can cause side reactions if not properly scavenged. | Requires handling of hazardous strong acids (HF); harsher final cleavage conditions.[8] |
Cα-Carboxyl Group Protection
To prevent the carboxyl group of the first amino acid from reacting, it must also be protected.
-
In Solid-Phase Peptide Synthesis (SPPS): The solid support (resin) itself serves as the C-terminal protecting group.[1][19] The first amino acid is covalently attached to the resin via its carboxyl group. Common resins include Wang resin for peptide acids and Rink Amide resin for peptide amides in Fmoc synthesis, and Merrifield resin for Boc synthesis.[20]
-
In Solution-Phase Synthesis: Simple esters, such as methyl (Me) or ethyl (Et) esters, are used and are typically removed by saponification (base-catalyzed hydrolysis). Benzyl (Bzl) esters are also common and can be removed by catalytic hydrogenation, which offers an orthogonal removal strategy.[]
| Protecting Group | Abbreviation | Removal Conditions | Synthesis Type |
| Solid Support Resin | e.g., Wang, Rink Amide | Strong Acid (e.g., TFA, HF) | SPPS |
| Methyl Ester | -OMe | Base (Saponification, e.g., NaOH) | Solution-Phase |
| Ethyl Ester | -OEt | Base (Saponification, e.g., NaOH) | Solution-Phase |
| Benzyl Ester | -OBzl | Catalytic Hydrogenation (H₂/Pd) | Solution-Phase |
| tert-Butyl Ester | -OtBu | Acid (e.g., TFA) | Solution-Phase |
Side-Chain Protection
Many of the 20 proteinogenic amino acids have reactive functional groups in their side chains (R groups) that must be protected throughout the synthesis process.[22] These "permanent" protecting groups must be stable to the conditions used for temporary Nα-deprotection (e.g., piperidine in Fmoc chemistry or TFA in Boc chemistry) and are only removed during the final cleavage step.[1][23]
The selection of side-chain protecting groups is dictated by the chosen Nα-protection strategy.
-
Fmoc/tBu Strategy: Uses acid-labile side-chain protecting groups, such as tert-Butyl (tBu), Boc, and Trityl (Trt). These are stable to the basic conditions of Fmoc removal but are cleaved simultaneously with the peptide's release from the resin by a strong acid cocktail (e.g., TFA with scavengers).[9]
-
Boc/Bzl Strategy: Employs side-chain protecting groups that are stable to the moderate acid (TFA) used for Boc removal but are cleaved by very strong acids like hydrofluoric acid (HF).[9] Common groups are benzyl (Bzl) based or tosyl (Tos).[6]
| Amino Acid | Functional Group | Fmoc Strategy Protecting Group (Cleavage: TFA) | Boc Strategy Protecting Group (Cleavage: HF) |
| Arg (R) | Guanidinium | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | Tos (Tosyl) |
| Asn (N) | Amide | Trt (Trityl) | Xan (Xanthyl) |
| Asp (D) | Carboxylic Acid | OtBu (tert-Butyl ester) | OBzl (Benzyl ester), OcHex (Cyclohexyl ester) |
| Cys (C) | Thiol | Trt (Trityl), Acm (Acetamidomethyl) | 4-MeBzl (4-Methylbenzyl) |
| Gln (Q) | Amide | Trt (Trityl) | Xan (Xanthyl) |
| Glu (E) | Carboxylic Acid | OtBu (tert-Butyl ester) | OBzl (Benzyl ester), OcHex (Cyclohexyl ester) |
| His (H) | Imidazole | Trt (Trityl), Boc | Tos (Tosyl), Dnp (2,4-Dinitrophenyl) |
| Lys (K) | Amine | Boc (tert-Butoxycarbonyl) | 2-Cl-Z (2-Chlorobenzyloxycarbonyl) |
| Ser (S) | Hydroxyl | tBu (tert-Butyl ether) | Bzl (Benzyl ether) |
| Thr (T) | Hydroxyl | tBu (tert-Butyl ether) | Bzl (Benzyl ether) |
| Trp (W) | Indole | Boc (tert-Butoxycarbonyl) | For (Formyl) |
| Tyr (Y) | Phenolic Hydroxyl | tBu (tert-Butyl ether) | 2-Br-Z (2-Bromobenzyloxycarbonyl), Bzl |
Mandatory Visualizations: Workflows and Principles
Diagrams are essential for visualizing the logical flow and chemical principles of peptide synthesis.
Caption: General workflow of a single cycle in Solid-Phase Peptide Synthesis (SPPS).
Caption: The chemical logic of a single Fmoc-SPPS cycle.
Caption: The chemical logic of a single Boc-SPPS cycle.
Caption: The principle of orthogonal protection in peptide synthesis.
Experimental Protocols
Detailed and reproducible protocols are critical for successful synthesis.
Protocol 1: Standard Fmoc-SPPS Cycle for a Single Amino Acid Coupling
This protocol assumes a peptide is being synthesized on a solid support resin (e.g., Rink Amide resin).
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a suitable reaction vessel.
-
Fmoc Deprotection:
-
Washing: Thoroughly wash the resin to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. This is a critical step. Perform washes in the following sequence:
-
DMF (5-7 times)
-
Dichloromethane (DCM) (3 times)
-
DMF (3 times)
-
A colorimetric test (Kaiser or Ninhydrin test) can be performed to confirm the presence of a free primary amine (a positive test is indicated by a deep blue color).[4]
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve the next Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and an activating agent (e.g., HBTU, HATU; 0.95 equivalents relative to the amino acid) in DMF.
-
Add an activation base such as N,N-Diisopropylethylamine (DIEA) (2 equivalents relative to the amino acid) to the amino acid solution and allow it to pre-activate for 1-2 minutes.[4]
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 45-60 minutes at room temperature.
-
-
Final Wash:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.[4]
-
A Kaiser test can be performed to confirm the completion of the coupling. A negative test (yellow beads) indicates no remaining free primary amines. If the test is positive, the coupling step should be repeated.
-
Protocol 2: Standard Boc-SPPS Cycle for a Single Amino Acid Coupling
-
Resin Wash: Wash the peptide-resin with DCM (3 times).
-
Boc Deprotection:
-
Add a solution of 50% (v/v) TFA in DCM to the resin.
-
Agitate for 2 minutes, drain, and repeat with a fresh portion of the TFA/DCM solution for 20-30 minutes.
-
-
Washing: Wash the resin to remove TFA.
-
DCM (3 times)
-
Isopropanol (1 time)
-
DCM (3 times)
-
-
Neutralization:
-
Add a solution of 5-10% (v/v) DIEA in DCM to the resin and agitate for 5-10 minutes to neutralize the protonated N-terminal amine.
-
Wash again with DCM (3-5 times) to remove excess DIEA.
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve the Boc-protected amino acid (3-5 equivalents) and an activating agent (e.g., HBTU; 0.95 equivalents) in DMF.
-
Add DIEA (2 equivalents) and pre-activate for 1-2 minutes.
-
Drain the DCM from the resin and add the activated amino acid solution.
-
Agitate for 60-120 minutes.
-
-
Final Wash:
-
Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
-
Protocol 3: Final Cleavage and Deprotection (Fmoc/tBu Strategy)
This protocol releases the synthesized peptide from the resin and removes all acid-labile side-chain protecting groups.
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common general-purpose cocktail is "Reagent K":
-
Trifluoroacetic acid (TFA): 94%
-
Phenol: 2.5%
-
Water: 2.5%
-
Thioanisole: 1%
-
Note: Scavengers like phenol, water, and thioanisole are crucial to trap the reactive carbocations generated from the cleavage of side-chain protecting groups (e.g., tBu, Trt), preventing them from modifying sensitive residues like Trp or Met.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin).
-
Stir or agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin from the cleavage solution, collecting the filtrate which contains the peptide.
-
Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
-
Precipitate the crude peptide by adding the TFA filtrate dropwise into a large volume of cold (0°C) diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether, wash the peptide pellet with more cold ether, and centrifuge again. Repeat this wash 2-3 times.
-
-
Drying: Dry the crude peptide pellet under vacuum to remove residual ether. The peptide is now ready for purification, typically by reverse-phase HPLC.
Conclusion
The strategic use of protecting groups is the intellectual and chemical foundation upon which peptide synthesis is built. The principles of temporary Nα-protection, permanent side-chain protection, and orthogonality allow for the controlled, sequential assembly of amino acids into complex and functionally active peptides. The evolution from the harsher Boc/Bzl strategy to the milder and more versatile Fmoc/tBu chemistry has significantly expanded the scope of peptide science, enabling the routine synthesis of previously inaccessible molecules. A thorough understanding of these core principles is indispensable for researchers, scientists, and drug development professionals aiming to harness the power of synthetic peptides.
References
- 1. Peptide Design: Principles & Methods | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. fiveable.me [fiveable.me]
- 6. benchchem.com [benchchem.com]
- 7. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 8. lifetein.com [lifetein.com]
- 9. peptide.com [peptide.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. total-synthesis.com [total-synthesis.com]
- 15. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. peptide.com [peptide.com]
- 19. researchgate.net [researchgate.net]
- 20. peptide.com [peptide.com]
- 22. fiveable.me [fiveable.me]
- 23. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
A Comprehensive Technical Guide to the Principles of Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique pioneered by R. Bruce Merrifield, for which he was awarded the Nobel Prize in Chemistry in 1984, has become the cornerstone of modern peptide science.[1][2] This method facilitates the efficient assembly of peptide chains in a stepwise manner on a solid, insoluble support, typically a resin.[3] The core principle of SPPS lies in anchoring the nascent peptide chain to this solid support, allowing for the easy removal of excess reagents and byproducts by simple filtration and washing, thus circumventing the laborious purification steps required in traditional solution-phase synthesis.[4][5] This guide provides an in-depth exploration of the fundamental principles of SPPS, including the core chemical strategies, experimental protocols, and critical considerations for synthesizing high-purity peptides for research and therapeutic applications.
Core Principles of Solid-Phase Peptide Synthesis
The SPPS process is a cyclical series of chemical reactions that sequentially adds amino acids to a growing peptide chain. The synthesis traditionally proceeds from the C-terminus to the N-terminus.[4] Each cycle of amino acid addition can be broken down into three primary steps: deprotection, activation and coupling, and washing.[3]
The Solid Support (Resin)
The choice of solid support is critical for a successful synthesis. The resin must be chemically inert to the reagents and solvents used, physically stable, and allow for efficient solvation to ensure accessibility of the reactive sites.[] The most common resins are based on cross-linked polystyrene beads, often functionalized with polyethylene glycol (PEG) to enhance swelling and solvation properties in polar solvents.[7] The resin is typically chosen based on the desired C-terminal functionality of the final peptide (e.g., carboxylic acid or amide).[1]
| Resin Type | C-Terminal Functionality | Common Linker | Typical Application |
| Wang Resin | Carboxylic Acid | 4-Alkoxybenzyl alcohol | Fmoc SPPS for peptide acids |
| 2-Chlorotrityl Chloride Resin | Carboxylic Acid / Protected Peptides | Trityl | Fmoc SPPS, mild cleavage conditions |
| Rink Amide Resin | Amide | Rink linker | Fmoc SPPS for peptide amides |
| Merrifield Resin | Carboxylic Acid | Chloromethyl | Boc SPPS for peptide acids |
Protecting Group Strategies: Fmoc vs. Boc
To prevent unwanted side reactions and ensure the correct peptide sequence, the reactive functional groups of the amino acids must be temporarily or permanently protected.[8] The two predominant orthogonal protection strategies in SPPS are the Fmoc/tBu and Boc/Bzl approaches.[9] Orthogonality refers to the ability to selectively remove one type of protecting group in the presence of others.[]
Fmoc (9-fluorenylmethyloxycarbonyl) Strategy: This is the most widely used method in modern SPPS.[10] The Nα-amino group is protected by the base-labile Fmoc group, while the side-chain protecting groups are acid-labile (e.g., tert-butyl, tBu).[]
-
Deprotection: The Fmoc group is removed with a mild base, typically a 20% solution of piperidine in N,N-dimethylformamide (DMF).[4]
-
Cleavage: The final cleavage of the peptide from the resin and removal of the side-chain protecting groups is achieved with a strong acid, commonly trifluoroacetic acid (TFA).[4]
Boc (tert-butyloxycarbonyl) Strategy: This was the original strategy developed by Merrifield. The Nα-amino group is protected by the acid-labile Boc group, and the side-chain protecting groups are removed by a very strong acid.[9]
-
Deprotection: The Boc group is removed with a moderately strong acid, such as TFA.[9]
-
Cleavage: The final cleavage and removal of side-chain protecting groups require a strong acid, such as anhydrous hydrogen fluoride (HF).[9]
| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |
| Nα-Protecting Group | Fmoc (Base-labile) | Boc (Acid-labile) |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) | Strong acid-labile (e.g., Bzl) |
| Nα-Deprotection Reagent | 20% Piperidine in DMF | TFA in DCM |
| Final Cleavage Reagent | TFA-based cocktail | Anhydrous HF |
| Advantages | Milder conditions, easier automation, real-time monitoring.[] | Can be advantageous for synthesizing "difficult" or aggregation-prone sequences.[9] |
| Disadvantages | Can be more expensive, potential for diketopiperazine formation.[2][] | Requires specialized, hazardous equipment for HF cleavage.[9] |
The SPPS Workflow: A Step-by-Step Visualization
The general workflow of SPPS is a cyclical process, as illustrated in the following diagram.
Caption: A high-level overview of the cyclical workflow in solid-phase peptide synthesis.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments in Fmoc-based SPPS.
Protocol 1: Manual Fmoc Solid-Phase Peptide Synthesis (0.1 mmol Scale)
This protocol outlines the manual synthesis process for elongating a peptide chain.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide or Wang resin (pre-loaded or for loading)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling reagent (e.g., HBTU)
-
Base (e.g., N,N-Diisopropylethylamine - DIEA)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling:
-
Place the resin (0.1 mmol) in the synthesis vessel.
-
Add DMF (5 mL) and allow the resin to swell for at least 30 minutes with gentle agitation.[11]
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF (5 mL) to the resin.
-
Agitate for 3 minutes and drain.
-
Add a fresh 20% piperidine in DMF solution (5 mL) and agitate for 10-15 minutes.[11]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the incoming Fmoc-amino acid (0.4 mmol, 4 eq.) and HBTU (0.38 mmol, 3.8 eq.) in DMF (3 mL).
-
Add DIEA (0.8 mmol, 8 eq.) to the vial and allow the mixture to pre-activate for 2-5 minutes.[11]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.[11]
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 x 5 mL).
-
-
Monitoring the Coupling Reaction (Kaiser Test):
-
A small sample of the resin beads is taken and washed.
-
The Kaiser test is performed to detect the presence of free primary amines. A blue color indicates an incomplete coupling, requiring a recoupling step.[12]
-
-
Repeat Cycle:
-
Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Protocol 2: Cleavage and Deprotection
This protocol describes the final step of releasing the synthesized peptide from the resin and removing the side-chain protecting groups.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., water, triisopropylsilane - TIS)
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Resin Preparation:
-
After the final synthesis cycle, wash the peptide-resin with DCM (3 x 5 mL) and dry it under vacuum.[11]
-
-
Cleavage Cocktail Preparation:
-
Prepare a cleavage cocktail. A common formulation is "Reagent K": 95% TFA, 2.5% water, 2.5% TIS.[11] Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin.
-
Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[4]
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether. A white precipitate of the crude peptide should form.[11]
-
Centrifuge the tube to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 3: Purification by Reversed-Phase HPLC (RP-HPLC)
Following cleavage, the crude peptide is purified to isolate the target peptide from synthesis-related impurities.[13]
Materials:
-
Crude peptide
-
Water (HPLC grade)
-
Acetonitrile (ACN, HPLC grade)
-
Trifluoroacetic acid (TFA)
-
RP-HPLC system with a suitable column (e.g., C18)
Procedure:
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent, often a mixture of water and acetonitrile.[14]
-
Filter the sample to remove any particulates.
-
-
HPLC Method Development:
-
Perform an analytical run to determine the optimal gradient of the mobile phase (typically a gradient of increasing acetonitrile in water, both containing 0.1% TFA) for separating the target peptide from impurities.[15]
-
-
Preparative Purification:
-
Scale up the injection volume and run the preparative HPLC using the optimized gradient.[15]
-
Collect fractions corresponding to the peak of the target peptide.
-
-
Purity Analysis and Lyophilization:
-
Analyze the collected fractions for purity using analytical RP-HPLC.
-
Pool the pure fractions and lyophilize to obtain the final, purified peptide.
-
Quantitative Data in SPPS
The efficiency of each step in SPPS is crucial for the overall yield and purity of the final peptide. The following table summarizes typical quantitative parameters in Fmoc-SPPS.
| Parameter | Typical Value/Range | Significance |
| Resin Loading | 0.1 - 1.0 mmol/g | Determines the synthesis scale and can impact aggregation. |
| Amino Acid Equivalents | 3 - 5 eq. | Excess reagent drives the coupling reaction to completion. |
| Coupling Reagent Equivalents | 2.8 - 4.8 eq. | Stoichiometry is critical for efficient activation. |
| Base (DIEA) Equivalents | 6 - 10 eq. | Activates the coupling reagent and neutralizes the protonated amine. |
| Coupling Time | 30 - 120 min | Sequence-dependent; longer times may be needed for hindered amino acids. |
| Deprotection Time | 3 + 10-15 min (two treatments) | Ensures complete removal of the Fmoc group. |
| Single-Cycle Efficiency | > 99% | High efficiency is critical, especially for long peptides, as overall yield is a product of each step's yield.[] |
| Cleavage Time | 1 - 3 hours | Dependent on the peptide sequence and protecting groups. |
Visualization of Key Chemical Principles
Fmoc vs. Boc Deprotection and Cleavage Strategies
The orthogonality of the Fmoc and Boc strategies is a fundamental concept in SPPS. The following diagram illustrates the different chemical environments used for deprotection and cleavage in each strategy.
Caption: A comparison of the orthogonal deprotection and cleavage steps in Fmoc and Boc SPPS.
Conclusion
Solid-phase peptide synthesis has revolutionized the way peptides are created, enabling the routine synthesis of complex and modified peptides for a vast array of applications in research and drug development. A thorough understanding of the core principles, including the choice of solid support, protecting group strategy, and reaction conditions, is paramount for the successful synthesis of high-quality peptides. The detailed protocols and quantitative data presented in this guide serve as a comprehensive resource for researchers and scientists to optimize their SPPS workflows and achieve their synthetic goals. As the field continues to evolve, a strong foundation in these fundamental principles will remain essential for innovation in peptide science.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. peptide.com [peptide.com]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. agilent.com [agilent.com]
Methodological & Application
Application Notes and Protocol for H-D-Phe-OtBu.HCl in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-D-Phe-OtBu.HCl, or D-Phenylalanine tert-butyl ester hydrochloride, is a protected amino acid derivative commonly utilized in solid-phase peptide synthesis (SPPS). The incorporation of a D-amino acid, such as D-phenylalanine, can significantly enhance the therapeutic potential of synthetic peptides by increasing their resistance to enzymatic degradation, thereby improving their in vivo stability and half-life. The tert-butyl (tBu) ester protecting group on the C-terminus is a cornerstone of the widely used Fmoc/tBu orthogonal protection strategy. This strategy relies on the stability of the tBu group to the basic conditions required for the removal of the N-terminal Fmoc group, and its lability to strong acidic conditions for the final cleavage of the peptide from the resin.
These application notes provide a detailed protocol for the efficient incorporation of this compound into a peptide sequence using manual or automated Fmoc-SPPS.
Properties of this compound
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Formula | C₁₃H₁₉NO₂·HCl |
| Molecular Weight | 257.76 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, NMP, and DCM |
| Storage | Store at 2-8°C, desiccated |
Principle of Fmoc/tBu Solid-Phase Peptide Synthesis
The synthesis of a peptide on a solid support follows a cyclic process of deprotection, washing, coupling, and washing. The N-terminus of the growing peptide chain is temporarily protected by the base-labile Fmoc group, while reactive amino acid side chains are protected by acid-labile groups, such as tert-butyl ethers, esters, and carbamates. The C-terminal amino acid is anchored to a solid support resin via an acid-labile linker.
The use of this compound is typically for the introduction of a C-terminal D-phenylalanine residue or for the coupling of D-phenylalanine within the peptide sequence. When used as the first amino acid to be attached to the resin, the free carboxylic acid form (Fmoc-D-Phe-OH) is typically used. This compound is used in the coupling step after the N-terminal Fmoc group of the preceding amino acid on the resin has been removed.
Experimental Protocols
Materials and Reagents
| Reagent | Recommended Grade |
| This compound | Peptide synthesis grade (>99% purity) |
| Fmoc-Rink Amide MBHA Resin | 100-200 mesh, ~0.5 mmol/g loading |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade |
| Dichloromethane (DCM) | ACS grade |
| Piperidine | Reagent grade |
| N,N-Diisopropylethylamine (DIPEA) | Peptide synthesis grade |
| HBTU, HATU, or HCTU | Peptide synthesis grade |
| 1-Hydroxybenzotriazole (HOBt) | Anhydrous |
| Trifluoroacetic acid (TFA) | Reagent grade |
| Triisopropylsilane (TIS) | Reagent grade |
| Dithiothreitol (DTT) | Reagent grade |
| Diethyl ether | ACS grade |
General SPPS Workflow for incorporating this compound
The following diagram illustrates the key steps in a single cycle of solid-phase peptide synthesis for the incorporation of this compound.
Caption: General workflow for the incorporation of an amino acid in Fmoc-SPPS.
Step-by-Step Protocol for Coupling this compound
This protocol is based on a 0.1 mmol synthesis scale. Adjust volumes and quantities accordingly for different scales.
1. Resin Swelling:
-
Place the Fmoc-protected peptide-resin in a reaction vessel.
-
Add DMF (5-10 mL) and allow the resin to swell for 30 minutes with gentle agitation.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF (5 mL) to the resin.
-
Agitate for 5 minutes and drain.
-
Add a fresh solution of 20% piperidine in DMF (5 mL).
-
Agitate for 15-20 minutes and drain.
3. Washing:
-
Wash the resin thoroughly with DMF (5 x 10 mL).
-
Wash with DCM (3 x 10 mL).
-
Wash with DMF (3 x 10 mL).
-
Perform a Kaiser test to confirm the presence of a free primary amine. A positive test (blue beads) indicates successful Fmoc removal.
4. Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (4 equivalents, 0.4 mmol, 103.1 mg), a coupling reagent (e.g., HBTU, 3.9 equivalents, 0.39 mmol, 147.9 mg), and HOBt (4 equivalents, 0.4 mmol, 54.0 mg) in DMF (2 mL).
-
Add DIPEA (8 equivalents, 0.8 mmol, 139 µL) to the activation solution and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. For sterically hindered couplings, the reaction time can be extended or a second coupling can be performed.
5. Post-Coupling Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (5 x 10 mL).
-
Wash with DCM (3 x 10 mL).
-
Perform a Kaiser test to confirm the absence of free primary amines. A negative test (yellow/colorless beads) indicates complete coupling.
6. Capping (Optional):
-
If the coupling is incomplete, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.
7. Continuation of Synthesis:
-
The resin is now ready for the deprotection of the newly added Fmoc group (if an Fmoc-protected amino acid was used) and the coupling of the next amino acid in the sequence.
Cleavage and Deprotection
After the full peptide sequence has been assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.
Cleavage Cocktail:
-
A standard cleavage cocktail for peptides without sensitive residues (e.g., Cys, Met, Trp) is a mixture of TFA, TIS, and water.
-
Reagent R: 90% TFA, 5% TIS, 5% Water.
-
For peptides containing sensitive residues, scavengers like DTT or ethanedithiol (EDT) should be added.
Procedure:
-
Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail (10 mL per gram of resin) to the resin.
-
Agitate at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail.
-
Precipitate the peptide by adding the TFA solution to cold diethyl ether (10-fold excess).
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide under vacuum.
Quantitative Data Summary
The following table provides typical parameters for the coupling of this compound in Fmoc-SPPS. Note that these values are representative and may require optimization based on the specific peptide sequence and synthesis scale.
| Parameter | Typical Value/Range | Notes |
| Amino Acid Equivalents | 3 - 5 eq. | Relative to the resin loading capacity. |
| Coupling Reagent Equivalents | 2.9 - 4.9 eq. | For HBTU, HATU, or HCTU. |
| Base (DIPEA) Equivalents | 6 - 10 eq. | |
| Coupling Time | 1 - 4 hours | Can be extended or repeated for difficult couplings. |
| Coupling Solvents | DMF, NMP | |
| Monitoring | Kaiser Test | To check for completion of coupling. |
| Expected Yield (Crude) | 70 - 95% | Highly dependent on the peptide sequence and length. |
Logical Relationship of SPPS Steps
The following diagram illustrates the logical flow and decision points in a typical SPPS cycle.
Application Notes and Protocols: H-D-Phe-OtBu.HCl Coupling with HATU/HBTU Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The efficient formation of peptide bonds is a cornerstone of peptide synthesis and drug development. The coupling of amino acid derivatives, such as H-D-Phe-OtBu.HCl (D-Phenylalanine tert-butyl ester hydrochloride), requires robust and high-yield methodologies to ensure the desired product's purity and structural integrity. This document provides detailed application notes and protocols for the coupling of this compound with a carboxyl-containing molecule using two common uronium-based coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
HATU is a highly efficient coupling reagent known for its rapid reaction kinetics and ability to minimize racemization, particularly with sterically hindered amino acids.[1][2][3] HBTU is another widely used coupling reagent, though it is generally considered to be slightly less reactive than HATU.[1][4] The choice between these reagents often depends on the specific amino acids being coupled, the desired reaction time, and the required purity of the final product.
Data Presentation
The selection of a coupling reagent can significantly impact the efficiency and outcome of a peptide synthesis. The following table summarizes the key performance indicators for HATU and HBTU based on established knowledge in peptide chemistry. While specific yields and purities for the this compound coupling reaction will be sequence and condition-dependent, this table provides a general comparison to guide reagent selection.
| Parameter | HATU | HBTU | Reference |
| Purity | Higher Purity (fewer deletion products observed) | Lower Purity (more deletion products observed) | [1] |
| Coupling Efficiency | High | High, but generally lower than HATU | [1] |
| Reaction Speed | Faster | Slower | [1][2] |
| Epimerization Risk | Lower risk | Higher risk | [1] |
| Guanidinylation Risk | Possible, especially with excess reagent | Possible, especially with excess reagent | [4] |
Experimental Protocols
The following are detailed protocols for the solution-phase coupling of this compound with a generic N-protected amino acid (e.g., Boc-Xxx-OH or Fmoc-Xxx-OH). These protocols are adaptable for various research and development applications.
Materials:
-
This compound
-
N-protected amino acid (e.g., Boc-Xxx-OH, Fmoc-Xxx-OH)
-
HATU or HBTU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Thin-layer chromatography (TLC) plates and appropriate solvent system
-
Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring and product characterization
Protocol 1: Coupling using HATU
This protocol is adapted from general procedures for HATU-mediated solution-phase peptide coupling.[5]
1. Preparation:
- Dissolve the N-protected amino acid (1.0 equivalent) and HATU (1.05 equivalents) in anhydrous DMF.
- In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DMF.
2. Base Addition and Pre-activation:
- To the solution of the N-protected amino acid and HATU, add DIPEA (2.5 equivalents) and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.[6]
3. Coupling Reaction:
- Add the solution of this compound to the pre-activated carboxylic acid solution.
- Stir the reaction mixture at room temperature. Reactions with HATU are generally fast, often completing within 30 minutes to 2 hours.[6]
4. Reaction Monitoring:
- Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed.
5. Work-up and Purification:
- Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.
- Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the pure dipeptide.
Protocol 2: Coupling using HBTU
This protocol is based on standard HBTU coupling methods in solution.[5][6]
1. Preparation:
- Dissolve the N-protected amino acid (1.0 equivalent) in anhydrous DMF.
- In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DMF.
2. Base Addition:
- Add DIPEA (2.5 equivalents) to the solution of this compound and stir for 5-10 minutes at room temperature to neutralize the hydrochloride salt.[6]
3. Activation and Coupling:
- To the solution of the N-protected amino acid, add HBTU (1.05 equivalents).
- Add the neutralized this compound solution to the mixture.
- Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.[6]
4. Reaction Monitoring:
- Monitor the reaction progress by TLC or LC-MS.
5. Work-up and Purification:
- Follow the same work-up and purification procedure as described for the HATU protocol.
Mandatory Visualizations
Peptide Coupling Experimental Workflow
Caption: General workflow for the solution-phase peptide coupling of this compound.
Signaling Pathway of Amide Bond Formation
Caption: Mechanism of HATU/HBTU mediated peptide bond formation.
References
Application Note & Protocol: Streamlining Liquid-Phase Peptide Synthesis with H-D-Phe-OtBu.HCl
Audience: Researchers, scientists, and drug development professionals.
Introduction
Liquid-Phase Peptide Synthesis (LPPS) is a powerful methodology for creating peptides, particularly for large-scale production and the synthesis of complex or short-to-medium-length peptides.[1][2] Unlike solid-phase synthesis, LPPS occurs entirely in solution, which can lead to higher purity of intermediates and is often more scalable and cost-effective.[1][2] A key strategy in any peptide synthesis is the use of protecting groups to prevent unwanted side reactions.[3] This note details the incorporation of H-D-Phe-OtBu.HCl (D-phenylalanine tert-butyl ester hydrochloride), a critical building block for introducing D-amino acids into a peptide sequence. The incorporation of D-amino acids is a highly effective strategy for increasing the stability and half-life of therapeutic peptides by making them resistant to enzymatic degradation.[4] The tert-butyl (tBu) ester serves as a C-terminal protecting group that is stable during peptide chain elongation and can be removed under specific acidic conditions.[5]
Core Principles & Applications
The use of this compound in LPPS leverages two key features:
-
D-Configuration Amino Acid: Peptidases and proteases in biological systems are stereospecific for L-amino acids. Introducing a D-phenylalanine residue can dramatically increase a peptide's resistance to enzymatic cleavage, thereby extending its in vivo half-life, a crucial attribute for peptide-based therapeutics.[4]
-
Tert-Butyl (OtBu) Ester Protection: The tert-butyl group protects the C-terminal carboxyl group of the D-phenylalanine. This group is robust and stable throughout the various coupling and deprotection cycles of the N-terminal protecting group (e.g., Fmoc or Boc).[3][5] It is typically removed during the final global deprotection step using a strong acid like trifluoroacetic acid (TFA).[5]
This building block is particularly valuable in the development of peptide drugs such as GnRH analogs, enzyme inhibitors, and other bioactive peptides where enhanced stability is a primary objective.
Experimental Protocols
Protocol 1: Coupling of N-α-Fmoc-Protected Amino Acid with this compound
This protocol describes the formation of a dipeptide by coupling an N-terminally protected amino acid to this compound.
Materials and Reagents:
-
N-α-Fmoc-L-Alanine (or other desired N-protected amino acid)
-
This compound
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)[6][7]
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)[8]
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
Procedure:
-
Solubilization: In a round-bottom flask, dissolve N-α-Fmoc-L-Alanine (1.0 eq), HBTU (1.0 eq), and HOBt (1.0 eq) in anhydrous DMF. Stir the mixture at 0°C for 15 minutes to pre-activate the amino acid.
-
Neutralization: In a separate flask, dissolve this compound (1.0 eq) in DMF. Add DIPEA (2.5 eq) dropwise while stirring at 0°C. The base neutralizes the hydrochloride salt and the HOBt/HBTU byproducts.
-
Coupling Reaction: Add the neutralized this compound solution to the pre-activated N-α-Fmoc-L-Alanine solution. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, pour the mixture into cold water and extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure Fmoc-Ala-D-Phe-OtBu.
Protocol 2: Final Deprotection of the C-Terminal Tert-Butyl Ester
This protocol describes the cleavage of the OtBu group to reveal the free C-terminal carboxylic acid. This is typically performed as the final step after the full peptide sequence has been assembled.
Materials and Reagents:
-
Protected Peptide (e.g., Fmoc-Ala-D-Phe-OtBu)
-
Trifluoroacetic acid (TFA)[5]
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (as a scavenger)
-
Cold diethyl ether
Procedure:
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/DCM (e.g., 95:2.5:2.5 v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Deprotection Reaction: Dissolve the protected peptide in a minimal amount of DCM in a round-bottom flask. Add the cleavage cocktail and stir at room temperature for 2-3 hours.
-
Product Precipitation: After the reaction is complete (monitored by HPLC or TLC), concentrate the solution under reduced pressure to remove the majority of the TFA and DCM.
-
Isolation: Add cold diethyl ether to the concentrated residue to precipitate the deprotected peptide.
-
Washing: Centrifuge or filter the precipitate and wash several times with cold diethyl ether to remove the cleaved t-butyl cations and scavengers.
-
Drying: Dry the resulting solid under vacuum to yield the final peptide with a free C-terminus (e.g., Fmoc-Ala-D-Phe-OH).
Data Presentation
The efficiency of the coupling and the final yield can vary based on the specific amino acids and reagents used. The following tables provide illustrative data for typical LPPS reactions.
Table 1: Comparison of Coupling Reagent Performance in LPPS
| Coupling Reagent | Additive | Typical Coupling Time | Typical Yield (%) | Notes |
| HBTU [6] | HOBt | 2-4 hours | 90-98% | Highly efficient, common choice for routine synthesis. |
| DCC [6][7] | HOBt | 4-8 hours | 85-95% | Cost-effective, but byproduct (DCU) can be difficult to remove. |
| HATU | HOAt | 1-3 hours | 95-99% | More reactive than HBTU, excellent for sterically hindered couplings. |
| EDC [6] | HOBt | 3-6 hours | 88-96% | Water-soluble carbodiimide, useful for specific applications. |
Table 2: Illustrative Yield and Purity for a Dipeptide Synthesis
| Peptide Sequence | Synthesis Stage | Method | Purity (by HPLC) | Overall Yield (%) |
| Fmoc-Ala-D-Phe-OtBu | After Coupling & Purification | LPPS with HBTU/HOBt | >98% | ~92% |
| Fmoc-Ala-D-Phe-OH | After Final Deprotection | TFA Cleavage | >97% | ~95% (of this step) |
Visualizations
Below are diagrams created using the DOT language to illustrate the key workflows and chemical logic.
Caption: General workflow for Liquid-Phase Peptide Synthesis incorporating this compound.
Caption: Logical flow of the HBTU-mediated peptide coupling reaction.
References
- 1. Liquid-Phase Peptide Synthesis (LPPS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. Method to generate highly stable D-amino acid analogs of bioactive helical peptides using a mirror image of the entire PDB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
Application Note: Synthesis of Peptidomimetics Using D-Amino Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction Peptides are crucial mediators in a vast array of biological processes, making them attractive candidates for therapeutic development. However, their application as drugs is often hampered by limitations such as low bioavailability and rapid degradation by proteases.[1][2] Peptidomimetics are compounds designed to mimic the structure and function of natural peptides while overcoming these limitations.[3][4] A highly effective strategy in peptidomimetic design is the incorporation of D-amino acids, the non-natural enantiomers of the common L-amino acids.[5] The use of D-amino acids confers significant resistance to enzymatic degradation, as proteases are stereospecific for L-amino acid peptide bonds, thereby enhancing the stability and in vivo half-life of the resulting therapeutic agent.[6][7][8][9] This document provides detailed protocols for the synthesis of D-amino acid-containing peptidomimetics via Solid-Phase Peptide Synthesis (SPPS) and outlines key characterization methods.
Core Concepts in D-Amino Acid Peptidomimetic Design
-
Proteolytic Resistance: The primary advantage of incorporating D-amino acids is the enhanced stability against proteases. Peptides containing D-amino acid residues are poor substrates for common peptidases, leading to a significantly longer half-life in biological systems.[7][9]
-
Retro-Inverso Peptides: This specific class of peptidomimetic is constructed by replacing all L-amino acids with their corresponding D-enantiomers and reversing the sequence direction. This modification aims to maintain the spatial orientation of the side chains, potentially preserving the biological activity of the parent L-peptide while gaining the proteolytic stability of a D-peptide.[6][7]
-
D-Amino Acid Scanning: Similar to alanine scanning, this technique involves the systematic replacement of each amino acid in a parent peptide with its D-enantiomer. The resulting analogs are then evaluated to identify residues crucial for bioactivity and to create more stable drug candidates.[10][11]
Experimental Protocols: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
The most common method for synthesizing peptides and their mimetics is the Fmoc/tBu approach of SPPS.[12][13] The following protocols detail the manual synthesis of a generic D-amino acid-containing peptide on a Rink Amide resin, which yields a C-terminally amidated peptide upon cleavage.
Protocol 1: Resin Preparation and First Amino Acid Loading
-
Resin Swelling: Weigh 300 mg of Rink Amide resin (typically 0.1 mmol scale) and place it into a solid-phase synthesis vessel.[14] Swell the resin in dimethylformamide (DMF) for 1 hour with gentle agitation. Drain the DMF.[14]
-
Fmoc Deprotection: Add 8 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 1 hour to remove the Fmoc protecting group from the resin's linker. Drain the solution and wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).[14]
-
First D-Amino Acid Coupling (Manual):
-
In a separate vial, dissolve 4 equivalents of the first Fmoc-protected D-amino acid (e.g., Fmoc-D-Ala-OH) and 4 equivalents of a coupling agent like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in DMF.
-
Add 8 equivalents of a base such as N,N-Diisopropylethylamine (DIPEA) to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin extensively with DMF (5 times) and DCM (3 times) to remove excess reagents.
-
Capping (Optional but Recommended): To block any unreacted amino groups, add a solution of 5% acetic anhydride and 6% 2,4,6-collidine in DMF to the resin. Agitate for 15 minutes. Wash the resin with DMF and DCM.[12]
Protocol 2: Peptide Chain Elongation Cycle
This cycle is repeated for each subsequent amino acid (L- or D-form) in the sequence.
-
Fmoc Deprotection: Add 5 mL of 20% piperidine in DMF to the resin. Agitate for 20-30 minutes. Drain and wash with DMF (5 times).[14]
-
Amino Acid Coupling: Prepare and add the next activated Fmoc-protected amino acid (4 eq. amino acid, 4 eq. HBTU, 8 eq. DIPEA in DMF) to the resin. Agitate for 2 hours.[13]
-
Washing: Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).
-
Monitoring (Optional): A small sample of resin can be taken to perform a Kaiser test to check for the presence of free primary amines, confirming coupling completion. A negative result (yellow beads) indicates a successful coupling.[13]
Protocol 3: Cleavage and Deprotection
-
Final Washing: After the final elongation cycle, wash the resin thoroughly with DCM and dry it under a stream of nitrogen or in vacuo.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide's side-chain protecting groups. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per 0.1 mmol of peptide). Agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Add the solution dropwise into a 50 mL conical tube filled with cold diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether, wash the pellet with more cold ether, and centrifuge again. Repeat this wash step twice.
-
Drying: Dry the crude peptide pellet under vacuum to remove residual ether.
Protocol 4: Purification and Characterization
-
Purification: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the collected fractions using mass spectrometry (e.g., LC-MS, MALDI-TOF) to verify the molecular weight.[15] Techniques like Higher-Energy Collisional Dissociation (HCD) can be used to localize the specific position of D-amino acids in the peptide sequence.[16]
Visualizations
Workflow and Pathway Diagrams
Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS) of D-amino acid peptidomimetics.
Caption: Inhibition of a protein-protein interaction (e.g., HER2-HER3) by a D-amino acid peptidomimetic.
Quantitative Data Summary
The incorporation of D-amino acids significantly impacts the stability and synthesis outcomes of peptidomimetics. The tables below provide representative data for comparison.
Table 1: Comparative Stability of L-Peptide vs. D-Peptidomimetic in Human Serum This table illustrates the enhanced proteolytic resistance of a peptide containing D-amino acids compared to its all-L-amino acid counterpart.
| Time (hours) | Parent L-Peptide Remaining (%) | D-Amino Acid Analog Remaining (%) |
| 0 | 100 | 100 |
| 1 | 45 | 98 |
| 4 | 12 | 97 |
| 8 | < 2 | 95 |
| 24 | Not Detected | 91 |
| Data is representative and based on typical stability improvements reported in the literature.[7] |
Table 2: Representative SPPS Synthesis and Purification Data This table summarizes typical parameters and expected outcomes for a 10-residue peptide synthesized on a 0.1 mmol scale.
| Parameter | Value |
| Synthesis Scale | 0.1 mmol |
| Resin Type | Rink Amide |
| Coupling Reagent | HBTU/DIPEA |
| Crude Peptide Yield | 75-90 mg (approx. 65-80% yield by weight) |
| Crude Purity (by HPLC) | 50-70% |
| Final Yield after HPLC | 15-25 mg (15-25% overall yield) |
| Final Purity (by HPLC) | > 98% |
Table 3: Mass Spectrometry Characterization Summary
| Peptide Sequence | Calculated Monoisotopic Mass (Da) | Observed Mass [M+H]⁺ (Da) | Mass Error (ppm) |
| Ac-Tyr-(D-Ala)-Phe-Gly-NH₂ | 441.2043 | 441.2048 | 1.13 |
| (D-Phe)-Lys-Gln-Tyr-(D-Arg)-Trp-NH₂ | 919.4797 | 919.4801 | 0.43 |
| Values are hypothetical examples for typical characterization results. |
References
- 1. jopcr.com [jopcr.com]
- 2. researchgate.net [researchgate.net]
- 3. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. pnas.org [pnas.org]
- 6. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifetein.com [lifetein.com]
- 8. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 9. Peptidomimetic therapeutics: scientific approaches and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wjarr.com [wjarr.com]
- 11. longdom.org [longdom.org]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
- 13. researchgate.net [researchgate.net]
- 14. chem.uci.edu [chem.uci.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
Application Note: Efficient and Facile Deprotection of tert-Butyl Esters Using Trifluoroacetic Acid
Abstract
The tert-butyl (OtBu) ester is a widely utilized protecting group for carboxylic acids in organic synthesis, particularly in peptide synthesis and the preparation of complex molecules.[1] Its stability under a variety of reaction conditions and its susceptibility to cleavage under specific acidic conditions make it an invaluable tool for chemists.[1] This application note provides a detailed protocol for the deprotection of tert-butyl esters using trifluoroacetic acid (TFA), a common and highly effective method. The mechanism of cleavage, experimental procedures, and relevant data are presented to guide researchers, scientists, and drug development professionals in the successful application of this methodology.
Introduction
In multi-step organic synthesis, the temporary protection of reactive functional groups is a critical strategy. Carboxylic acids are frequently protected as tert-butyl esters due to their steric hindrance, which imparts stability against many nucleophilic and basic conditions. The removal of the OtBu group is typically accomplished under strong acidic conditions, with trifluoroacetic acid being the reagent of choice due to its strong acidity and the volatile nature of the byproducts.[1] This deprotection is a key step in solid-phase peptide synthesis (SPPS) for unmasking the C-terminal carboxyl group or acidic amino acid side chains.[2][3]
The reaction is generally clean and high-yielding, proceeding at room temperature in a chlorinated solvent like dichloromethane (DCM).[1][4] This note will outline the mechanistic underpinnings of this transformation and provide a standardized protocol for its execution and workup.
Reaction Mechanism
The deprotection of a tert-butyl ester with TFA proceeds through an acid-catalyzed elimination mechanism (AAL1). The key steps are as follows:
-
Protonation: The carbonyl oxygen of the tert-butyl ester is protonated by the highly acidic TFA. This initial and rapid equilibrium activates the ester towards cleavage.
-
Formation of a Stable Carbocation: The protonated ester undergoes unimolecular cleavage of the carbon-oxygen bond, leading to the formation of the corresponding carboxylic acid and a relatively stable tertiary carbocation (the tert-butyl cation).[1]
-
Fate of the tert-Butyl Cation: The tert-butyl cation can follow two primary pathways. It can be deprotonated by the trifluoroacetate anion to form isobutylene, a volatile gas that can be easily removed from the reaction mixture.[1][5] Alternatively, it can be trapped by a nucleophile. In the absence of other scavengers, the tert-butyl cation can react with the trifluoroacetate anion to form tert-butyl trifluoroacetate.[6] In syntheses involving sensitive residues like tryptophan or methionine, scavengers are often added to prevent alkylation of the side chains by the tert-butyl cation.[6][7]
Quantitative Data Summary
The deprotection of tert-butyl esters using TFA is generally a high-yielding reaction. The efficiency can depend on the substrate, concentration of TFA, reaction time, and temperature. The following table summarizes typical reaction conditions and reported yields for this transformation.
| Substrate Type | TFA Concentration | Solvent | Temperature | Time (hours) | Yield (%) | Reference |
| Di-tert-butyl 3,3'-iminodipropionate | Not specified | Dichloromethane | Room Temp. | 3 - 5 | High-yielding | [1] |
| Ugi Product (Peptoid Synthesis) | 50% (1:1 with DCM) | Dichloromethane | Room Temp. | 5 | 93 | [8] |
| N-Boc-L-alanine tert-butyl ester | Not specified | Dichloromethane | Room Temp. | Not specified | Quantitative | [9] |
| pNIPAm-b-ptBuAc-b-pNIPAm | 6 eq. TFA | Dichloromethane | Room Temp. | 72 | 90-98 | [10] |
| General Peptide Synthesis | 95% (with scavengers) | Neat or DCM | Room Temp. | 1 - 2 | Typically >90 | [4][7][11] |
Experimental Protocols
Protocol 1: General Procedure for Deprotection of a tert-Butyl Ester
This protocol is suitable for a wide range of substrates where the resulting carboxylic acid is stable to the reaction conditions.
Materials:
-
tert-Butyl ester substrate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Diethyl ether or other suitable anti-solvent for precipitation (optional)
Procedure:
-
Dissolve the tert-butyl ester substrate in dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.5 M.
-
To the stirred solution, add trifluoroacetic acid (TFA). A common practice is to use a 1:1 mixture of DCM and TFA (v/v), ensuring a significant excess of TFA.[8] For sensitive substrates, a lower concentration of TFA (e.g., 20-50% in DCM) may be employed.[4]
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed.[1] Reaction times typically range from 1 to 5 hours.[1][8]
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[1][8] Co-evaporation with a solvent like toluene can help to remove residual TFA.
-
The crude carboxylic acid can then be purified. A common method involves dissolving the residue in a minimal amount of a suitable solvent (e.g., dichloromethane or diethyl ether) and inducing precipitation by adding an anti-solvent (e.g., petroleum ether or hexanes).[1] The resulting solid can be collected by filtration.
Protocol 2: Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the final cleavage step in Fmoc-based SPPS, where the peptide is cleaved from the resin and all acid-labile side-chain protecting groups (including OtBu) are removed simultaneously.
Materials:
-
Peptide-bound resin
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Reaction vessel with a frit
-
Ice bath
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Wash the peptide-bound resin thoroughly with dichloromethane and dry it under a stream of nitrogen.
-
Prepare the cleavage cocktail. A standard mixture is Reagent K (95% TFA, 2.5% H₂O, 2.5% triisopropylsilane (TIS)). TIS acts as a scavenger for the released carbocations.
-
Add the cleavage cocktail to the resin in a reaction vessel (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 1.5 to 3 hours. The exact time depends on the specific protecting groups being cleaved.
-
Filter the cleavage mixture away from the resin into a clean collection tube.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to a large volume (typically 10-fold excess) of cold diethyl ether.
-
Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
Pellet the precipitated peptide by centrifugation and carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and byproducts.
-
Dry the crude peptide under vacuum.
Safety Precautions
Trifluoroacetic acid is a strong, corrosive acid.[1] Always handle TFA in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.
Conclusion
The deprotection of tert-butyl esters using trifluoroacetic acid is a robust and widely applicable method in organic synthesis. Its efficiency, mild reaction conditions (room temperature), and the volatility of its byproducts make it a preferred choice for many applications, from small molecule synthesis to the cleavage of peptides from solid supports. By understanding the reaction mechanism and following established protocols, researchers can reliably and effectively deprotect carboxylic acids to advance their synthetic targets.
References
- 1. benchchem.com [benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. Acid cleavage/deprotection in Fmoc/tBu solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rsc.org [rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tools.thermofisher.com [tools.thermofisher.com]
Revolutionizing Peptide Design: A Guide to Incorporating Unnatural Amino Acids
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The introduction of unnatural amino acids (UAAs) into peptide sequences represents a paradigm shift in peptide engineering and drug discovery. By moving beyond the canonical 20 amino acids, researchers can bestow novel chemical and physical properties upon peptides, enhancing their stability, efficacy, and functionality. This document provides a detailed overview and experimental protocols for the three primary methodologies used to incorporate UAAs into peptide sequences: in vivo biosynthesis, in vitro translation, and chemical synthesis.
Introduction to Unnatural Amino Acids
Unnatural amino acids are amino acid analogs that are not found in the standard genetic code. Their side chains can be modified to include a vast array of functionalities, such as fluorescent probes, photo-crosslinkers, bioorthogonal handles for conjugation, and post-translational modifications.[1] The site-specific incorporation of these custom-designed building blocks allows for the precise tailoring of peptide properties to suit a wide range of applications, from basic research to therapeutic development.
Methods for UAA Incorporation: A Comparative Overview
There are three principal strategies for incorporating UAAs into peptides, each with its own set of advantages and limitations. The choice of method depends on factors such as the desired location and number of UAAs, the length of the peptide, and the required yield.
| Method | Principle | Advantages | Disadvantages | Typical Yield | Fidelity |
| In Vivo Biosynthesis (Genetic Code Expansion) | Repurposing a codon (e.g., a stop codon) to encode a UAA using an orthogonal aminoacyl-tRNA synthetase/tRNA pair.[2][3] | Site-specific incorporation in living cells, enabling the study of proteins in their native environment.[4] | Competition with release factors can lead to truncated products.[3] Lower protein yields compared to wild-type expression.[2] | Up to 100 mg/L of culture[2] | High, but can be affected by the orthogonality of the synthetase/tRNA pair.[5] |
| In Vitro Translation (Cell-Free Protein Synthesis) | Protein synthesis in a cell extract, allowing direct addition of UAAs and modified tRNAs to the reaction mixture.[6][7] | High-throughput screening of UAA-containing proteins.[8] Incorporation of toxic or membrane-impermeable UAAs.[6] | Lower overall yield compared to in vivo methods. Cost of reagents can be high. | ~1 mg/mL of reaction mixture[7] | Can be improved by removing near-cognate tRNAs.[5] |
| Chemical Synthesis (Solid-Phase Peptide Synthesis) | Stepwise addition of amino acids, including UAAs, to a growing peptide chain on a solid support.[9][10] | Precise control over the sequence and the ability to incorporate multiple different UAAs.[11] Not limited by the translational machinery. | Limited to shorter peptides (typically < 50-70 amino acids).[9] Can be time-consuming and labor-intensive. | Varies depending on peptide length and complexity. | Very high, determined by the purity of the synthetic amino acids. |
Experimental Protocols
In Vivo UAA Incorporation via Amber Codon Suppression in E. coli
This protocol describes the site-specific incorporation of a UAA into a target protein expressed in E. coli using the amber stop codon (UAG) suppression method.[12] This technique relies on an orthogonal aminoacyl-tRNA synthetase (aaRS) that specifically recognizes the UAA and charges it onto an orthogonal suppressor tRNA (tRNA CUA), which in turn recognizes the UAG codon in the mRNA.[2][3]
Workflow Diagram:
Caption: Workflow for in vivo UAA incorporation.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid containing the gene of interest with an in-frame amber codon (UAG) at the desired position.
-
Plasmid encoding the orthogonal aaRS/tRNA CUA pair (e.g., pEVOL).[2]
-
Unnatural amino acid (UAA)
-
LB medium and appropriate antibiotics
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside)
Protocol:
-
Transformation: Co-transform the E. coli expression strain with the plasmid carrying the target gene and the plasmid carrying the orthogonal aaRS/tRNA CUA pair. Plate on LB agar with appropriate antibiotics and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
UAA Addition: Add the UAA to the culture to a final concentration of 1 mM.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Incubation: Incubate the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to enhance protein folding and solubility.
-
Harvesting: Harvest the cells by centrifugation.
-
Purification and Analysis: Purify the UAA-containing protein using standard chromatography techniques. Confirm UAA incorporation by mass spectrometry or Western blot analysis.
In Vitro UAA Incorporation using a Cell-Free Protein Synthesis (CFPS) System
This protocol outlines the incorporation of a UAA into a target protein using an E. coli-based CFPS system.[6] This method offers a rapid and flexible platform for producing UAA-containing proteins without the constraints of a living cell.[13]
Workflow Diagram:
Caption: Workflow for in vitro UAA incorporation.
Materials:
-
E. coli S30 cell extract-based CFPS kit
-
Plasmid or linear DNA template encoding the target protein with an amber codon
-
Orthogonal aaRS and tRNA CUA
-
Unnatural amino acid (UAA)
-
Amino acid mixture (lacking the natural amino acid to be replaced if applicable)
-
Energy source (e.g., ATP, GTP)
Protocol:
-
Reaction Mix Preparation: Prepare the CFPS reaction mixture according to the manufacturer's instructions.
-
Component Addition: To the reaction mixture, add the DNA template, the UAA (typically 1-2 mM), the orthogonal aaRS, and the orthogonal tRNA CUA.
-
Incubation: Incubate the reaction at 37°C for 2-4 hours.
-
Analysis: Analyze the protein expression by SDS-PAGE and Western blot. The UAA-containing protein can be purified if necessary.
Chemical Synthesis of UAA-Containing Peptides via Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual synthesis of a peptide containing a UAA using Fmoc-based solid-phase peptide synthesis (SPPS).[9][10] This method allows for the creation of peptides with a wide variety of modifications and is not limited by the cellular translational machinery.[14]
Workflow Diagram:
Caption: Workflow for SPPS of UAA-containing peptides.
Materials:
-
Fmoc-protected amino acids and UAA
-
Solid-phase synthesis resin (e.g., Rink amide resin)
-
Coupling reagents (e.g., HBTU, HATU)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., TFA-based)
-
HPLC system for purification
Protocol:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF.
-
Washing: Wash the resin thoroughly with DMF.
-
Amino Acid Activation and Coupling: Activate the next Fmoc-protected amino acid (or UAA) with a coupling reagent and couple it to the deprotected N-terminus of the growing peptide chain.
-
Washing: Wash the resin with DMF.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.
-
Purification: Purify the crude peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield of UAA-containing protein (In Vivo) | Inefficient suppression of the stop codon. | Optimize the concentration of the UAA. Use a strain with a deleted release factor 1 (RF1).[3] |
| No protein expression (In Vitro) | Degradation of DNA template or CFPS reagents. | Use fresh reagents and nuclease-free water. Optimize DNA template concentration. |
| Incomplete synthesis (SPPS) | Steric hindrance or aggregation of the growing peptide chain. | Use a different coupling reagent or a higher temperature. Incorporate pseudoproline dipeptides to disrupt secondary structures.[9] |
| UAA not incorporated | Inactive orthogonal aaRS or UAA insolubility. | Verify the activity of the aaRS. Dissolve the UAA in a suitable solvent before adding to the media/reaction. |
Conclusion
The ability to incorporate unnatural amino acids into peptide sequences has opened up new frontiers in peptide design and engineering. The methods outlined in this document provide a comprehensive toolkit for researchers to create novel peptides with enhanced properties. By carefully selecting the appropriate incorporation strategy and optimizing the experimental conditions, scientists can unlock the full potential of UAAs for a wide range of applications in research, diagnostics, and therapeutics.
References
- 1. interesjournals.org [interesjournals.org]
- 2. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]
- 3. Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic incorporation of unnatural amino acids into proteins in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Increasing the Fidelity of Noncanonical Amino Acid Incorporation in Cell-Free Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-Specific Incorporation of Unnatural Amino Acids into Proteins by Cell-Free Protein Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 8. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli | Springer Nature Experiments [experiments.springernature.com]
- 13. Frontiers | Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins [frontiersin.org]
- 14. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for H-D-Phe-OtBu.HCl in Drug Discovery and Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
H-D-Phe-OtBu.HCl, or D-Phenylalanine tert-butyl ester hydrochloride, is a protected amino acid derivative that serves as a critical building block in modern drug discovery, particularly in the realm of peptide-based therapeutics. Its unique structural features—the D-configuration of the alpha-carbon and the tert-butyl ester protection of the carboxyl group—offer significant advantages in the synthesis of peptides with enhanced therapeutic properties. The D-amino acid configuration confers resistance to enzymatic degradation, thereby increasing the in vivo half-life of the peptide drug. The tert-butyl ester provides a stable yet readily cleavable protecting group for the C-terminus during solid-phase peptide synthesis (SPPS). This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis and evaluation of therapeutic peptides.
Key Applications in Drug Discovery
The primary application of this compound is in the synthesis of peptides with improved pharmacological profiles. The incorporation of D-phenylalanine can lead to:
-
Enhanced Proteolytic Stability: Peptides containing D-amino acids are less susceptible to degradation by proteases, which are stereospecific for L-amino acids. This leads to a longer plasma half-life and improved bioavailability.[1][2][3]
-
Receptor Selectivity and Affinity: The stereochemistry of amino acid residues can significantly influence the conformation of a peptide, thereby altering its binding affinity and selectivity for its biological target.[4][5]
-
Development of Opioid Peptides: A prominent application is in the synthesis of enkephalin and other opioid peptide analogs for pain management. The inclusion of D-amino acids can enhance analgesic potency and duration of action.[2][4][5][6]
Data Presentation: Properties of this compound
| Property | Value |
| Chemical Name | D-Phenylalanine tert-butyl ester hydrochloride |
| Molecular Formula | C₁₃H₂₀ClNO₂ |
| Molecular Weight | 257.76 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water, methanol, and DMF |
| Primary Application | Protected amino acid for peptide synthesis |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Enkephalin Analog using Fmoc Chemistry
This protocol describes the manual solid-phase synthesis of a pentapeptide enkephalin analog, Tyr-D-Ala-Gly-D-Phe-Leu, utilizing Fmoc (9-fluorenylmethyloxycarbonyl) protecting group chemistry. This compound is incorporated as Fmoc-D-Phe-OH.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-L-Tyr(tBu)-OH, Fmoc-D-Ala-OH, Fmoc-Gly-OH, Fmoc-D-Phe-OH , Fmoc-L-Leu-OH
-
This compound (as a precursor for Fmoc-D-Phe-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Kaiser test kit
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
First Amino Acid Coupling (Fmoc-L-Leu-OH):
-
Pre-activate Fmoc-L-Leu-OH (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
Wash the resin with DMF and DCM.
-
-
Chain Elongation (Coupling of subsequent amino acids):
-
Repeat the Fmoc deprotection step as in step 2.
-
Sequentially couple the following amino acids using the same activation and coupling procedure as in step 3:
-
Fmoc-D-Phe-OH
-
Fmoc-Gly-OH
-
Fmoc-D-Ala-OH
-
Fmoc-L-Tyr(tBu)-OH
-
-
-
Final Fmoc Deprotection: After the final coupling, remove the N-terminal Fmoc group.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with ether.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
-
Protocol 2: In Vitro Enzymatic Stability Assay
This protocol assesses the stability of the synthesized D-amino acid-containing peptide against proteolytic degradation compared to its all-L-amino acid counterpart.
Materials:
-
Synthesized peptide (Tyr-D-Ala-Gly-D-Phe-Leu)
-
Control L-peptide (Tyr-L-Ala-Gly-L-Phe-Leu)
-
Trypsin or Chymotrypsin solution (e.g., 1 mg/mL in a suitable buffer)
-
Human serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
RP-HPLC system
-
Trifluoroacetic acid (TFA) solution (for quenching the reaction)
Procedure:
-
Peptide Incubation with Protease:
-
Prepare solutions of the test peptide and the control L-peptide in PBS.
-
Incubate the peptides with the protease solution (e.g., trypsin) at a specific ratio (e.g., 1:100 enzyme to peptide by weight) at 37°C.
-
At various time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw aliquots of the reaction mixture.
-
Quench the enzymatic reaction by adding an equal volume of 1% TFA solution.
-
-
Peptide Incubation in Human Serum:
-
Incubate the test peptide and control L-peptide in 50% human serum at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw aliquots.
-
Precipitate the serum proteins by adding an equal volume of acetonitrile containing 1% TFA. Centrifuge to pellet the proteins.
-
-
Analysis by RP-HPLC:
-
Analyze the supernatant from the quenched reactions by RP-HPLC.
-
Monitor the disappearance of the parent peptide peak over time.
-
Calculate the percentage of peptide remaining at each time point relative to the 0-minute time point.
-
Plot the percentage of intact peptide versus time to determine the degradation kinetics and half-life.
-
Quantitative Data Summary
The incorporation of D-amino acids into opioid peptides like enkephalins has been shown to significantly impact their biological activity. The following table summarizes representative data for enkephalin analogs.
| Peptide | Receptor Binding Affinity (Ki, nM) - µ-opioid receptor | Receptor Binding Affinity (Ki, nM) - δ-opioid receptor | In Vivo Analgesic Potency (ED₅₀, nmol/mouse) |
| [Leu⁵]-Enkephalin (L-analog) | ~1.5 | ~10 | >100 |
| [D-Ala², D-Leu⁵]-Enkephalin (DADLE) | ~2.0 | ~0.5 | ~5 |
| [D-Ala², D-Phe⁵]-Enkephalin | ~0.8 | ~25 | ~2 |
Note: The data presented are representative values from the literature and may vary depending on the specific assay conditions.
Visualization of Concepts
Experimental Workflow for Peptide Synthesis and Evaluation
Caption: Workflow for the synthesis and evaluation of D-amino acid-containing peptides.
Signaling Pathway of an Opioid Peptide Analog
Caption: Simplified signaling pathway of a Gi/o-coupled opioid receptor activated by a D-Phe containing peptide.
Conclusion
This compound is an indispensable reagent for the synthesis of peptide-based drug candidates with enhanced stability and tailored biological activity. The protocols and data presented herein provide a framework for researchers to effectively utilize this building block in their drug discovery and development programs. The ability to create more robust and potent therapeutic peptides by incorporating D-amino acids like D-phenylalanine continues to drive innovation in peptide-based medicine.
References
- 1. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide Derived Ligands for the Discovery of Safer Opioid Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving enzymatic and chemical stability of peptides by chemical modifications NovoPro [novoprolabs.com]
- 4. Phenylalanine Stereoisomers of CJ-15,208 and [d-Trp]CJ-15,208 Exhibit Distinctly Different Opioid Activity Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological properties of Phe(o)-opioid peptide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of H-D-Phe-OtBu.HCl in Automated Peptide Synthesizers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the incorporation of H-D-Phe-OtBu.HCl (D-Phenylalanine tert-butyl ester hydrochloride) into peptide sequences using automated solid-phase peptide synthesizers (SPPS). The protocols are optimized for Fmoc/tBu chemistry and are particularly suited for modern microwave-assisted synthesizers.
Introduction
This compound is a critical building block for the synthesis of peptides with enhanced biological stability and unique conformational properties. The incorporation of D-amino acids can render peptides resistant to enzymatic degradation, a crucial attribute for therapeutic peptide development. The tert-butyl (OtBu) ester provides side-chain protection that is readily removable under standard acidic cleavage conditions. Automated synthesis offers a rapid and reliable method for producing these modified peptides with high purity.[1][2] This document outlines the necessary protocols and considerations for the successful automated synthesis of peptides containing this compound.
Chemical Properties and Advantages
-
Enzymatic Stability: The presence of a D-amino acid at a specific position can block recognition by proteases, thereby increasing the in-vivo half-life of the peptide.
-
Conformational Constraints: The incorporation of D-phenylalanine can induce specific turns or secondary structures within the peptide, which can be essential for receptor binding and biological activity.
-
Orthogonal Protection: The OtBu protecting group is compatible with the widely used Fmoc/tBu orthogonal protection strategy in SPPS.[1][2] It is stable during the repetitive basic conditions of Fmoc-deprotection and is efficiently removed during the final acidic cleavage from the resin.
Experimental Protocols
The following protocols are designed for a standard 0.1 mmol scale synthesis on a microwave-assisted automated peptide synthesizer, such as the CEM Liberty Blue™.[3][4] Parameters can be adapted for other automated synthesizers with appropriate adjustments.
3.1. Reagents and Materials
| Reagent/Material | Grade | Recommended Supplier |
| This compound | Peptide Synthesis Grade | Major Peptide/Amino Acid Suppliers |
| Rink Amide Resin | 100-200 mesh, 0.4-0.8 mmol/g | Standard SPPS Resin Suppliers |
| Other Fmoc-Amino Acids | Peptide Synthesis Grade | Standard SPPS Amino Acid Suppliers |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Chemical Supplier |
| Piperidine | Peptide Synthesis Grade | Chemical Supplier |
| Dichloromethane (DCM) | ACS Grade | Chemical Supplier |
| N,N'-Diisopropylcarbodiimide (DIC) | Peptide Synthesis Grade | Major Coupling Reagent Suppliers |
| Oxyma Pure | Peptide Synthesis Grade | Major Coupling Reagent Suppliers |
| Trifluoroacetic Acid (TFA) | Reagent Grade, >99% | Chemical Supplier |
| Triisopropylsilane (TIS) | Reagent Grade | Chemical Supplier |
| 1,2-Ethanedithiol (EDT) | Reagent Grade | Chemical Supplier |
| Diethyl Ether | ACS Grade | Chemical Supplier |
3.2. Automated Synthesis Cycles
The synthesis cycle consists of two main steps: Fmoc deprotection and amino acid coupling. The following is a generalized protocol.
3.2.1. Fmoc Deprotection
-
Reagent: 20% (v/v) piperidine in DMF.
-
Procedure:
-
Add the deprotection solution to the resin-bound peptide.
-
Microwave irradiation (if applicable) at a maximum of 75°C for 3-5 minutes.
-
Drain the reaction vessel.
-
Repeat the deprotection step once more.
-
Wash the resin thoroughly with DMF (5-7 times).
-
3.2.2. Amino Acid Coupling for this compound
Due to the potential for steric hindrance, a robust activation method and optimized coupling conditions are recommended.
-
Reagents:
-
Fmoc-protected amino acid (5 equivalents relative to resin loading)
-
DIC (5 equivalents)
-
Oxyma Pure (5 equivalents)
-
-
Procedure:
-
Prepare a solution of the Fmoc-amino acid, DIC, and Oxyma Pure in DMF.
-
Allow for a pre-activation time of 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Microwave irradiation at a maximum of 90°C for 5-10 minutes. For non-microwave synthesizers, a coupling time of 60-120 minutes is recommended.
-
Wash the resin thoroughly with DMF (3-5 times).
-
3.3. Cleavage and Deprotection
-
Cleavage Cocktail (Reagent R): 95% TFA, 2.5% TIS, 2.5% Water. For peptides containing tryptophan, the addition of 1-2% EDT is recommended.
-
Procedure:
-
Wash the final peptide-resin with DCM and dry under a stream of nitrogen.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Stir or gently agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small volume of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the crude peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Data Presentation
The following table summarizes the key parameters for the automated synthesis protocol for incorporating this compound.
| Parameter | Setting | Notes |
| Synthesis Scale | 0.1 mmol | |
| Resin | Rink Amide | Can be adapted for other resins. |
| Deprotection Reagent | 20% Piperidine in DMF | |
| Deprotection Time (Microwave) | 2 x 3-5 min | At a maximum of 75°C. |
| Coupling Reagents | Fmoc-AA (5 eq.), DIC (5 eq.), Oxyma Pure (5 eq.) | |
| Coupling Time (Microwave) | 5-10 min | At a maximum of 90°C. Double coupling may be beneficial for hindered residues. |
| Coupling Time (Conventional) | 60-120 min | |
| Cleavage Cocktail | 95% TFA, 2.5% TIS, 2.5% Water | Adjust with scavengers as needed based on peptide sequence. |
| Cleavage Time | 2-4 hours | At room temperature. |
Expected Purity and Yield: Based on syntheses of analogous peptides, the expected crude purity for a peptide containing a single D-Phe(OtBu) residue is typically in the range of 70-85%, with a final yield after purification of 30-50%. These values can vary depending on the overall peptide sequence and length.
Visualizations
Diagram 1: Automated SPPS Workflow
Caption: General workflow for automated solid-phase peptide synthesis (SPPS).
Diagram 2: Signaling Pathway for Peptide-Receptor Interaction
References
Application Note: HPLC Purification of Peptides Containing D-Phenylalanine
Audience: Researchers, scientists, and drug development professionals.
Introduction The incorporation of non-natural amino acids, such as D-phenylalanine (D-Phe), into peptide sequences is a critical strategy in modern drug discovery. This substitution can significantly enhance peptide stability against enzymatic degradation, improve receptor binding affinity, and prolong in vivo half-life. However, the presence of a D-amino acid can alter the peptide's physicochemical properties, presenting unique challenges for purification. The primary challenge lies in separating the desired D-Phe-containing peptide from a complex mixture of impurities generated during solid-phase peptide synthesis (SPPS). These impurities may include deletion sequences, truncated peptides, and diastereomers (peptides containing the L-phenylalanine enantiomer) resulting from incomplete coupling or racemization.[1]
This application note provides detailed protocols for the purification of peptides containing D-phenylalanine using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the standard method for peptide purification.[2] It covers both the primary purification of the crude peptide and the subsequent analysis of its chiral purity.
Part 1: Standard Purification by Reversed-Phase HPLC (Achiral Separation)
The initial purification step aims to isolate the target peptide from synthesis-related impurities based on hydrophobicity. Standard C18 or C8 reversed-phase columns are typically used for this purpose.[2][3] It is important to note that this achiral method will not separate the desired D-Phe peptide from its L-Phe diastereomer. However, peptides containing D-amino acids often elute slightly earlier than their all-L-amino acid counterparts under typical RP-HPLC conditions.[4]
Experimental Workflow: RP-HPLC Purification
The overall process for purifying a crude peptide containing D-phenylalanine is outlined below. It begins with sample preparation and analytical method development, followed by scaling up to preparative purification, and concludes with fraction analysis and lyophilization.
Protocol 1: Preparative RP-HPLC
-
Sample Preparation:
-
Accurately weigh the crude lyophilized peptide.
-
Dissolve the peptide in a minimal volume of a suitable solvent. For many peptides, a solution of 50% acetonitrile in water is effective.[5] If solubility is an issue, small amounts of additives like trifluoroacetic acid (TFA) or formic acid can be used.[6] For highly hydrophobic peptides, dimethylsulfoxide (DMSO) may be required.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[5]
-
-
Method Development (Analytical Scale):
-
Before scaling up, optimize the separation on an analytical column (e.g., 4.6 mm ID) with the same stationary phase as the preparative column.[7]
-
Perform a scouting gradient (e.g., 5-95% Acetonitrile over 30 minutes) to determine the approximate elution time of the target peptide.
-
Optimize the gradient to maximize the resolution between the target peptide and closely eluting impurities. A shallow gradient (e.g., 0.5-1% change in organic solvent per minute) around the elution point of the peptide is often effective.[7][8]
-
-
Preparative HPLC Run:
-
Equilibrate the preparative column with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the filtered peptide sample. The amount of peptide to inject depends on the column dimensions.[9]
-
Run the optimized gradient method.
-
Monitor the elution profile using a UV detector, typically at 214 nm (for the peptide backbone) and 255 nm or 280 nm if other aromatic residues are present.[10]
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the main peptide peak. It is advisable to collect separate fractions for the peak front, apex, and tail to isolate the purest material.[5]
-
Analyze the purity of each collected fraction using analytical RP-HPLC or LC/MS.
-
Pool all fractions that meet the desired purity level (e.g., >95%).
-
-
Lyophilization:
-
Freeze the pooled fractions and lyophilize to obtain the purified peptide as a dry, fluffy powder.[7]
-
Data Presentation: Typical RP-HPLC Conditions
The following table summarizes typical starting conditions for the purification of D-phenylalanine containing peptides. These parameters should be optimized for each specific peptide.
| Parameter | Analytical Scale | Preparative Scale |
| Column Type | C18, 300Å pore size[11] | C18, 300Å pore size |
| Column Dimensions | 4.6 x 150 mm | 21.2 x 250 mm |
| Particle Size | 5 µm | 5 - 10 µm |
| Mobile Phase A | 0.1% TFA in Water[2] | 0.1% TFA in Water[2] |
| Mobile Phase B | 0.1% TFA in Acetonitrile[2] | 0.1% TFA in Acetonitrile[2] |
| Flow Rate | 1.0 mL/min[7] | 15 - 20 mL/min |
| Gradient | Optimized shallow linear gradient (e.g., 20-50% B over 30 min)[10] | Scaled from analytical gradient |
| Detection | UV at 214 nm, 220 nm, 255 nm[10] | UV at 214 nm, 220 nm, 255 nm[10] |
| Sample Load | 0.1 - 1 mg | 20 - 100 mg |
Part 2: Chiral Purity Analysis
After purification by standard RP-HPLC, it is often necessary to confirm the enantiomeric integrity of the D-phenylalanine residue. Standard achiral columns cannot distinguish between the D-Phe peptide and its L-Phe diastereomer. This analysis requires a chiral stationary phase (CSP). Teicoplanin-based chiral columns are highly effective for separating N-acylated amino acid enantiomers and their corresponding peptides.[12][13]
Conceptual Diagram: Chiral Separation
Chiral separation is achieved through the formation of transient, short-lived diastereomeric complexes between the enantiomers in the sample and the chiral stationary phase. The differing stability of these complexes leads to different retention times.
Protocol 2: Chiral HPLC Analysis
-
Sample Preparation:
-
Dissolve a small amount of the purified peptide (approx. 0.1 mg/mL) in the mobile phase.[13]
-
Filter the sample through a 0.45 µm syringe filter.
-
-
Chiral HPLC Run:
-
Equilibrate the chiral column with the mobile phase.
-
Inject the sample.
-
Run the analysis under isocratic conditions. The mobile phase composition is critical for achieving separation and may require optimization.
-
Monitor the chromatogram for two separate peaks corresponding to the D- and L-phenylalanine containing peptides.
-
Data Presentation: Typical Chiral HPLC Conditions
The following table provides a starting point for the chiral analysis of peptides containing D-phenylalanine.
| Parameter | Recommended Condition |
| Column Type | Teicoplanin-based (e.g., Astec® CHIROBIOTIC® T)[13] |
| Column Dimensions | 4.6 x 250 mm |
| Particle Size | 5 µm |
| Mobile Phase | Methanol / Acetic Acid / Triethylamine (e.g., 100% MeOH with 0.1% AcOH and 0.1% TEA)[13] |
| Flow Rate | 1.0 mL/min |
| Mode | Isocratic |
| Temperature | 25 °C (can be varied to optimize resolution) |
| Detection | UV at 214 nm, 255 nm |
The successful purification of peptides containing D-phenylalanine is a two-stage process. The initial, primary purification is achieved using standard reversed-phase HPLC on an achiral stationary phase like C18 to remove synthesis-related impurities. This is followed by a specialized analytical step using a chiral stationary phase to verify the enantiomeric purity of the final product. By optimizing the gradient in the preparative step and selecting the appropriate column and mobile phase for the chiral analysis, high-purity D-Phe-containing peptides can be reliably obtained for research and development applications.
References
- 1. mdpi.com [mdpi.com]
- 2. bachem.com [bachem.com]
- 3. hplc.eu [hplc.eu]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 9. protocols.io [protocols.io]
- 10. A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peptide Mixture Separated by HPLC - AppNote [mtc-usa.com]
- 12. Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Note: Mass Spectrometry Analysis of Peptides Containing H-D-Phe-OtBu.HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptides is a powerful strategy in drug discovery and development to enhance pharmacological properties such as potency, stability, and bioavailability. H-D-Phe-OtBu.HCl, the hydrochloride salt of D-phenylalanine tert-butyl ester, is an important building block used in solid-phase peptide synthesis to introduce a C-terminal modification. The tert-butyl ester protecting group provides stability during synthesis and can be cleaved under specific conditions. Accurate and robust analytical methods are crucial for the characterization and quantification of these modified peptides. Mass spectrometry (MS), coupled with liquid chromatography (LC), is an indispensable tool for this purpose, offering high sensitivity and specificity for identification and quantification.
This application note provides detailed protocols for the sample preparation, LC-MS/MS analysis, and data interpretation of peptides containing this compound.
Key Challenges and Solutions
The analysis of peptides containing protecting groups like the tert-butyl ester presents unique challenges:
-
In-source Fragmentation: The lability of the tert-butyl group can lead to fragmentation within the ion source of the mass spectrometer, complicating data interpretation.
-
Chromatographic Behavior: The hydrophobicity of the tert-butyl group can alter the chromatographic retention of the peptide, requiring optimization of the LC method.
-
Quantification Accuracy: Incomplete digestion or modification can affect the accuracy of quantification.
This guide provides optimized protocols to mitigate these challenges and ensure reliable and reproducible results.
Experimental Workflow
The overall workflow for the analysis of this compound containing peptides is outlined below.
Caption: Experimental workflow for the analysis of this compound containing peptides.
Predicted Fragmentation Pathway
The fragmentation of peptides containing a C-terminal tert-butyl ester is expected to be influenced by the lability of this protecting group. In addition to the typical b- and y-ion series from peptide backbone fragmentation, a characteristic neutral loss of isobutylene (56 Da) or the tert-butyl group (57 Da) from the precursor ion is anticipated.
Troubleshooting & Optimization
Technical Support Center: H-D-Phe-OtBu.HCl Coupling Efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low coupling efficiency with H-D-Phe-OtBu.HCl in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low coupling efficiency for this compound?
Low coupling efficiency with this compound is often attributed to steric hindrance. The bulky tert-butyl (tBu) protecting group on the C-terminus, combined with the phenyl side chain, can physically obstruct the approach of the activated amino acid to the N-terminus of the growing peptide chain on the solid support.[1][2] This steric interference is a primary factor affecting the reaction rate. Additionally, aggregation of the growing peptide chain on the resin can further block reactive sites, leading to incomplete coupling.[3][4]
Q2: My standard coupling protocol using DCC or DIC is resulting in low yield. What should I do?
Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often inefficient for coupling sterically hindered amino acids like this compound.[5] It is highly recommended to switch to a more potent coupling reagent. In-situ activating reagents, such as aminium/uronium salts (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP), are generally more effective for these challenging couplings as they form highly reactive esters that can overcome the steric barrier.[6]
Q3: Which coupling reagents are considered the most effective for sterically hindered amino acids like this compound?
For difficult couplings, reagents that form highly reactive OAt or Oxyma esters are preferred. HATU and PyAOP are considered among the most efficient due to the formation of OAt esters, which are more reactive than the OBt esters generated by HBTU or PyBOP. Oxyma-based reagents like COMU also show superior performance compared to HOBt-based reagents.[6]
Q4: I've switched to a more powerful coupling reagent, but the coupling is still incomplete. What other parameters can I optimize?
If a powerful coupling reagent alone is insufficient, consider the following strategies:
-
Double Coupling: Repeat the coupling step with a fresh portion of the activated this compound and coupling reagents. This is a common and effective method to drive the reaction to completion.[1]
-
Increase Temperature: Performing the coupling reaction at an elevated temperature (e.g., 35-50°C) can increase the reaction rate and improve efficiency. However, this should be done cautiously as it can also increase the risk of side reactions like racemization.[7]
-
Optimize Reagent Concentration: Increasing the concentration of the amino acid and coupling reagent solution (e.g., from 0.2 M to 0.5 M) can significantly improve coupling efficiency, especially for difficult sequences.[2]
-
Solvent Choice: While DMF is a standard solvent, for sequences prone to aggregation, consider using N-Methyl-2-pyrrolidone (NMP) or adding a small percentage of a chaotropic salt or a solvent like DMSO to disrupt secondary structures.[4]
Q5: How can I monitor the coupling efficiency of this compound during my synthesis?
Several methods can be used to monitor coupling efficiency:
-
Kaiser Test: This is a qualitative colorimetric test to detect free primary amines on the resin. A positive result (blue/purple color) indicates incomplete coupling.[8]
-
TNBS Test: The 2,4,6-trinitrobenzenesulfonic acid (TNBS) test is another colorimetric assay for detecting free amines.
-
HPLC Analysis of a Test Cleavage: A small amount of the peptide-resin can be cleaved, and the resulting crude peptide analyzed by High-Performance Liquid Chromatography (HPLC) to assess the purity and identify any deletion sequences corresponding to the failed coupling of this compound.[8]
-
Mass Spectrometry (MS): Analysis of the crude product by MS after a test cleavage is a direct way to identify the presence of the desired product and any deletion byproducts.[8]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting low coupling efficiency of this compound.
Problem: Low yield of the desired peptide, with HPLC/MS analysis showing a significant peak corresponding to a deletion of the D-Phe residue.
Data Presentation
The following tables summarize key data relevant to optimizing the coupling of sterically hindered amino acids. While specific data for this compound is limited in the literature, the following provides a general comparison of commonly used coupling reagents.
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent Class | Examples | Relative Reactivity | Advantages | Disadvantages |
| Carbodiimides | DCC, DIC | Standard | Cost-effective. | Often inefficient for hindered couplings; can lead to N-acylurea formation.[5][6] |
| Phosphonium Salts | PyBOP, PyAOP | High | High coupling efficiency; less risk of racemization compared to some uronium salts. | Byproducts can be difficult to remove. |
| Aminium/Uronium Salts | HBTU, HATU, HCTU, COMU | Very High | Fast reaction times; highly effective for hindered residues.[6][9] | Potential for guanidinylation of the N-terminus if not pre-activated; higher cost. |
Table 2: Recommended Reaction Conditions for Difficult Couplings
| Parameter | Standard Condition | Recommended for this compound | Rationale |
| Coupling Reagent | DIC/HOBt | HATU, HCTU, or COMU | Higher reactivity to overcome steric hindrance.[6] |
| Equivalents of Amino Acid | 3-5 eq. | 5 eq. or higher | Drives the reaction to completion. |
| Equivalents of Coupling Reagent | 3-5 eq. | 5 eq. or higher | Ensures complete activation of the amino acid. |
| Reaction Time | 1-2 hours | 2-4 hours or double coupling | Allows more time for the sterically hindered reaction to proceed.[1] |
| Temperature | Room Temperature | Room Temperature to 50°C | Increases reaction kinetics, but monitor for racemization.[7] |
| Solvent | DMF | DMF or NMP | NMP can be better at solvating aggregating sequences.[4] |
Experimental Protocols
Protocol 1: Standard Coupling Cycle for a Non-Hindered Amino Acid
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin with DMF (5x), DCM (3x), and DMF (3x).
-
Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF.
-
Add the activation mixture to the resin and shake for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Monitoring: Perform a Kaiser test on a small sample of beads. If the test is positive (blue), repeat the coupling step.
Protocol 2: Optimized Coupling for this compound (Double Coupling with HATU)
-
Resin Swelling and Deprotection: Follow steps 1-3 from Protocol 1.
-
First Coupling:
-
In a separate vessel, dissolve this compound (5 eq.), HATU (4.9 eq.), and DIPEA (10 eq.) in DMF.
-
Allow to pre-activate for 1-2 minutes.
-
Add the activation mixture to the resin and shake for 2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (5x).
-
Second Coupling:
-
Repeat the activation and coupling steps with a fresh solution of this compound, HATU, and DIPEA.
-
Shake for another 2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Monitoring: Perform a Kaiser test. If the test is still positive, consider capping the unreacted amines before proceeding to the next cycle.
Visualizations
Diagram 1: Troubleshooting Workflow for Low Coupling Efficiency
Caption: A flowchart for troubleshooting low coupling efficiency.
Diagram 2: Logical Relationship of Factors Affecting Coupling Efficiency
Caption: Factors influencing this compound coupling.
References
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. researchgate.net [researchgate.net]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. bachem.com [bachem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Prevention of D-Amino Acid Racemization During Peptide Coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate racemization of D-amino acids during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is a chemical process where a pure enantiomer, such as a D-amino acid, is converted into a mixture of both its D and L forms.[1] During peptide coupling, the chiral integrity of the α-carbon of the amino acid is compromised, leading to the incorporation of the incorrect stereoisomer into the peptide sequence. This can have profound effects on the peptide's three-dimensional structure, biological activity, and therapeutic efficacy.
Q2: What are the primary mechanisms of racemization during peptide coupling?
A2: There are two main pathways through which racemization occurs during peptide coupling:
-
Oxazolone (Azlactone) Formation: This is the most prevalent mechanism.[1] The activated carboxyl group of the N-protected amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The proton at the chiral center of this intermediate is acidic and can be readily abstracted by a base, leading to a loss of stereochemical information. The subsequent nucleophilic attack by the amine component on the now achiral oxazolone ring can produce both the desired peptide and the undesired diastereomer.[1]
-
Direct Enolization: This mechanism involves the direct removal of the α-proton from the activated amino acid by a base, which results in the formation of an enolate intermediate. This achiral enolate can then be protonated from either side, leading to racemization. While less common, this pathway can be significant under strongly basic conditions.[2]
Q3: Which amino acids are most susceptible to racemization?
A3: While any chiral amino acid can undergo racemization, some are more prone to it than others. Histidine (His) and Cysteine (Cys) are particularly susceptible to racemization.[3][4] Other amino acids with electron-withdrawing groups in their side chains can also be more prone to this side reaction.[2] Protecting the imidazole nitrogen of histidine can help reduce racemization.[3][5]
Troubleshooting Guide: High Levels of D-Isomers Detected
This guide provides a step-by-step approach to troubleshoot and mitigate high levels of D-isomer impurities in your synthesized peptide.
Step 1: Evaluate Your Coupling Reagent and Additives
The choice of coupling reagent and the use of racemization-suppressing additives are critical.
-
Carbodiimides (e.g., DIC, DCC): When using carbodiimides, the addition of a nucleophilic additive is essential to suppress racemization. These additives react with the highly reactive O-acylisourea intermediate to form a more stable, less reactive active ester that is less prone to racemization.[1]
-
Onium Salts (e.g., HBTU, HATU, HCTU, COMU): These reagents are generally considered "low-racemization" as they form active esters in situ. However, the choice of additive used in their formulation (HOBt vs. HOAt vs. OxymaPure) has a significant impact.[1] For challenging couplings, COMU has demonstrated a very low tendency for racemization.[1][6][7]
Data Presentation: Comparison of Coupling Additives on Racemization
| Additive | Coupling Reagent | % D/L Isomer | Reference |
| HOBt | DIC | 14.8% | [1] |
| HOAt | DIC | 5.9% | [1] |
| OxymaPure | DIC | 7.7% | [1] |
| Oxyma-B | DIC | 5.1% | [1] |
Recommendation: If you are using HOBt, consider switching to HOAt or Oxyma-based additives, as they are more effective at suppressing racemization.[8]
Step 2: Scrutinize the Base Used
The presence of a base, often necessary with onium salt reagents, can promote racemization by facilitating the abstraction of the alpha-proton.
-
Common Bases: N,N-Diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are frequently used.[1][9]
-
Impact on Racemization: The strength and steric hindrance of the base are important factors. Stronger, less hindered bases can increase the rate of racemization.[1][8] For sensitive amino acids like Cysteine, using a hindered base like 2,4,6-collidine can be beneficial.[4][10]
Data Presentation: Influence of Base on Racemization
| Base | pKa | Steric Hindrance | Racemization Potential |
| Triethylamine | 10.75 | Low | High |
| DIPEA | 10.1 | High | Moderate |
| NMM | 7.38 | Moderate | Low |
| 2,4,6-Collidine | 7.43 | High | Very Low |
Recommendation: For couplings prone to racemization, switch to a weaker and more sterically hindered base like NMM or 2,4,6-collidine.[8]
Step 3: Assess Solvent and Temperature Conditions
-
Solvents: The polarity of the solvent can influence the rate of racemization, with more polar solvents potentially favoring this side reaction. While N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are common, consider alternatives for problematic couplings.[1]
-
Temperature: Elevated temperatures, often used to overcome difficult couplings or in microwave-assisted synthesis, can significantly increase the rate of racemization, especially for sensitive residues like His and Cys.[4][10][11][12] Lowering the coupling temperature from 80°C to 50°C has been shown to limit racemization for these amino acids in microwave-assisted synthesis.[4][10]
Recommendation: Perform couplings at room temperature or below if racemization is a concern. For microwave-assisted synthesis of peptides containing sensitive residues, consider a lower coupling temperature for those specific amino acids.
Step 4: Special Considerations for Sensitive Amino Acids
-
Histidine (His): Protecting the imidazole nitrogen with groups like Trityl (Trt), Methoxybenzyl (Momb), or Benzyloxymethyl (Bom) can significantly reduce racemization.[3][5]
-
Cysteine (Cys): The use of a sterically hindered base like 2,4,6-collidine is recommended.[4][10] For segment coupling, the addition of copper(II) chloride (CuCl₂) has been shown to suppress racemization.[3]
Experimental Protocols
Protocol 1: Low-Racemization Solid-Phase Peptide Synthesis (SPPS) of a D-Amino Acid Containing Peptide
This protocol is designed to minimize racemization during the coupling of a D-amino acid.
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin) in DMF for 30-60 minutes.[13]
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then repeat for 15 minutes. Wash the resin thoroughly with DMF (3x), DCM (3x), and then DMF (3x).[13]
-
Coupling Mixture Preparation (in situ activation): In a separate vessel, dissolve 3 equivalents of the Fmoc-D-amino acid and 3 equivalents of an additive (e.g., OxymaPure) in a minimal amount of DMF.
-
Coupling Reaction: Add the amino acid/additive solution to the deprotected resin. Then, add 3 equivalents of DIC to the resin slurry. Agitate the reaction mixture at room temperature.
-
Monitoring the Reaction: After a predetermined time (e.g., 2 hours), perform a Kaiser test to check for the presence of free primary amines. If the test is positive (blue beads), the coupling is incomplete and should be allowed to proceed for a longer duration or a second coupling should be performed.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
-
Repeat: Proceed to the next deprotection and coupling cycle for the subsequent amino acid in the sequence.
Protocol 2: Chiral HPLC Analysis of Peptide Diastereomers
This protocol describes a method to quantify the extent of racemization by separating the desired peptide from its diastereomer using reverse-phase HPLC.
-
Sample Preparation: After cleavage from the resin and global deprotection, dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
HPLC System:
-
Column: A standard C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient of increasing Mobile Phase B (e.g., 10% to 60% B over 30 minutes) is typically effective for separating diastereomers. The optimal gradient may need to be determined empirically.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at a suitable wavelength (e.g., 214 nm or 280 nm).
-
-
Analysis:
-
Inject the crude peptide sample onto the HPLC system.
-
The two diastereomers, if present, should elute as two separate peaks due to their different three-dimensional structures and interactions with the stationary phase.
-
Integrate the peak areas of the two diastereomers to determine their relative abundance. The percentage of the undesired diastereomer corresponds to the extent of racemization during the coupling of the D-amino acid.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 9. bachem.com [bachem.com]
- 10. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Cleavage Conditions for Peptides with Acid-Labile Groups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of peptide cleavage, particularly for sequences containing acid-labile protecting groups.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of peptide cleavage from a solid support?
In solid-phase peptide synthesis (SPPS), the peptide is assembled on a resin. The final step, cleavage, involves breaking the bond anchoring the peptide to this resin and simultaneously removing the protecting groups from the amino acid side chains. For peptides with acid-labile groups, this is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA).[1][2]
Q2: Why are scavengers necessary in a cleavage cocktail?
During the TFA-mediated cleavage of acid-labile protecting groups (like Boc and tBu), highly reactive carbocations are generated. These carbocations can re-attach to sensitive amino acid residues such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr), leading to undesired side products. Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" these carbocations, thereby preventing these side reactions.[2][3]
Q3: How do I choose the right cleavage cocktail for my peptide?
The selection of an appropriate cleavage cocktail is critical and depends on the amino acid composition of your peptide.[3][4]
-
For peptides without sensitive residues: A simple mixture of TFA, water, and triisopropylsilane (TIS) is often sufficient.
-
For peptides with sensitive residues (Trp, Met, Cys, Tyr): More complex cocktails containing scavengers like 1,2-ethanedithiol (EDT), thioanisole, and phenol are necessary to prevent side reactions.[3][4][5]
-
For peptides with Arg(Pbf/Pmc/Mtr): Longer cleavage times or stronger acids may be required, and specific scavengers can aid in the complete removal of these protecting groups.[6]
Q4: How can I monitor the progress of the cleavage and deprotection reaction?
The most effective way to monitor the reaction is by High-Performance Liquid Chromatography (HPLC).[6][7] By taking small aliquots of the cleavage mixture at different time points, precipitating the peptide, and analyzing it by HPLC, you can track the disappearance of the protected peptide and the appearance of the fully deprotected product. This allows for the optimization of the cleavage time to ensure completion while minimizing acid-catalyzed side reactions.[7]
Troubleshooting Guide
Problem 1: Incomplete Cleavage or Deprotection
Symptom: HPLC analysis of the crude peptide shows multiple peaks, including peaks corresponding to the protected or partially deprotected peptide. Mass spectrometry (MS) confirms the presence of species with masses corresponding to the peptide with protecting groups still attached.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Cleavage Time | Increase the cleavage time in increments of 30-60 minutes and monitor by HPLC. For peptides with multiple Arg(Pbf/Pmc) residues, cleavage times of up to 4-6 hours may be necessary.[2] |
| Inadequate TFA Concentration | Ensure the TFA concentration is sufficient (typically >90%). If using a milder cleavage cocktail, a higher concentration of TFA may be needed. |
| Poor Resin Swelling | Ensure the resin is adequately swollen in the cleavage cocktail to allow for efficient penetration of the reagents. Gently agitate the reaction mixture during cleavage. |
| Degraded Reagents | Use fresh, high-quality TFA and scavengers. Old or improperly stored reagents can be less effective.[2] |
| Difficult-to-Cleave Protecting Groups | For very acid-labile resins, a two-step cleavage approach can be beneficial. First, use a milder TFA concentration to remove side-chain protecting groups, followed by a higher concentration to cleave the peptide from the resin.[8] For very resistant groups like Arg(Mtr), stronger acid cocktails or extended cleavage times (up to 24 hours) might be necessary.[5] |
Problem 2: Presence of Unwanted Side Products
Symptom: HPLC analysis shows significant impurity peaks, and MS analysis identifies masses corresponding to common side reactions such as alkylation or oxidation.
Possible Causes and Solutions:
| Side Reaction | Sensitive Residues | Prevention Strategy |
| Alkylation (t-butylation) | Trp, Met, Cys, Tyr | Use an effective scavenger cocktail. Triisopropylsilane (TIS) is a very effective scavenger for t-butyl cations. For Cys, 1,2-ethanedithiol (EDT) is also recommended.[7][9] |
| Oxidation | Met, Cys, Trp | Perform the cleavage under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents and add antioxidants like EDT or Dithiothreitol (DTT) to the cleavage cocktail.[9] |
| Aspartimide Formation | Asp-Gly, Asp-Ser, Asp-Ala | Minimize cleavage time and temperature. The addition of a small amount of a weak acid to the piperidine solution during Fmoc deprotection can also suppress this side reaction.[10][11][12][13] |
| Sulfonation of Trp | Trp (in the presence of Arg(Pmc/Pbf)) | Use of Fmoc-Trp(Boc)-OH during synthesis is highly recommended to protect the indole side chain. Including thioanisole in the cleavage cocktail can also help scavenge the sulfonyl groups. |
| Reattachment to Resin | C-terminal Trp, Tyr, Met | Use of scavengers like TIS is crucial. For C-terminal Trp peptides, specific resins like 2-chlorotrityl chloride resin can minimize this issue.[2] |
Quantitative Data Summary
Table 1: Comparison of Common Cleavage Cocktails for Peptides with Sensitive Residues
| Cleavage Cocktail (v/v) | Target Peptides & Remarks |
| Standard Cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O | Suitable for most peptides without sensitive residues. TIS is an effective carbocation scavenger.[3][4] |
| Reagent K: 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | A robust cocktail for peptides with multiple sensitive residues (Cys, Met, Trp, Tyr).[3][4][5] |
| Reagent B: 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | A less odorous alternative to Reagent K, effective for scavenging trityl groups but may not fully protect Met from oxidation. |
| TFA/EDT/TIS/H₂O: 94% TFA, 2.5% H₂O, 1% TIS, 2.5% EDT | Recommended for peptides containing Trp, Cys, or Met to minimize side reactions.[4] |
| Reagent R: 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Ideal for peptides containing sulfonyl-protected Arginine and helps minimize reattachment of Trp-containing peptides.[5] |
Table 2: Effect of Scavengers on the Purity of a Cysteine-Containing Peptide
| Scavenger | Crude Peptide Purity (%) | Reduction of S-t-butylation Adducts |
| DTT | Good | High |
| 1,4-BDMT | High | Very High |
| 1,2-BDMT | Moderate | Moderate |
| None | Low | Low |
Data adapted from a study by Rasmussen et al. on the cleavage of a Cys-rich peptide. 1,4-benzenedimethanethiol (1,4-BDMT) was shown to be a superior scavenger in this context.[14]
Experimental Protocols
Protocol 1: Standard Peptide Cleavage and Precipitation
-
Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (DCM) (3 x 10 mL) and dry it under a high vacuum for at least 1 hour.[4]
-
Cleavage Cocktail Preparation: In a fume hood, prepare the appropriate cleavage cocktail fresh. For 100 mg of resin, prepare approximately 2 mL of the cocktail.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin in a suitable reaction vessel. Gently agitate the mixture at room temperature for 1.5 to 4 hours. The optimal time should be determined by HPLC analysis of small aliquots.[2]
-
Peptide Filtration: Filter the cleavage mixture through a sintered glass funnel into a collection tube. Wash the resin with a small amount of fresh TFA (2 x 1 mL) and combine the filtrates.[4]
-
Peptide Precipitation: In a separate centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate). Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the peptide should form.[4][15]
-
Maximizing Precipitation: Incubate the mixture at -20°C for at least 30 minutes.[4]
-
Peptide Isolation: Centrifuge the suspension to pellet the peptide. Carefully decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether (2 x 5 mL), centrifuging and decanting after each wash to remove residual scavengers and TFA.[4][15]
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[7]
Protocol 2: Monitoring Cleavage by HPLC
-
At various time points during the cleavage reaction (e.g., 1, 2, 3, and 4 hours), carefully withdraw a small aliquot (e.g., 20 µL) of the cleavage solution.
-
Immediately add the aliquot to a microcentrifuge tube containing cold diethyl ether (e.g., 200 µL) to precipitate the peptide and quench the reaction.
-
Centrifuge the tube to pellet the peptide.
-
Remove the ether and allow the pellet to air dry briefly.
-
Dissolve the peptide pellet in a suitable solvent for HPLC analysis (e.g., 50% acetonitrile/water with 0.1% TFA).
-
Inject the sample onto the HPLC and analyze the chromatogram to assess the extent of deprotection.
Visual Guides
Caption: General workflow for peptide cleavage and isolation.
Caption: Troubleshooting decision tree for cleavage issues.
References
- 1. bachem.com [bachem.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. peptide.com [peptide.com]
- 10. Acid-mediated prevention of aspartimide formation in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. polypeptide.com [polypeptide.com]
- 15. peptide.com [peptide.com]
Technical Support Center: Improving Yield and Purity in Difficult Peptide Sequences
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when synthesizing "difficult" peptide sequences.
Troubleshooting Guides & FAQs
This section is organized by common problems encountered during SPPS. Each question is designed to reflect a specific issue you might be facing in the lab.
Category 1: Low Yield & Incomplete Reactions
Q1: My final crude peptide yield is very low, and mass spectrometry shows significant deletion sequences. What is the primary cause and how can I fix it?
A: Low yield and deletion sequences are classic signs of on-resin peptide aggregation.[1] As the peptide chain elongates, it can fold into secondary structures like β-sheets, making the N-terminus inaccessible for deprotection and coupling.[2] This is especially common in sequences rich with hydrophobic residues (Ala, Val, Ile, Leu) or those capable of forming hydrogen bonds (Gln, Ser, Thr).[3]
Troubleshooting Steps:
-
Identify Aggregation: A key indicator of aggregation is the shrinking of the resin matrix or its failure to swell properly.[1] In automated synthesizers, you may also observe a flattened and broadened UV deprotection profile.[1]
-
Optimize Synthesis Conditions:
-
Solvent Choice: Switch from the standard Dichloromethane (DCM) or Dimethylformamide (DMF) to a more effective solvating solvent like N-methylpyrrolidone (NMP).[4] For particularly stubborn sequences, using a solvent mixture such as DCM/DMF/NMP (1:1:1) or adding chaotropic salts like LiCl can be effective.
-
Temperature: Increasing the reaction temperature can disrupt secondary structures and speed up reactions. Microwave-assisted SPPS is a highly effective method for this.[5][6]
-
Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents to 0.5 M can enhance reaction probability, which is especially useful for longer peptides.[7]
-
-
Perform a Double Coupling: If monitoring tests (like the Kaiser test) indicate an incomplete reaction, repeating the coupling step with fresh reagents can help drive the reaction to completion.[3][7] This is particularly useful for sterically hindered residues like Arginine or when coupling identical amino acids in a row.[7]
Q2: My coupling reactions are consistently slow or incomplete, even for sequences that are not highly hydrophobic. What else could be the issue?
A: If aggregation isn't the primary suspect, the issue may lie with steric hindrance or the choice of coupling reagents.
Troubleshooting Steps:
-
Evaluate Steric Hindrance: Sequences with consecutive bulky residues (e.g., Val-Val, Ile-Ile) can make the N-terminus physically difficult to access.
-
Select a Stronger Coupling Reagent: Not all coupling reagents are equal. For difficult couplings, switch to a more potent activator. Uronium/Aminium salts like HATU, HCTU, and COMU are generally more reactive than carbodiimides (like DIC) or other phosphonium/uronium salts like HBTU.[8][9][10]
-
Increase Coupling Time: Simply extending the reaction time can sometimes be sufficient to improve the outcome of a sluggish coupling.[11]
Category 2: Purity Issues & Side Reactions
Q3: My HPLC shows a cluster of peaks around my target mass, and MS analysis confirms byproducts. I suspect aspartimide formation. How can I confirm and prevent this?
A: Aspartimide formation is a notorious side reaction, especially in sequences containing an Asp-Gly or Asp-Ser motif.[12] It is catalyzed by the piperidine used for Fmoc deprotection. The cyclic aspartimide intermediate can reopen to form not only the desired α-aspartyl peptide but also the β-aspartyl peptide, epimers, and piperidide adducts, all of which complicate purification.
Troubleshooting Steps:
-
Confirmation: The presence of a peak with the same mass as your target but a different retention time could indicate a β-aspartyl or epimerized peptide. Peaks corresponding to [M-18] (loss of water) can also be indicative of the stable aspartimide intermediate.
-
Prevention Strategies:
-
Backbone Protection: The most effective method is to use a backbone-protecting group on the residue preceding the aspartic acid.[13] Dipeptides like Fmoc-Ala-(Dmb)Gly-OH or incorporating a 2-hydroxy-4-methoxybenzyl (Hmb) group on the backbone nitrogen physically blocks the cyclization reaction.[13]
-
Optimized Protecting Groups: Using a different side-chain protecting group on the aspartic acid, such as 3-methylpent-3-yl ester (OMpe) or benzyloxynitrile (OBno), has been shown to significantly reduce aspartimide formation compared to the standard tert-butyl (OtBu) group.
-
Modified Deprotection: Adding an acid scavenger like HOBt to the piperidine deprotection solution can help suppress the side reaction.[13] Recent studies also show that adding small amounts of organic acids to the piperidine solution is highly effective.[14]
-
Q4: My peptide contains a C-terminal proline, and I'm seeing a major byproduct from the very beginning of the synthesis. What is happening?
A: When proline is the first or second amino acid in a sequence, the peptide is highly susceptible to diketopiperazine (DKP) formation.[13] This occurs after the second amino acid is coupled and deprotected; the free N-terminus can attack the C-terminal ester linkage to the resin, cleaving the dipeptide from the support as a cyclic DKP.
Troubleshooting Steps:
-
Resin Choice: Use a sterically hindered resin like 2-chlorotrityl chloride resin. The bulky linker makes it more difficult for the N-terminus to attack the ester bond.[13]
-
Protecting Group Strategy: Couple the first amino acid as a dipeptide (e.g., Fmoc-Xaa-Pro-OH). This bypasses the vulnerable dipeptide-resin stage where cyclization occurs.
-
Protocol Modification: Minimize the time the N-terminus of the dipeptide is deprotected before the next coupling step.
Data Summary Tables
Table 1: Comparative Performance of Coupling Reagents
This table summarizes the performance of common coupling reagents in the synthesis of a known difficult sequence, the Acyl Carrier Protein fragment 65-74 (VQAAIDYING).
| Coupling Reagent | Purity of Crude Peptide (%) | Racemization (%) | Relative Cost | Key Feature |
| HATU | ~90% | < 2% | High | Very high reactivity, effective for hindered couplings.[9] |
| HCTU | ~88% | < 3% | Medium | Good balance of reactivity and stability.[9][15] |
| COMU | ~92% | < 1.5% | High | Excellent efficiency with low racemization; byproducts are water-soluble, aiding purification.[10][16] |
| HBTU | ~75% | ~5% | Low | Standard, cost-effective reagent, but less effective for difficult sequences.[6] |
| DIC/HOBt | ~70% | ~4% | Very Low | Economical but generally slower and less efficient for complex syntheses.[17] |
Data compiled from publicly available application notes and comparative studies.[9][10]
Table 2: Effectiveness of Aggregation-Disrupting Strategies
| Strategy | Mechanism | Typical Application | Impact on Yield/Purity |
| Pseudoproline Dipeptides | Introduces a temporary "kink" in the peptide backbone by forming a reversible oxazolidine ring with a Ser or Thr residue.[18][19] | Insert every 5-6 residues in aggregation-prone regions, especially before hydrophobic stretches.[18][20] | Can increase yield by over 10-fold in highly aggregated sequences.[20] |
| Hmb/Dmb Backbone Protection | Attaches a bulky group (Hmb or Dmb) to the backbone amide nitrogen, physically preventing inter-chain hydrogen bonding.[2][13] | Incorporate every 6-7 residues, particularly useful at Glycine positions (e.g., using Fmoc-Ala-(Dmb)Gly-OH).[13] | Highly effective; also completely prevents aspartimide formation when placed before an Asp residue. |
| Microwave Synthesis | Uses microwave energy to heat the reaction, providing the energy to disrupt secondary structures and accelerate reaction kinetics.[6] | Applicable to most syntheses, particularly effective for long or hydrophobic peptides. | Significantly improves coupling efficiency and reduces synthesis time.[21] |
| Chaotropic Salts (e.g., LiCl) | Salts are added to washes or coupling mixtures to disrupt hydrogen bond networks.[3] | Used as an additive or in special wash steps before a difficult coupling. | Moderately effective; can improve accessibility of the N-terminus. |
Experimental Protocols
Protocol 1: Incorporation of a Pseudoproline Dipeptide
This protocol outlines the manual coupling of a commercially available Fmoc-Xaa-Ser/Thr(ψMe,Me pro)-OH dipeptide into a growing peptide chain during standard Fmoc-SPPS.
-
Resin Preparation: Following the standard Fmoc deprotection of the N-terminal amino acid on the resin, wash the resin thoroughly with DMF (3 x 1 min).
-
Activation Mixture Preparation: In a separate vessel, dissolve the pseudoproline dipeptide (2.0 eq. relative to resin loading) and a coupling reagent like HCTU (1.95 eq.) in DMF.
-
Activation: Add N,N-diisopropylethylamine (DIPEA) (4.0 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Coupling: Immediately add the activated mixture to the deprotected peptide-resin. Agitate the vessel at room temperature for 1-2 hours.[3]
-
Monitoring: Perform a qualitative test (e.g., Kaiser or TNBS test) to check for free amines. If the test is positive, extend the coupling time or perform a second coupling.
-
Washing: Once the coupling is complete, wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
-
Continuation: Proceed with the standard Fmoc deprotection for the next cycle. The pseudoproline's oxazolidine ring is stable to piperidine but will be cleanly converted back to the native Ser or Thr residue during the final TFA cleavage.
Protocol 2: Optimized Cleavage Cocktail for Peptides with Sensitive Residues
This protocol describes the preparation and use of "Reagent K," a robust cleavage cocktail designed to scavenge reactive carbocations generated during cleavage, thereby protecting sensitive residues like Trp, Cys, Met, and Tyr.[22]
-
Resin Preparation: Wash the final peptide-resin thoroughly with DCM (3 x 1 min) to remove residual DMF and dry it under vacuum for at least 1 hour.[23]
-
Cocktail Preparation (10 mL): In a fume hood, combine the following high-purity reagents in a glass vessel. Prepare the mixture fresh immediately before use.[24]
-
Trifluoroacetic Acid (TFA): 8.25 mL (82.5%)
-
Phenol: 0.5 g (5%)
-
Water: 0.5 mL (5%)
-
Thioanisole: 0.5 mL (5%)
-
1,2-Ethanedithiol (EDT): 0.25 mL (2.5%)
-
-
Cleavage Reaction: Add the freshly prepared Reagent K to the dried peptide-resin (approx. 10 mL per gram of resin).[23] Stopper the vessel and allow it to react at room temperature with gentle agitation for 2-4 hours.[23]
-
Peptide Precipitation: Filter the resin and collect the TFA filtrate. Add the filtrate dropwise into a 10-fold volume of ice-cold diethyl ether to precipitate the crude peptide.[23]
-
Isolation and Washing: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the pellet 2-3 times with cold ether to remove residual scavengers.
-
Drying: Dry the final peptide pellet under vacuum.
Visualizations
Caption: A logical workflow for troubleshooting a failed peptide synthesis.
Caption: The chemical pathway of base-catalyzed aspartimide formation.
Caption: An experimental workflow for a single SPPS coupling cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. biotage.com [biotage.com]
- 5. How to Optimize Peptide Yield and Purity [peptiorigin.com]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. biotage.com [biotage.com]
- 8. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. americanpeptidesociety.org [americanpeptidesociety.org]
- 12. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. 2024.sci-hub.st [2024.sci-hub.st]
- 17. chempep.com [chempep.com]
- 18. peptide.com [peptide.com]
- 19. luxembourg-bio.com [luxembourg-bio.com]
- 20. merckmillipore.com [merckmillipore.com]
- 21. blog.mblintl.com [blog.mblintl.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. tools.thermofisher.com [tools.thermofisher.com]
H-D-Phe-OtBu.HCl solubility issues in DMF or NMP solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with H-D-Phe-OtBu.HCl in dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) solvents.
Troubleshooting Guide
Issue: this compound is not dissolving or is dissolving slowly in DMF or NMP.
This is a common issue encountered during peptide synthesis and other applications involving protected amino acids. The following steps provide a systematic approach to resolving solubility challenges.
Initial Assessment Workflow
Caption: Troubleshooting workflow for this compound solubility issues.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing difficulty dissolving this compound in DMF or NMP?
A1: Several factors can contribute to the poor solubility of this compound, a protected amino acid derivative. The hydrochloride salt form generally enhances solubility in polar solvents.[1] However, issues can still arise due to:
-
Reagent Quality: The purity of this compound and the solvent can impact solubility.
-
Aggregation: Protected amino acids can sometimes self-aggregate, especially at higher concentrations, making them harder to dissolve.
-
Solvent Properties: While DMF and NMP are excellent solvents for peptide synthesis, their effectiveness can vary depending on the specific amino acid derivative.[2][3] NMP is sometimes noted to be better at dissolving some protected amino acids.
Q2: What are the recommended initial steps to improve the solubility of this compound?
A2: Start with the least aggressive methods to avoid potential degradation of the compound.
-
Mechanical Agitation: Ensure vigorous mixing by vortexing or stirring.
-
Sonication: Use an ultrasonic bath to help break up any aggregates.[4]
-
Gentle Heating: Warming the solution to 30-40°C can increase solubility. However, monitor the temperature carefully to prevent degradation.
Q3: Can I use a co-solvent to improve solubility?
A3: Yes, using a solvent mixture can be very effective. Dimethyl sulfoxide (DMSO) is a powerful solvent for many protected amino acids.[4][5] You can try adding a small amount of DMSO to your DMF or NMP suspension to aid dissolution.
Q4: Does the choice between DMF and NMP significantly impact the solubility of this compound?
A4: Both DMF and NMP are standard solvents for peptide synthesis.[2] NMP is slightly less polar than DMF and can be more effective in preventing aggregation of hydrophobic peptides during synthesis, which may also translate to better solubility for some protected amino acids.[3] If you are facing persistent issues with DMF, switching to NMP is a valid troubleshooting step.
Q5: Could the concentration I am trying to achieve be too high?
Experimental Protocols
Protocol 1: Standard Dissolution of this compound
-
Accurately weigh the desired amount of this compound in a clean, dry vial.
-
Add the calculated volume of high-purity DMF or NMP to the vial.
-
Vortex or stir the mixture vigorously for 2-5 minutes at room temperature.
-
Visually inspect the solution for any undissolved particles.
Protocol 2: Enhanced Dissolution for Difficultly Soluble this compound
-
Follow steps 1 and 2 from Protocol 1.
-
If the compound does not fully dissolve with vortexing, place the vial in an ultrasonic bath for 5-10 minutes.
-
If solubility is still an issue, gently warm the solution to 30-40°C while stirring. Avoid excessive heat.
-
As a final measure, consider adding a small percentage of DMSO (e.g., 5-10% of the total volume) and continue to mix.
Logical Relationship of Troubleshooting Steps
Caption: Logical progression of troubleshooting interventions.
Quantitative Data Summary
While specific quantitative solubility data for this compound in DMF and NMP is not widely published, the following table provides a qualitative summary based on general knowledge of protected amino acids and information for the L-isomer in a related solvent.
| Compound | Solvent | Solubility | Notes |
| H-L-Phe-OtBu.HCl | DMSO | ≥ 100 mg/mL (≥ 387.96 mM)[4] | Indicates high solubility in a polar aprotic solvent. |
| Protected Amino Acids | DMF | Generally Good | A standard solvent for peptide synthesis.[2] |
| Protected Amino Acids | NMP | Generally Good | Can be better than DMF for some less soluble compounds.[3] |
Disclaimer: The information provided is for guidance purposes. It is recommended to perform small-scale solubility tests before proceeding with larger experiments.
References
Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to identify and minimize deletion sequences during Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are deletion sequences in SPPS?
Deletion sequences are impurities in the final peptide product that lack one or more amino acid residues from the target sequence.[1][2] They arise from the failure of an amino acid to couple to the growing peptide chain during a synthesis cycle.[3] This results in a shorter peptide than intended, which can be difficult to separate from the desired product.
Q2: What are the primary causes of deletion sequences?
Deletion sequences are primarily caused by two main issues during the SPPS cycle:
-
Incomplete Deprotection: The failure to completely remove the temporary protecting group (e.g., Fmoc) from the N-terminus of the growing peptide chain prevents the next amino acid from being added.[3]
-
Poor Coupling Efficiency: Even with a deprotected N-terminus, the incoming activated amino acid may not completely react with the free amine.[3] This is often a problem with sterically hindered amino acids or "difficult" sequences that are prone to aggregation.[3][4]
Q3: How can I detect deletion sequences in my crude peptide product?
The most effective methods for identifying deletion sequences are:
-
Mass Spectrometry (MS): This is the most direct method. The presence of species with lower molecular weights than the target peptide can indicate deletion sequences.[3]
-
High-Performance Liquid Chromatography (HPLC): A complex HPLC profile with multiple peaks close to the main product peak can suggest the presence of deletion and other truncated sequences.[3][5]
Q4: What is a "difficult sequence" and how does it contribute to deletion sequences?
A "difficult sequence" is a peptide chain that is prone to forming stable secondary structures, like β-sheets, on the resin.[6] This aggregation can hinder the access of reagents to the growing peptide chain, leading to incomplete deprotection and coupling reactions, and consequently, the formation of deletion sequences.[6] Sequences rich in hydrophobic amino acids (e.g., Val, Ile, Leu) are often classified as difficult.[3]
Troubleshooting Guide: Minimizing Deletion Sequences
This guide provides a systematic approach to troubleshooting and minimizing deletion sequences in your SPPS experiments.
Issue 1: Incomplete Fmoc-Deprotection
| Symptom | Possible Cause | Recommended Solution |
| Significant deletion peaks in MS, often corresponding to the mass of the target peptide minus one amino acid. | Degraded deprotection reagent (e.g., piperidine). | Use fresh, high-quality deprotection reagents. |
| Insufficient deprotection time or reagent concentration. | Increase the deprotection time or perform a double deprotection step. | |
| Peptide aggregation hindering reagent access. | See the "Peptide Aggregation" section below. |
Issue 2: Poor Coupling Efficiency
| Symptom | Possible Cause | Recommended Solution |
| Deletion sequences identified by MS, particularly after sterically hindered amino acids (e.g., Arg, Val, Ile). | Steric hindrance of the amino acid. | Use a stronger coupling reagent (e.g., HATU, HCTU). Consider double coupling the sterically hindered residue.[4] |
| Low quality or degraded amino acids or coupling reagents. | Ensure all reagents are fresh and of high purity. | |
| "Difficult sequence" leading to aggregation. | See the "Peptide Aggregation" section below. |
Issue 3: Peptide Aggregation
| Symptom | Possible Cause | Recommended Solution |
| Broad or tailing peaks in HPLC, and multiple deletion sequences in MS. | Formation of secondary structures on the resin. | Use a resin with good swelling properties and a lower substitution level. |
| High concentration of hydrophobic residues. | Incorporate pseudoproline dipeptides or Dmb/Hmb-protected amino acids every 6-8 residues to disrupt aggregation. | |
| Inappropriate solvent choice. | Use solvents known to disrupt aggregation, such as NMP or a mixture of DMF/DCM/NMP.[7] |
Experimental Protocols
Protocol 1: HPLC Analysis of Crude Peptide
-
Sample Preparation:
-
Cleave a small amount of peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Precipitate the peptide with cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and air-dry the pellet.
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) to a concentration of 1 mg/mL.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
-
Data Analysis:
-
Analyze the chromatogram for the presence of multiple peaks. Peaks eluting before the main product peak may correspond to deletion sequences.
-
Protocol 2: Kaiser Test (for detection of free primary amines)
-
Reagent Preparation:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol.
-
Reagent B: 80 g phenol in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine.
-
-
Procedure:
-
Take a few beads of the peptide-resin and place them in a small glass test tube.
-
Add 2-3 drops of each reagent (A, B, and C).
-
Heat the test tube at 100°C for 5 minutes.
-
-
Interpretation:
-
Positive Result (Blue Beads): Indicates the presence of free primary amines, suggesting incomplete coupling.
-
Negative Result (Yellow/Colorless Beads): Indicates the absence of free primary amines, suggesting a complete coupling reaction.
-
Visualizations
Caption: The standard Solid-Phase Peptide Synthesis (SPPS) cycle.
Caption: A workflow for troubleshooting deletion sequences in SPPS.
References
- 1. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. benchchem.com [benchchem.com]
- 4. biotage.com [biotage.com]
- 5. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. biotage.com [biotage.com]
Technical Support Center: Purification of Hydrophobic Peptides with D-Phenylalanine
This technical support center offers guidance for researchers, scientists, and drug development professionals facing challenges in the purification of hydrophobic peptides, particularly those incorporating D-phenylalanine (D-Phe). The information provided is designed to troubleshoot common issues and answer frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the primary difficulties in purifying hydrophobic peptides containing D-Phe?
The main challenges stem from the inherent properties of these molecules:
-
Poor Solubility: These peptides often exhibit limited solubility in aqueous buffers and common organic solvents, complicating their handling and purification.[1][2]
-
Aggregation Tendency: Hydrophobic peptides are prone to aggregation, which can result in broad or tailing peaks during chromatography.[3]
-
Strong Chromatographic Retention: The presence of hydrophobic residues, including D-Phe, leads to strong binding to reverse-phase chromatography columns, necessitating high concentrations of organic solvents for elution.
-
Secondary Interactions: Undesirable interactions between the peptide and the stationary phase can lead to poor peak shapes, such as tailing.[3]
Q2: Which purification method is most effective for these peptides?
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry standard and most effective technique for purifying hydrophobic peptides.[4] This method separates molecules based on their hydrophobicity, offering high resolution.[5]
Q3: How can the solubility of a hydrophobic peptide be improved prior to purification?
Several strategies can enhance solubility:
-
Organic Solvents: Initially dissolving the peptide in a small volume of a potent organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) before dilution with the initial mobile phase is often effective.[6][7]
-
Solubility Testing: Performing small-scale solubility trials with various solvents can help identify the most suitable solvent system.[2]
-
pH Manipulation: For peptides containing acidic or basic amino acids, adjusting the pH can significantly improve solubility.[8][9] Basic peptides dissolve better in acidic conditions, while acidic peptides are more soluble in basic solutions.[9]
-
Chaotropic Agents: In challenging cases, agents like 6M urea or guanidinium hydrochloride can disrupt peptide aggregation, though their compatibility with the purification process and subsequent applications must be confirmed.[10]
Q4: What are the recommended column and mobile phase configurations for RP-HPLC of hydrophobic peptides?
-
Column: While a C18 column is a common starting point, for highly hydrophobic peptides, switching to a less retentive stationary phase like C8, C4, or phenyl can be beneficial.[6][11]
-
Mobile Phase: A typical mobile phase setup includes:
-
Solvent A (Aqueous): HPLC-grade water containing an ion-pairing agent, most commonly 0.1% Trifluoroacetic Acid (TFA).[3][4]
-
Solvent B (Organic): Acetonitrile (ACN) with 0.1% TFA is widely used due to its low viscosity and UV transparency.[12] For peptides with extreme hydrophobicity, stronger organic solvents such as isopropanol or n-propanol, either alone or mixed with ACN, may be necessary.[2][3]
-
Q5: How can an RP-HPLC gradient be optimized for improved separation?
-
Initial Scouting Run: Begin with a broad, linear gradient (e.g., 5% to 95% Solvent B over 30 minutes) to approximate the peptide's elution point.[3]
-
Focused Shallow Gradient: After identifying the elution point, design a shallower gradient around this concentration. For instance, if the peptide elutes at 50% Solvent B, a subsequent gradient of 40% to 60% B over 20 minutes can enhance resolution.[3][11]
Q6: What measures can be taken to address peak tailing or broadening?
-
Optimize Ion-Pairing Agent: Ensure an adequate concentration of an effective ion-pairing agent like TFA is present in the mobile phase to minimize unwanted interactions with the column.[3]
-
Increase Column Temperature: Elevating the column temperature (e.g., in 10°C increments up to 60°C) can lead to sharper peaks by improving mass transfer and reducing solvent viscosity.[3][13]
-
Adjust Flow Rate: While it will lengthen the run time, a lower flow rate can sometimes improve peak shape.[3]
-
Address Aggregation: Since peptide aggregation often causes broad peaks, consider dissolving the sample in a stronger solvent or using additives that discourage aggregation.[3]
Q7: What are the potential causes of low peptide recovery and how can it be improved?
-
Irreversible Binding: The peptide might be permanently adsorbing to the column. Passivating the HPLC system with a strong acid can mitigate this.[3]
-
On-Column Precipitation: The peptide may be precipitating within the column. Confirm complete dissolution in the injection solvent before starting the run.[2] Increasing the column temperature can also help maintain solubility.[3]
-
Aggregation: Aggregated forms of the peptide may not elute correctly. Adjust the mobile phase or sample solvent to prevent aggregation.[3]
Q8: Are there viable alternatives to RP-HPLC for purifying hydrophobic peptides?
Although RP-HPLC is the primary method, other techniques can be integrated into a multi-step purification strategy:[5][14]
-
Hydrophobic Interaction Chromatography (HIC): A useful initial purification step when dealing with complex mixtures in high salt concentrations.[14]
-
Ion-Exchange Chromatography (IEX): If the peptide possesses a net charge, IEX can serve as an effective preliminary purification step before a final RP-HPLC polish.[14][15]
-
Size-Exclusion Chromatography (SEC): This method is useful for separating the target peptide from impurities of significantly different sizes.[14]
-
Precipitation: In cases of extreme insolubility where chromatography is impractical, a well-designed precipitation and washing protocol can be a feasible alternative.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peptide Solubility | High hydrophobicity, aggregation.[1][2] | Dissolve in a minimal volume of DMSO, DMF, or isopropanol before diluting with the mobile phase.[6][7] Conduct solubility tests with various solvents.[2] Adjust the pH for charged peptides.[8][9] |
| Peak Tailing or Broadening | Secondary interactions with the column, peptide aggregation, insufficient acid in the mobile phase.[3] | Optimize the concentration of the ion-pairing agent (e.g., 0.1% TFA).[3] Increase the column temperature (e.g., 40-60°C).[3] Employ a shallower gradient.[3] Ensure the peptide is fully dissolved and not aggregated.[3] |
| Low Peptide Recovery | Irreversible adsorption to the column, on-column precipitation, aggregation.[3] | Passivate the HPLC system.[3] Increase the column temperature to enhance solubility.[3] Confirm the sample is completely dissolved before injection.[2] Modify the mobile phase to inhibit aggregation.[3] |
| Co-elution of Impurities | Similar hydrophobicity between impurities and the target peptide. | Use a shallower gradient around the target peptide's elution point.[3] Experiment with a different stationary phase (e.g., C8, C4, or Phenyl instead of C18).[6] Try a different organic modifier (e.g., isopropanol instead of acetonitrile).[3] |
| Incorrect Peptide Elution Time | Inappropriate mobile phase composition or gradient profile. | For early elution, lower the initial percentage of the organic solvent.[16] For late elution, increase the final percentage of the organic solvent or use a more potent organic solvent like isopropanol.[2] |
| High System Backpressure | Column blockage or peptide precipitation within the system. | Filter the sample prior to injection. Ensure the peptide remains soluble in the mobile phase. Perform a thorough column wash. |
Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale | Reference(s) |
| RP-HPLC Column Chemistry | C18, C8, C4, Phenyl | C18 is a good starting point. C8, C4, or Phenyl are better for very hydrophobic peptides to lessen retention. | [6][11] |
| Mobile Phase A | Water + 0.1% TFA | TFA serves as an ion-pairing agent, which improves peak shape. | [3][4] |
| Mobile Phase B | Acetonitrile + 0.1% TFA | Acetonitrile is a versatile organic modifier with favorable properties like low viscosity and UV transparency. | [12] |
| Alternative Mobile Phase B | Isopropanol or n-propanol (can be mixed with ACN) | These are stronger organic solvents suitable for highly hydrophobic peptides. | [2][3] |
| Gradient Slope | Shallow (e.g., 0.5-2% B/min) around the elution point | This enhances the resolution between the target peptide and closely eluting impurities. | [3][11] |
| Column Temperature | 30-60°C | Elevated temperatures can improve solubility, lower viscosity, and result in sharper peaks. | [3][13] |
| Flow Rate | Analytical: ~1 mL/min; Semi-prep: ~5 mL/min | Slower flow rates can enhance peak shape at the cost of longer run times. | [1][3] |
Experimental Protocol: RP-HPLC Purification of a Hydrophobic D-Phe Containing Peptide
This protocol outlines a general methodology for the purification of a hydrophobic peptide containing D-Phe using RP-HPLC.
1. Materials and Reagents:
-
Crude synthetic peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade isopropanol (IPA) (optional)
-
Trifluoroacetic acid (TFA)
-
Dimethyl sulfoxide (DMSO)
-
RP-HPLC system with a UV detector
-
C8 or C4 analytical and preparative columns
-
0.22 µm syringe filters
2. Mobile Phase Preparation:
-
Mobile Phase A: To 1 L of HPLC-grade water, add 1 mL of TFA (0.1% TFA in water). Degas the solution.
-
Mobile Phase B: To 1 L of HPLC-grade ACN, add 1 mL of TFA (0.1% TFA in ACN). Degas the solution.
3. Sample Preparation:
-
Weigh a small amount of the crude peptide.
-
Dissolve the peptide in a minimal volume of DMSO to create a concentrated stock solution.
-
Dilute the stock solution with Mobile Phase A to the desired injection concentration. The final concentration of DMSO should be low enough to not interfere with the peptide's binding to the column. If precipitation occurs, experiment with different dilution ratios or add a small amount of ACN or IPA.
-
Filter the final sample solution through a 0.22 µm syringe filter before injection.
4. HPLC Method Development (Analytical Scale):
-
Column: C8 or C4 analytical column (e.g., 4.6 x 250 mm).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 214 nm or 280 nm.
-
Column Temperature: 40°C.
-
Scouting Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 95% B (linear gradient)
-
35-40 min: 95% B
-
40-45 min: 95% to 5% B
-
45-50 min: 5% B
-
-
Optimized Gradient: Based on the retention time (RT) from the scouting run, create a shallower gradient around the target peptide's RT. For example, if the RT is 20 minutes (~50% B), the optimized gradient could be:
-
0-5 min: 35% B
-
5-25 min: 35% to 55% B (linear gradient)
-
25-30 min: 95% B
-
30-35 min: 95% to 35% B
-
35-40 min: 35% B
-
5. Preparative Scale Purification:
-
Switch to a preparative column with the same stationary phase chemistry as the analytical column.
-
Adjust the flow rate and injection volume according to the new column dimensions.
-
Execute the optimized gradient.
-
Collect fractions corresponding to the target peptide peak.
6. Fraction Analysis and Lyophilization:
-
Analyze the purity of the collected fractions using the analytical HPLC method.
-
Pool the fractions that meet the desired purity level.
-
Lyophilize (freeze-dry) the pooled fractions to obtain the purified peptide as a solid.
Visualizations
References
- 1. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nestgrp.com [nestgrp.com]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. verifiedpeptides.com [verifiedpeptides.com]
- 6. researchgate.net [researchgate.net]
- 7. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 8. jpt.com [jpt.com]
- 9. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. hplc.eu [hplc.eu]
- 12. waters.com [waters.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analysis of RP-HPLC loading conditions for maximizing peptide identifications in shotgun proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: H-D-Phe-OtBu.HCl vs. Fmoc-D-Phe-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals navigating the intricate landscape of peptide synthesis, the selection of appropriate building blocks is paramount to achieving high yields and purity. This guide provides an objective comparison of two commonly utilized D-phenylalanine derivatives: H-D-Phe-OtBu.HCl and Fmoc-D-Phe-OH, offering insights into their respective advantages and disadvantages in different synthetic strategies.
At the heart of this comparison lies the fundamental difference in their protective group strategies, which dictates their application in either solution-phase or solid-phase peptide synthesis (SPPS). This compound, with its free N-terminus and a tert-butyl (tBu) ester protecting the C-terminus, is primarily suited for solution-phase synthesis. In contrast, Fmoc-D-Phe-OH, featuring a base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the N-terminus and a free carboxylic acid, is a cornerstone of the widely adopted Fmoc-based solid-phase peptide synthesis (SPPS).
At a Glance: Key Differences
| Feature | This compound | Fmoc-D-Phe-OH |
| Primary Application | Solution-Phase Peptide Synthesis | Solid-Phase Peptide Synthesis (SPPS) |
| N-Terminal Protection | None (hydrochloride salt) | Fmoc (9-fluorenylmethyloxycarbonyl) |
| C-Terminal Protection | tBu (tert-butyl) ester | None (free carboxylic acid) |
| Deprotection (N-terminus) | Not applicable (already free) | Base-labile (e.g., 20% piperidine in DMF) |
| Deprotection (C-terminus) | Acid-labile (e.g., TFA) | Not applicable (remains as C-terminal acid) |
| Coupling Strategy | Activation of the incoming amino acid's carboxyl group | Activation of its own carboxyl group for coupling to a resin-bound amine |
Performance in Peptide Synthesis: A Comparative Analysis
The choice between these two building blocks significantly impacts key performance indicators in peptide synthesis, namely coupling efficiency and the risk of racemization.
Coupling Efficiency
The efficiency of peptide bond formation is crucial for the overall yield, especially in the synthesis of longer peptides.[1]
In solution-phase synthesis , the coupling efficiency when using this compound is dependent on the activation method of the incoming N-protected amino acid and the reaction conditions. While high yields can be achieved for the synthesis of short peptides, the multi-step nature of solution-phase synthesis, which often involves purification after each coupling step, can lead to lower overall yields compared to SPPS for longer peptides.[2][3]
In Fmoc-SPPS , Fmoc-D-Phe-OH is activated in situ using a variety of coupling reagents. This method is renowned for its high coupling efficiencies, often exceeding 99%.[4] The use of a solid support simplifies the purification process to simple washing steps, making it highly efficient and amenable to automation.[2]
Table 1: Representative Coupling Yields
| Parameter | This compound (Solution-Phase) | Fmoc-D-Phe-OH (Solid-Phase) |
| Per-Step Coupling Yield | Good to excellent, but purification losses can lower overall yield.[2] | Excellent (>99%)[4] |
| Overall Yield (for longer peptides) | Generally lower due to cumulative losses during purification.[2] | Higher due to simplified workflow and high per-step efficiency.[1] |
Racemization
Racemization, the loss of stereochemical integrity at the alpha-carbon of the amino acid, is a critical side reaction in peptide synthesis that can lead to the formation of diastereomeric impurities, which are often difficult to separate and can have altered biological activity.[5] Phenylalanine residues are known to be susceptible to racemization, particularly during the activation step.[6]
The risk of racemization for Fmoc-D-Phe-OH during coupling is influenced by the choice of coupling reagent, base, and temperature.[7] The formation of a 5(4H)-oxazolone intermediate is a common mechanism for racemization.[7] The use of additives like HOBt or OxymaPure with carbodiimides can significantly suppress this side reaction.[7]
For This compound in solution-phase synthesis, the risk of racemization of the preceding amino acid in the growing peptide chain during activation needs to be considered. However, the incoming this compound itself is not activated and therefore not directly at risk of racemization during the coupling step.
Table 2: Factors Influencing Racemization
| Factor | Impact on Fmoc-D-Phe-OH |
| Coupling Reagent | Onium salt reagents (HBTU, HATU) generally offer low racemization. Carbodiimides (DIC, DCC) require additives.[8] |
| Base | Sterically hindered bases like DIPEA are preferred over less hindered bases.[6] |
| Temperature | Lower temperatures can reduce the rate of racemization.[5] |
| Activation Time | Prolonged pre-activation can increase the risk of racemization.[9] |
Experimental Protocols: A Dipeptide Synthesis Case Study
To illustrate the practical differences, the following are representative protocols for the synthesis of a simple dipeptide, for instance, Ala-D-Phe.
Protocol 1: Solution-Phase Synthesis of Boc-Ala-D-Phe-OtBu
This protocol outlines the coupling of Boc-L-Ala-OH with this compound in solution.
Materials:
-
Boc-L-Ala-OH
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
1N Hydrochloric acid
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1 equivalent) and DIPEA (1 equivalent) in DCM.
-
In a separate flask, dissolve Boc-L-Ala-OH (1 equivalent) and HOBt (1 equivalent) in DCM.
-
Add DIC (1 equivalent) to the Boc-L-Ala-OH solution and stir for 10 minutes at 0°C.
-
Add the activated Boc-L-Ala-OH solution to the H-D-Phe-OtBu solution.
-
Stir the reaction mixture at room temperature overnight.
-
Filter the reaction mixture to remove the diisopropylurea byproduct.
-
Wash the filtrate with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the protected dipeptide.
-
The Boc and tBu protecting groups can be removed simultaneously using a strong acid like TFA.
Protocol 2: Solid-Phase Synthesis of H-Ala-D-Phe-NH₂ on Rink Amide Resin
This protocol outlines the synthesis of the same dipeptide sequence on a solid support using Fmoc-D-Phe-OH.
Materials:
-
Rink Amide resin
-
Fmoc-D-Phe-OH
-
Fmoc-L-Ala-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
20% Piperidine in DMF
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
Procedure:
-
Swell the Rink Amide resin in DMF.
-
Fmoc-D-Phe-OH Coupling:
-
Pre-activate Fmoc-D-Phe-OH (3 equivalents) with DIC (3 equivalents) and OxymaPure (3 equivalents) in DMF for 10 minutes.
-
Add the activated amino acid solution and DIPEA (6 equivalents) to the resin.
-
Agitate for 2 hours.
-
Wash the resin with DMF.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF.
-
-
Fmoc-L-Ala-OH Coupling:
-
Repeat the coupling step with Fmoc-L-Ala-OH.
-
-
Final Fmoc Deprotection:
-
Repeat the deprotection step to free the N-terminus of Alanine.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry.
-
Treat the resin with the TFA cleavage cocktail for 2 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether.
-
Visualizing the Synthetic Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the two synthetic strategies.
Caption: Workflow for solution-phase dipeptide synthesis.
Caption: Workflow for solid-phase dipeptide synthesis.
Conclusion: Making an Informed Choice
The selection between this compound and Fmoc-D-Phe-OH is fundamentally a choice between solution-phase and solid-phase peptide synthesis methodologies.
This compound is a valuable building block for the solution-phase synthesis of short peptides where purification of intermediates is feasible and may be desirable for ensuring the purity of each fragment. This approach can be more cost-effective for small-scale synthesis of simple peptides.[3]
Fmoc-D-Phe-OH , on the other hand, is the standard choice for the highly efficient and versatile Fmoc-based solid-phase peptide synthesis.[4] For the synthesis of longer peptides, complex sequences, and for high-throughput applications, the advantages of SPPS in terms of speed, ease of purification, and automation make Fmoc-D-Phe-OH the superior option. The extensive body of literature and well-established protocols for Fmoc-SPPS further solidify its position as the dominant strategy in modern peptide chemistry.
Ultimately, the optimal choice depends on the specific requirements of the research project, including the target peptide's length, complexity, desired scale, and the available synthetic expertise and equipment.
References
- 1. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. benchchem.com [benchchem.com]
- 8. bachem.com [bachem.com]
- 9. researchgate.net [researchgate.net]
Tert-Butyl vs. Benzyl Esters: A Comparative Guide to Carboxylic Acid Protection
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and purity. For the temporary masking of carboxylic acid functionalities, tert-butyl (t-Bu) and benzyl (Bn) esters are two of the most ubiquitously employed protecting groups. This guide offers a detailed, data-driven comparison of their performance, stability, and deprotection protocols to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
At a Glance: Key Differences
| Feature | Tert-Butyl (t-Bu) Ester | Benzyl (Bn) Ester |
| Primary Deprotection Method | Acidolysis (e.g., TFA, HCl) | Hydrogenolysis (e.g., H₂, Pd/C) |
| Stability to Bases | High | High[1] |
| Stability to Acids | Labile | Generally Stable (cleaved by strong acids)[1][2] |
| Stability to Hydrogenolysis | Stable | Labile[1] |
| Byproducts of Deprotection | Isobutylene and tert-butanol | Toluene |
| Orthogonality | Orthogonal to benzyl esters | Orthogonal to tert-butyl esters |
Quantitative Comparison of Deprotection Methods
The following table summarizes typical conditions and reported yields for the deprotection of tert-butyl and benzyl esters. It is important to note that optimal conditions and yields are substrate-dependent.
| Protecting Group | Deprotection Method | Reagents and Conditions | Typical Yield (%) | Advantages | Disadvantages |
| Tert-Butyl Ester | Acidolysis | TFA/DCM (1:1), rt, 1-5 h[3][4] | 90-99 | Mild conditions, volatile byproducts.[4] | Not suitable for acid-sensitive substrates. |
| Acidolysis | p-TsOH, microwave, 3-4 min[5] | 85-95 | Rapid, solvent-free conditions.[5] | Requires microwave reactor. | |
| Lewis Acid Catalysis | ZnBr₂ in DCM[6][7] | 75-95 | Chemoselective in some cases.[6][7] | Can be substrate-dependent. | |
| Benzyl Ester | Catalytic Hydrogenolysis | H₂ (balloon), 10% Pd/C, MeOH or EtOAc, rt[8] | 95-100 | Very mild, clean reaction, high yielding.[8] | Catalyst can be poisoned by sulfur or nitrogen containing compounds; may reduce other functional groups.[8] |
| Transfer Hydrogenolysis | Ammonium formate, 10% Pd/C, MeOH, rt[9] | 90-98 | Avoids the use of hydrogen gas.[9] | May require higher catalyst loading.[8] | |
| Acidic Cleavage | TFA, anisole, CH₂Cl₂, rt[8] | Variable | Effective for substrates incompatible with hydrogenolysis.[8] | Harsh conditions, not suitable for many acid-labile groups.[8] | |
| Lewis Acid Cleavage | SnCl₄, CH₂Cl₂, rt[10] | 70-90 | Can be selective for benzyl esters over other functional groups.[10] | Requires stoichiometric amounts of Lewis acid.[8] | |
| Chemoselective Cleavage | Nickel Boride, MeOH, rt | 85-95 | Chemoselective for benzyl esters over alkyl and tert-butyl esters.[11] | In situ reagent preparation required.[8] |
Chemical Structures and Deprotection Pathways
The distinct cleavage mechanisms of tert-butyl and benzyl esters form the basis of their orthogonal nature.
The acid-catalyzed deprotection of a tert-butyl ester proceeds through a stable tertiary carbocation intermediate.[4] In contrast, the benzyl ester is cleaved via catalytic hydrogenolysis, where the benzyl C-O bond is reductively cleaved.[12]
Experimental Protocols
Protocol 1: Acidic Deprotection of a Tert-Butyl Ester using Trifluoroacetic Acid (TFA)
This protocol describes a general procedure for the cleavage of a tert-butyl ester.
Materials:
-
Tert-butyl ester substrate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the tert-butyl ester substrate in dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.2 M.
-
To the stirred solution, add an equal volume of trifluoroacetic acid (TFA) at room temperature. For example, if you used 10 mL of DCM, add 10 mL of TFA.[3]
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-5 hours.[3][4]
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
Dissolve the residue in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid. Check the pH of the aqueous layer to ensure it is basic.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude carboxylic acid.
-
The product can be further purified by crystallization or column chromatography if necessary.
Protocol 2: Deprotection of a Benzyl Ester by Catalytic Hydrogenolysis
This protocol outlines a standard procedure for the removal of a benzyl ester using hydrogen gas and a palladium catalyst.
Materials:
-
Benzyl ester substrate
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (balloon or cylinder)
-
Round-bottom flask or hydrogenation vessel
-
Magnetic stirrer
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
Dissolve the benzyl ester substrate in a suitable solvent such as methanol or ethyl acetate in a round-bottom flask.[8]
-
Carefully add 10% palladium on carbon (Pd/C) to the solution. The catalyst loading is typically 5-10 mol% of palladium relative to the substrate.[8]
-
Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.
-
Evacuate the flask under vacuum and backfill with hydrogen. Repeat this process three times to ensure an inert atmosphere.[8]
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is usually complete within a few hours.
-
Upon completion, carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected carboxylic acid. Toluene is a byproduct and is typically removed during solvent evaporation.
-
Further purification can be performed if necessary.
Selecting the Right Protecting Group: A Workflow
The choice between a tert-butyl and a benzyl ester is dictated by the stability of other functional groups present in the molecule and the desired synthetic sequence.
Conclusion: Strategic Advantages of Each Ester
Advantages of Tert-Butyl Ester Protection:
-
Acid Lability: The primary advantage is its facile cleavage under acidic conditions, which is orthogonal to many other protecting groups that are removed under basic or hydrogenolytic conditions.[1]
-
Stability: It is highly stable to a wide range of nucleophilic and basic conditions.[1]
-
Volatile Byproducts: The deprotection generates isobutylene gas and tert-butanol, which are easily removed.[4]
Advantages of Benzyl Ester Protection:
-
Robust Stability: Benzyl esters are stable to both acidic and basic conditions, making them suitable for a wide array of synthetic transformations.[2]
-
Mild Deprotection: Catalytic hydrogenolysis is a very mild and high-yielding deprotection method that is compatible with many sensitive functional groups.[8][12]
-
Orthogonality: It is orthogonal to acid-labile protecting groups like tert-butyl esters and Boc groups, which is a cornerstone of many peptide synthesis strategies.[13]
-
Chemoselectivity: Specific reagents can cleave benzyl esters in the presence of other ester functionalities.[11]
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. dalspaceb.library.dal.ca [dalspaceb.library.dal.ca]
- 11. Benzyl Esters [organic-chemistry.org]
- 12. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 13. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Navigating the Challenges of Sterically Hindered Amino Acid Coupling: A Comparative Guide to Reagents and Strategies
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the efficient incorporation of sterically hindered amino acids represents a significant hurdle. The selection of an appropriate coupling reagent is paramount to achieving high yields, minimizing racemization, and ensuring the fidelity of the final peptide. This guide provides a comprehensive comparative analysis of commonly employed coupling reagents, supported by experimental data and detailed protocols to inform rational reagent selection.
The formation of a peptide bond between sterically demanding residues, such as α,α-disubstituted amino acids (e.g., Aib), N-methylated amino acids, and those with bulky side chains (e.g., Val, Ile), is often sluggish and incomplete with standard coupling protocols.[1][2][3] This can lead to deletion sequences and low yields. Furthermore, the extended reaction times and elevated temperatures sometimes required can increase the risk of racemization, compromising the stereochemical integrity of the peptide.[4][5] This guide delves into the performance of various classes of coupling reagents, offering a data-driven approach to overcoming these synthetic challenges.
Comparative Performance of Coupling Reagents
The efficacy of a coupling reagent in hindered systems is determined by its ability to rapidly generate a highly reactive activated species that is sterically accessible to the incoming amine nucleophile, while simultaneously suppressing side reactions like racemization.[6] Modern peptide synthesis relies predominantly on uronium/aminium salts, phosphonium salts, and carbodiimides in conjunction with additives.
Uronium/Aminium Salts
This class of reagents, including HATU, HBTU, HCTU, and COMU, are among the most popular and effective for difficult couplings.[7][8] They react with the carboxylic acid to form a highly reactive active ester.
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is widely regarded as one of the most powerful coupling reagents, particularly for hindered systems.[6][9] Its superiority stems from the incorporation of the 7-azabenzotriazole (HOAt) moiety. The nitrogen atom at the 7-position of the triazole ring creates a more reactive OAt-ester, leading to faster and more complete coupling reactions with a reduced risk of epimerization compared to its HOBt-based counterpart, HBTU.[6]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a cost-effective and generally efficient reagent, though it can be less effective than HATU for particularly challenging couplings.[6][9]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium salt that incorporates an OxymaPure moiety.[7][10] This offers a significant safety advantage as it avoids the potentially explosive benzotriazole byproducts.[10] COMU demonstrates coupling efficiencies comparable to HATU, especially for microwave-accelerated synthesis, and has excellent solubility.[7][11][12]
| Reagent | Hindered Coupling System | Yield (%) | D/L Isomer (%) | Reference |
| HATU | Boc-Phe-(NMe)Aib-Phe-OBzl | High | Low | [1] |
| HBTU | Boc-Phe-(NMe)Aib-Phe-OBzl | Significant | Higher than HATU | [1] |
| COMU | Fmoc-Val-Leu-OEt | 96 | Low | [13] |
| DIC/Oxyma | Z-Phg-Pro-NH₂ | 89.9 | 1.0 | [12] |
| DIC/HOAt | Z-Phg-Pro-NH₂ | 81.4 | 3.3 | [12] |
| DIC/HOBt | Z-Phg-Pro-NH₂ | 81.9 | 9.3 | [12] |
Phosphonium Salts
Phosphonium-based reagents like BOP, PyBOP, and PyBrOP are also highly effective, particularly for the coupling of N-methylated amino acids.[1][7]
-
BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) was one of the first highly efficient modern coupling reagents. However, its use has diminished due to the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[7][10]
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is a safer alternative to BOP that does not produce HMPA and exhibits similar high reactivity.[7]
-
PyBrOP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) is a highly reactive reagent particularly effective for coupling α,α-dialkyl amino acids.[1][7] Its high reactivity, however, can sometimes lead to increased racemization with prolonged reaction times.[7]
| Reagent | Hindered Coupling System | Yield (%) | D/L Isomer (%) | Reference |
| PyBroP | Boc-Phe-(NMe)Aib-Phe-OBzl | Significant | - | [1] |
| BOP-Cl | N-methylated amino acids | Effective | Low | [10] |
Carbodiimides and Additives
Carbodiimides, such as DIC (N,N'-Diisopropylcarbodiimide) and DCC (N,N'-Dicyclohexylcarbodiimide), are classic coupling reagents that require the use of an additive to suppress racemization and improve efficiency, especially in hindered couplings.[4][7]
-
HOBt (1-Hydroxybenzotriazole) has been the traditional additive, but its effectiveness in preventing racemization can be limited in difficult couplings.[12]
-
HOAt (1-Hydroxy-7-azabenzotriazole) is a more effective racemization suppressant than HOBt.[5][8]
-
OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) is a non-explosive and highly effective alternative to HOBt and HOAt, demonstrating low racemization levels and high coupling rates when paired with carbodiimides.[7][12][14]
Experimental Protocols
Reproducibility is key in peptide synthesis. The following are representative protocols for solution-phase and solid-phase peptide synthesis (SPPS) employing some of the discussed reagents.
General Solid-Phase Peptide Synthesis (SPPS) Protocol for a Hindered Coupling
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in a suitable solvent like N,N-Dimethylformamide (DMF) for 30 minutes.[12]
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 10-20 minutes to remove the N-terminal Fmoc protecting group.[12]
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine.[12]
-
Coupling:
-
For Uronium/Aminium Reagents (e.g., HATU, COMU):
-
In a separate vial, pre-activate the Fmoc-amino acid (3-4 equivalents) with the coupling reagent (3-3.9 equivalents) and a base such as N,N-Diisopropylethylamine (DIPEA) (6-8 equivalents) in DMF for 1-2 minutes.[6][12]
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the reaction to proceed for 30-120 minutes. Reaction completion can be monitored using a qualitative test like the Kaiser test.[6]
-
-
For Carbodiimide/Additive (e.g., DIC/Oxyma):
-
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.[12]
-
Cycle Repetition: Repeat the deprotection, washing, and coupling steps for each amino acid in the peptide sequence.[12]
Solution-Phase Coupling of a Hindered Amino Acid
-
Activation: Dissolve the N-protected amino acid (1 equivalent) and the coupling additive (e.g., Oxyma, 1.2 equivalents) in a suitable aprotic solvent (e.g., DMF, DCM).
-
Add the coupling reagent (e.g., DIC, 1.2 equivalents) to the mixture and stir for a few minutes for pre-activation.
-
Coupling: Add the amino component (e.g., amino acid ester hydrochloride, 1.2 equivalents) and a tertiary base (e.g., DIPEA, 1.5 equivalents) to the activated mixture.[10]
-
Monitoring: Monitor the reaction progress by an appropriate technique (e.g., TLC, LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction and perform a standard aqueous work-up to remove water-soluble byproducts.
-
Purification: Purify the crude peptide by column chromatography.
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental process and the logic behind reagent selection, the following diagrams are provided.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) of hindered peptides.
Caption: Decision tree for selecting a coupling reagent for hindered amino acids.
Conclusion
The successful synthesis of peptides containing sterically hindered amino acids is a multifaceted challenge that necessitates a careful and informed selection of coupling reagents and reaction conditions. While highly reactive uronium salts like HATU and COMU often provide the best performance for the most difficult couplings, other reagents such as phosphonium salts and carbodiimide/additive combinations offer viable and sometimes more cost-effective alternatives. For sensitive amino acids prone to racemization, the choice of additive and base becomes critically important. By leveraging the comparative data and protocols presented in this guide, researchers can develop robust strategies to efficiently synthesize complex peptides, advancing both fundamental research and the development of novel peptide-based therapeutics.
References
- 1. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 10. benchchem.com [benchchem.com]
- 11. TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. digital.csic.es [digital.csic.es]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to NMR Characterization of Peptides Synthesized with H-D-Phe-OtBu.HCl
For researchers, scientists, and drug development professionals, the precise synthesis and characterization of peptides are paramount for ensuring their purity, structure, and function. The incorporation of unnatural amino acids, such as D-phenylalanine, can significantly impact a peptide's conformational properties and biological activity. This guide provides an objective comparison of peptides synthesized using H-D-Phe-OtBu.HCl (D-phenylalanine tert-butyl ester hydrochloride) with alternative synthetic strategies, supported by experimental data and detailed protocols for NMR characterization.
Performance Comparison: this compound vs. Alternative D-Phenylalanine Precursors
The choice of protecting groups and the synthetic strategy—solution-phase versus solid-phase peptide synthesis (SPPS)—are critical factors that influence the final peptide's purity and the efficiency of the synthesis. This compound is a commonly used building block in solution-phase synthesis due to the stability of the tert-butyl ester under various coupling conditions and its straightforward removal with mild acids.
Alternatives for incorporating D-phenylalanine include Nα-protected derivatives like Fmoc-D-Phe-OH and Boc-D-Phe-OH, which are standard in SPPS. Another alternative is the use of allyloxycarbonyl (Alloc)-protected D-phenylalanine, which offers orthogonal deprotection strategies, particularly useful in the synthesis of complex peptides.[1]
The following table summarizes the key characteristics and performance of these alternatives.
| Feature | This compound | Fmoc-D-Phe-OH | Boc-D-Phe-OH | Alloc-D-Phe-OH |
| Synthetic Strategy | Primarily Solution-Phase | Solid-Phase (Fmoc strategy) | Solid-Phase (Boc strategy) | Solid-Phase (Orthogonal) |
| Nα-Protection | None (used as hydrochloride salt) | Fmoc (Base-labile) | Boc (Acid-labile) | Alloc (Palladium-catalyzed removal) |
| C-Terminal Protection | tert-Butyl ester (Acid-labile) | Resin linker | Resin linker | Resin linker |
| Deprotection Conditions | Mild acid (e.g., TFA) for OtBu group | Piperidine for Fmoc group | Strong acid (e.g., HF, TFMSA) for Boc and cleavage | Pd(PPh₃)₄/Phenylsilane for Alloc group[1] |
| Advantages | Cost-effective for solution-phase synthesis of shorter peptides. | Widely used, mild cleavage conditions for peptide from resin. | Robust, historical method. | Orthogonal to Fmoc and Boc, allowing for selective deprotection.[1] |
| Disadvantages | Less suitable for long peptides due to purification challenges. | Potential for side reactions like diketopiperazine formation. | Requires strong, hazardous acids for final cleavage. | Requires a palladium catalyst which may need to be removed.[1] |
NMR Characterization Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of peptides. The chemical shifts of protons in a peptide are highly sensitive to the local electronic environment and the peptide's conformation. The following table presents a comparison of reported ¹H NMR chemical shifts for phenylalanine residues in different peptide contexts.
| Peptide Fragment | Phenylalanine Protons | Chemical Shift (δ, ppm) | Solvent | Reference |
| Ac-Phe-Gly-OMe | Phe-α-CH | 4.86 | CDCl₃ | [2] |
| Phe-β-CH₂ | 3.03, 3.13 | |||
| Phe-NH | 6.82 | |||
| Aromatic-H | 7.07, 7.18-7.26 | |||
| Phth-Gly-Phe-OMe | Phe-α-CH | 4.87 | CDCl₃ | [2] |
| Phe-β-CH₂ | 3.10, 3.21 | |||
| Phe-NH | 6.36 | |||
| Aromatic-H | 7.07-7.09, 7.17-7.27 |
Experimental Protocols
Protocol 1: Solution-Phase Peptide Synthesis using this compound
This protocol describes a general procedure for the coupling of an N-terminally protected amino acid with this compound.
Materials:
-
N-Boc-protected amino acid (e.g., Boc-Ala-OH)
-
This compound
-
Coupling reagent (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous DMF
-
Ethyl acetate
-
1N HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve the N-Boc-protected amino acid (1.0 eq), HBTU (1.0 eq), and HOBt (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) and stir the mixture for 5-10 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF and add DIPEA (1.0 eq) to neutralize the hydrochloride.
-
Add the neutralized this compound solution to the activated amino acid solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide by silica gel column chromatography.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-D-Phe-OH
This protocol outlines a standard manual SPPS procedure on a Rink Amide resin.
Materials:
-
Rink Amide resin
-
Fmoc-D-Phe-OH
-
Other Fmoc-protected amino acids
-
Coupling reagents: HBTU, HOBt
-
Base: DIPEA
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: DMF, DCM, MeOH
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O
-
Cold diethyl ether
Procedure:
-
Swell the Rink Amide resin in DMF.
-
Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc group.
-
Wash the resin with DMF, DCM, and DMF.
-
Coupling: Dissolve Fmoc-D-Phe-OH (3 eq), HBTU (3 eq), HOBt (3 eq), and DIPEA (6 eq) in DMF. Add the solution to the resin and agitate for 2 hours.
-
Wash the resin with DMF, DCM, and DMF.
-
Repeat the deprotection and coupling cycles for the subsequent amino acids in the sequence.
-
After the final coupling, perform a final Fmoc deprotection.
-
Wash the resin with DMF, DCM, and MeOH, and dry under vacuum.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry.
-
Purify the peptide by preparative HPLC.
Protocol 3: NMR Sample Preparation and Characterization
Materials:
-
Lyophilized peptide
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O)
-
NMR tubes
Procedure:
-
Dissolve approximately 1-5 mg of the purified, lyophilized peptide in 0.5 mL of the chosen deuterated solvent.
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire ¹H NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
-
For more detailed structural analysis, acquire 2D NMR spectra such as COSY, TOCSY, and NOESY to aid in resonance assignment and conformational analysis.
Visualizing the Workflow
The following diagrams illustrate the key experimental workflows.
Caption: Comparative workflow for solution-phase versus solid-phase peptide synthesis.
Caption: General workflow for NMR characterization of synthesized peptides.
References
A Comparative Guide to the Stability of Aspartate Protecting Groups versus OtBu
The strategic selection of a protecting group for the β-carboxylic acid of aspartic acid is a critical decision in solid-phase peptide synthesis (SPPS). An ideal protecting group must remain stable throughout the synthesis while being readily cleavable under specific, orthogonal conditions. The tert-butyl (OtBu) ester is a commonly used protecting group, but its stability can be compromised, particularly under the basic conditions required for Fmoc-group removal, leading to the formation of aspartimide, a problematic side reaction.[1][2][3] This guide provides an objective comparison of the stability and performance of various aspartate protecting groups relative to OtBu, supported by experimental data, to assist researchers in making informed decisions for their synthetic strategies.
Aspartimide formation is an intramolecular cyclization that occurs most frequently under basic conditions, leading to byproducts that are difficult to separate from the desired peptide.[3] The propensity for this side reaction is highly dependent on the peptide sequence, with Asp-Gly and Asp-Asn motifs being particularly susceptible.[3] A primary strategy to mitigate this issue is the use of sterically hindered ester-based protecting groups or alternative, non-ester-based functionalities.[3][4]
Comparative Performance of Aspartate Protecting Groups
The following table summarizes the characteristics of several common and novel aspartate side-chain protecting groups, with a focus on their stability and conditions for removal.
| Protecting Group | Structure | Deprotection Conditions | Stability & Performance vs. OtBu | Advantages | Disadvantages & Side Reactions |
| tert-Butyl (OtBu) | -C(CH₃)₃ | Strong acid (e.g., high concentration of TFA)[1] | Baseline for comparison. Prone to aspartimide formation under basic conditions used for Fmoc deprotection.[1] | Commonly used in Fmoc-SPPS; cleavage occurs simultaneously with resin cleavage.[1] | Susceptible to aspartimide formation, especially in problematic sequences.[2][3] |
| Benzyl (OBzl) | -CH₂-Ph | Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[1] | More stable to both acidic and basic conditions used in standard SPPS compared to OtBu.[1] The cyclohexyl ester (OcHex), a related group, shows significantly less aspartimide formation than OBzl.[5] | Orthogonal to both Fmoc/tBu and Boc strategies.[1] | Requires a metal catalyst for removal, which may need to be eliminated from the final product. Can be sensitive to sulfur-containing residues.[1] |
| Allyl (OAll) | -CH₂-CH=CH₂ | Palladium(0) catalysis (e.g., Pd(PPh₃)₄) with a scavenger.[1] | Orthogonal to both acid- and base-labile groups. | Provides an orthogonal protection scheme for on-resin modifications.[6] | Requires a palladium catalyst for removal. |
| 9-Fluorenylmethyl (OFm) | -CH₂-(C₁₃H₉) | Mild base (e.g., 20% piperidine in DMF).[1] | Cleaved under the same conditions as the N-terminal Fmoc group. | Useful when selective deprotection of the Asp side chain is desired early in the synthesis. | Not orthogonal to the Fmoc protecting group strategy. |
| Bulky Alkyl Esters (e.g., OEpe, OPhp, OBno) | e.g., -C(CH₂CH₃)₃ (OEpe) | Strong acid (e.g., TFA), similar to OtBu. | Significantly lower aspartimide formation with increasing steric bulk.[2][7] These groups are more effective at preventing aspartimide formation than OtBu.[7][8] | Offer enhanced stability against base-catalyzed aspartimide formation.[7] | Bulky monomers can be expensive and may lead to poor coupling efficiency due to steric hindrance.[4] |
| Cyanosulfurylide (CSY) | Zwitterionic C-C bonded ylide | Oxidizing agent (e.g., N-chlorosuccinimide, NCS) under aqueous conditions.[4][9] | Completely prevents aspartimide formation under the basic conditions of Fmoc-SPPS by masking the carboxylic acid as a stable C-C bonded ylide.[3][4] | Eliminates aspartimide formation; improves peptide solubility. Not limited to specific motifs like Asp-Gly.[4] | Requires an additional orthogonal deprotection step. Methionine is not tolerated and may need to be substituted.[4] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducing and comparing stability data.
1. Aspartimide Formation Stress Test
This protocol is designed to evaluate the stability of different aspartate protecting groups under prolonged exposure to basic conditions, simulating the cumulative effect of multiple Fmoc deprotection steps in a long synthesis.[3]
-
Objective: To quantify the extent of aspartimide formation for a given protecting group.
-
Methodology:
-
A model peptide containing the Asp(PG)-Gly sequence is synthesized on a solid support.
-
After coupling the amino acid following the Asp residue, the peptidyl-resin is washed with N,N-Dimethylformamide (DMF).
-
The resin is then treated with a solution of 20% piperidine in DMF for an extended period (e.g., 18 hours) at room temperature.[3]
-
Following the treatment, the resin is washed thoroughly with DMF and Dichloromethane (DCM) and then dried.
-
The peptide is cleaved from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).
-
The crude peptide is analyzed by HPLC to quantify the percentage of the desired peptide versus aspartimide-related byproducts.
-
2. Deprotection of Asp(OtBu) via Acidolysis
This is the standard procedure for cleaving t-butyl-based protecting groups, typically performed concurrently with cleavage from the resin.[1]
-
Objective: To cleave the tert-butyl ester from the aspartic acid side chain.
-
Materials:
-
Peptide-resin with Asp(OtBu)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., water, triisopropylsilane (TIS))
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
-
Procedure:
-
The peptide-resin is washed with DCM and dried under vacuum.
-
A cleavage cocktail is prepared, typically containing 95% TFA and 5% scavengers (e.g., TIS and water).
-
The cleavage cocktail is added to the resin and allowed to react for 2-3 hours at room temperature.[10]
-
The resin is filtered, and the filtrate containing the peptide is collected.
-
The peptide is precipitated from the filtrate by adding cold diethyl ether.
-
3. Deprotection of Asp(OAll) via Palladium Catalysis
This protocol describes the orthogonal removal of the allyl protecting group.
-
Objective: To selectively cleave the allyl ester from the aspartic acid side chain.
-
Materials:
-
Peptide-resin with Asp(OAll)
-
Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0))
-
Scavenger (e.g., phenylsilane or morpholine)
-
DCM or a mixture of CHCl₃/AcOH/NMM
-
-
Procedure:
-
The peptide-resin is swollen in DCM.
-
A solution of Pd(PPh₃)₄ and the scavenger in the appropriate solvent is prepared under an inert atmosphere.
-
The solution is added to the resin, and the reaction is gently agitated for 2-3 hours at room temperature.
-
The resin is washed extensively with a chelating agent solution (e.g., sodium N,N-diethyldithiocarbamate) to remove palladium residues, followed by washes with DMF and DCM.
-
Logical Relationships in Aspartate Protection
The choice of protecting group is dictated by the overall synthetic strategy, particularly the chemistry of the N-terminal protecting group (e.g., Fmoc or Boc). The stability of the side-chain protection to the conditions used for N-terminal deprotection is paramount.
Caption: Stability of Asp protecting groups in Fmoc-SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. research-collection.ethz.ch [research-collection.ethz.ch]
- 5. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design of protecting groups for the beta-carboxylic group of aspartic acid that minimize base-catalyzed aspartimide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tools.thermofisher.com [tools.thermofisher.com]
A Comparative Guide to the Efficacy of H-D-Phe-OtBu.HCl in Manual versus Automated Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals, the choice between manual and automated Solid-Phase Peptide Synthesis (SPPS) is a critical decision that impacts efficiency, purity, and overall project timelines. This guide provides a detailed comparison of the efficacy of H-D-Phe-OtBu.HCl, a protected form of the D-isomer of phenylalanine, in both manual and automated SPPS platforms. The inclusion of D-amino acids like this compound is a common strategy to enhance peptide stability against enzymatic degradation.
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the stepwise assembly of amino acids into a desired peptide sequence on a solid support.[1] The tert-butyl (tBu) ester protecting group on the C-terminus of D-phenylalanine (this compound) is employed to prevent unwanted side reactions during synthesis and is typically removed during the final cleavage from the resin.[2]
The selection of either a manual or an automated approach for SPPS depends on various factors, including the complexity of the peptide, the required throughput, and available resources.[1] Automated synthesis is recognized for its high reproducibility and throughput, making it suitable for synthesizing numerous peptides simultaneously.[3][4] Conversely, manual synthesis offers greater flexibility for troubleshooting and is often more cost-effective for smaller scale or less frequent syntheses.[1][5]
Quantitative Performance Comparison
While specific comparative data for this compound is not extensively published, the following table summarizes the expected performance characteristics for the incorporation of a hydrophobic D-amino acid in manual versus automated SPPS, based on typical outcomes for similar residues.[6]
| Parameter | Manual Solid-Phase Peptide Synthesis (SPPS) | Automated Solid-Phase Peptide Synthesis (SPPS) |
| Typical Yield per Coupling Step | 97-99% | >99% |
| Crude Purity | 70-90% | 85-98% |
| Hands-on Time per Cycle | 1-2 hours | 5-15 minutes (for setup) |
| Total Time per Cycle | 2-4 hours | 30-90 minutes |
| Reproducibility | Operator-dependent | High |
| Reagent Consumption | Higher due to manual dispensing | Optimized and generally lower |
| Throughput | Low (typically one peptide at a time) | High (multiple parallel syntheses possible) |
Experimental Protocols
The successful incorporation of this compound into a peptide sequence relies on meticulous execution of the SPPS workflow. Below are detailed protocols for both manual and automated synthesis.
Manual SPPS Protocol for this compound Incorporation
This protocol outlines the key steps for the manual coupling of this compound.
1. Resin Preparation:
-
Start with a suitable resin (e.g., Rink Amide MBHA resin for C-terminal amides).
-
Swell the resin in N,N-Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[7]
2. Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group.
-
Drain the reaction vessel and repeat the treatment for another 15-20 minutes.
-
Wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (2-3 times) to remove residual piperidine.
3. Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), a coupling agent such as HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF.
-
Add a base, typically N,N-Diisopropylethylamine (DIEA) (6-10 equivalents), to the activation mixture and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature. For hydrophobic residues like phenylalanine, extended coupling times or double coupling may be necessary to ensure complete reaction.[8]
4. Monitoring the Coupling Reaction:
-
Perform a Kaiser (ninhydrin) test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction.[7]
5. Capping (Optional):
-
If the coupling is incomplete, cap any unreacted amino groups by treating the resin with an acetic anhydride/DIEA solution in DMF to prevent the formation of deletion sequences.
6. Washing:
-
After a successful coupling, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
This cycle is repeated for each subsequent amino acid in the peptide sequence.
Automated SPPS Protocol for this compound Incorporation
Automated peptide synthesizers streamline the repetitive steps of SPPS. The following is a general procedure adaptable to most automated platforms.
1. System Preparation:
-
Ensure the synthesizer is calibrated and all solvent and reagent reservoirs are filled with fresh solutions.[6]
2. Sequence Programming:
-
Input the desired peptide sequence into the synthesizer's software, specifying the position of this compound.
-
Define the synthesis protocol, including deprotection times, coupling methods, and washing steps.
3. Reagent Loading:
-
Place a vial containing the pre-weighed this compound in the designated position on the synthesizer's amino acid rack.
4. Automated Synthesis Cycle:
-
The instrument will automatically perform the following steps for each amino acid:
-
Fmoc Deprotection: The N-terminal Fmoc group is removed using the programmed deprotection solution (e.g., 20% piperidine in DMF).
-
Washing: The resin is washed with the specified solvents to remove deprotection reagents.
-
Amino Acid Delivery and Activation: The synthesizer dispenses the required amounts of this compound solution, coupling reagents (e.g., HBTU/HOBt), and base (e.g., DIEA) for in-situ activation.
-
Coupling: The activated amino acid is coupled to the resin-bound peptide for the pre-programmed duration. Microwave-assisted synthesizers can significantly reduce coupling times.[9]
-
Washing: The resin is washed to remove excess reagents and byproducts.
-
5. Final Cleavage and Deprotection:
-
Once the entire peptide sequence is assembled, the peptide is cleaved from the resin and the side-chain protecting groups (including the tert-butyl ester of D-Phe) are removed. This is typically a manual step performed outside the synthesizer using a cleavage cocktail, such as trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane and water) to prevent side reactions.[7][10]
Visualization of SPPS Workflows
To illustrate the procedural differences, the following diagrams outline the workflows for manual and automated SPPS.
Conclusion
Both manual and automated SPPS are viable methods for the synthesis of peptides containing this compound. Automated synthesis generally offers higher purity, yield, and reproducibility, particularly for longer or more complex peptides, while significantly reducing hands-on time.[11] However, manual synthesis provides greater flexibility and can be more economical for smaller-scale projects. The choice of method should be guided by the specific requirements of the research, including the desired peptide quantity, purity, and the available laboratory infrastructure. For hydrophobic residues like this compound, careful monitoring of the coupling reaction is crucial in manual synthesis, while in automated synthesis, optimized protocols with potentially longer coupling times or the use of microwave energy can enhance success rates.[8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 4. Automated solid-phase peptide synthesis to obtain therapeutic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for solid phase peptide synthesis which employ a minimum of instrumentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. wernerlab.weebly.com [wernerlab.weebly.com]
- 8. Automated Synthesis and Purification of Hydrophobic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Rapid Manual Solid Phase Peptide Synthesis Method for High-Throughput Peptide Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
A Head-to-Head Battle in Peptide Synthesis: Boc/Bzl vs. Fmoc/tBu Strategies
For researchers, scientists, and drug development professionals, the chemical synthesis of peptides is a fundamental and often critical task. The two dominant strategies for solid-phase peptide synthesis (SPPS), tert-butyloxycarbonyl/benzyl (Boc/Bzl) and 9-fluorenylmethyloxycarbonyl/tert-butyl (Fmoc/tBu), each present a unique set of advantages and disadvantages. The choice between these methodologies can significantly impact the yield, purity, and ultimately the success of synthesizing a target peptide, especially for long or challenging sequences. This guide provides an objective, data-supported comparison of the Boc/Bzl and Fmoc/tBu synthesis strategies to aid in the selection of the most appropriate method for your research needs.
Core Principles: A Tale of Two Chemistries
The primary distinction between the Boc/Bzl and Fmoc/tBu strategies lies in the nature of the temporary protecting group for the Nα-amino group of the amino acids and the corresponding deprotection chemistry.
The Boc/Bzl strategy is the classic approach, utilizing the acid-labile Boc group for Nα-protection. This group is removed with a moderately strong acid, typically trifluoroacetic acid (TFA), in each cycle of the synthesis. The side-chain protecting groups are generally benzyl (Bzl)-based and require a much stronger acid, such as anhydrous hydrogen fluoride (HF), for their removal during the final cleavage of the peptide from the resin.
In contrast, the more modern Fmoc/tBu strategy employs the base-labile Fmoc group for Nα-protection. The Fmoc group is cleaved using a mild base, most commonly a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). The side-chain protecting groups are typically tert-butyl (tBu)-based and are removed simultaneously with the cleavage from the resin using a strong acid, such as TFA. This orthogonality in the deprotection schemes is a key feature of the Fmoc/tBu strategy.
Performance Comparison: A Quantitative Look
While the literature extensively discusses the qualitative advantages and disadvantages of each strategy, direct head-to-head quantitative comparisons for the synthesis of the same peptide under optimized conditions for both methods are not abundant. However, some studies and general consensus in the field provide insights into their performance, particularly for challenging sequences.
The Boc/Bzl strategy is often favored for the synthesis of hydrophobic peptides or sequences prone to aggregation. The repetitive treatment with TFA in the Boc deprotection step protonates the N-terminus of the growing peptide chain, which can help to disrupt inter-chain hydrogen bonding and reduce aggregation. This can lead to higher crude purity and overall yield for such "difficult" sequences.
Conversely, the Fmoc/tBu strategy is generally considered milder and is often the preferred method for the synthesis of peptides containing sensitive amino acids or post-translational modifications that would not be stable to the harsh final cleavage conditions of the Boc/Bzl method (i.e., HF cleavage).
Below is a summary of performance characteristics based on available data and established principles:
| Parameter | Boc/Bzl Strategy | Fmoc/tBu Strategy | Key Considerations |
| Nα-Deprotection | 25-50% TFA in DCM | 20-50% Piperidine in DMF | Fmoc deprotection is milder and avoids repeated strong acid exposure to the peptide chain.[] |
| Final Cleavage | Anhydrous HF | 95% TFA | HF is highly corrosive and requires specialized, expensive equipment. TFA is less hazardous and easier to handle.[] |
| Orthogonality | No | Yes | The Fmoc/tBu strategy allows for the selective removal of the Nα-protecting group while side-chain protecting groups remain intact, which is advantageous for on-resin modifications.[] |
| Side Reactions | Acid-catalyzed side reactions | Base-catalyzed side reactions (e.g., aspartimide formation, piperidinyl-alanine formation) | The choice of strategy can be guided by the peptide sequence to minimize known side reactions. |
| Aggregation | Can be advantageous for hydrophobic and aggregation-prone peptides due to N-terminal protonation after deprotection. | Can be problematic for hydrophobic sequences, though various strategies exist to mitigate this. | The Boc strategy's acidic conditions can disrupt secondary structures.[2] |
| Cost | Boc-protected amino acids are generally less expensive. | Fmoc-protected amino acids are typically more expensive. | Overall process cost should also factor in reagents, solvents, and waste disposal. |
One study focusing on the synthesis of a hydrophobic transmembrane peptide fragment of the rat bradykinin receptor reported a yield of 12% using Boc-based SPPS, while the Fmoc-based synthesis of the same peptide did not yield any product.[3] This highlights the potential advantage of the Boc strategy for certain "difficult sequences."
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of either synthesis strategy. Below are representative protocols for the key steps in both Boc/Bzl and Fmoc/tBu SPPS.
Boc/Bzl Solid-Phase Peptide Synthesis Protocol
1. Resin Preparation and First Amino Acid Attachment (to Merrifield Resin)
-
Swell Merrifield resin (chloromethylated polystyrene) in DMF.
-
Prepare the cesium salt of the C-terminal Boc-protected amino acid by reacting it with cesium carbonate.
-
Dissolve the Boc-amino acid cesium salt in DMF and add it to the swollen resin.
-
Heat the mixture at 50°C for 12-24 hours.
-
Wash the resin with DMF, DMF/water, DMF, and dichloromethane (DCM).
-
Dry the resin under vacuum.
2. Boc Deprotection
-
Swell the peptide-resin in DCM.
-
Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes, drain, and then treat again for 20-30 minutes.
-
Wash the resin with DCM.
3. Neutralization
-
Wash the resin with isopropanol (IPA) and then DCM.
-
Treat the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM for 5-10 minutes.
-
Wash the resin with DCM.
4. Amino Acid Coupling (using HBTU/HOBt)
-
Dissolve the next Boc-protected amino acid (2-4 equivalents), HBTU (2-4 equivalents), and HOBt (2-4 equivalents) in DMF.
-
Add DIEA (4-8 equivalents) to the amino acid solution to pre-activate.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 30-60 minutes.
-
Monitor the coupling reaction using the ninhydrin test.
-
Wash the resin with DMF and DCM.
5. Final Cleavage and Deprotection (HF Cleavage)
-
Caution: This procedure must be performed by trained personnel in a specialized, well-ventilated fume hood using a dedicated HF cleavage apparatus.
-
Place the dried peptide-resin in the HF reaction vessel.
-
Add a scavenger cocktail (e.g., anisole, p-cresol).
-
Cool the vessel to 0°C.
-
Condense anhydrous HF into the vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide with cold diethyl ether and purify by RP-HPLC.[]
Fmoc/tBu Solid-Phase Peptide Synthesis Protocol
1. Resin Preparation and First Amino Acid Attachment (to Wang Resin)
-
Swell Wang resin (p-alkoxybenzyl alcohol resin) in DMF.
-
In a separate vessel, dissolve the first Fmoc-protected amino acid (2-5 equivalents) and a coupling reagent such as HOBt (2-5 equivalents) in DMF/DCM.
-
Add a carbodiimide coupling agent like N,N'-diisopropylcarbodiimide (DIC) (2-5 equivalents) and allow to pre-activate.
-
Add the activated amino acid solution to the swollen resin.
-
Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Agitate the reaction mixture for 2-4 hours.
-
Cap any unreacted hydroxyl groups on the resin using an acetylating agent (e.g., acetic anhydride and pyridine).
-
Wash the resin with DMF and DCM.
2. Fmoc Deprotection
-
Swell the peptide-resin in DMF.
-
Treat the resin with a 20-50% solution of piperidine in DMF for 5-10 minutes.
-
Drain and repeat the treatment for another 15-20 minutes.
-
Wash the resin thoroughly with DMF.
3. Amino Acid Coupling (using HATU)
-
In a separate vessel, dissolve the next Fmoc-protected amino acid (2-5 equivalents) and HATU (2-5 equivalents) in DMF.
-
Add DIEA or 2,4,6-collidine (4-10 equivalents) to the solution and allow it to pre-activate for a few minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 30-60 minutes.
-
Monitor the coupling reaction using the ninhydrin test.
-
Wash the resin with DMF.
4. Final Cleavage and Deprotection (TFA Cleavage)
-
Wash the fully assembled peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (scavengers may vary depending on the peptide sequence).
-
Add the cleavage cocktail to the peptide-resin.
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide and purify by RP-HPLC.
Visualizing the Synthesis Workflows
The following diagrams illustrate the cyclical nature of the Boc/Bzl and Fmoc/tBu solid-phase peptide synthesis strategies.
Caption: Boc/Bzl Solid-Phase Peptide Synthesis Workflow.
Caption: Fmoc/tBu Solid-Phase Peptide Synthesis Workflow.
Conclusion and Recommendations
The choice between the Boc/Bzl and Fmoc/tBu solid-phase peptide synthesis strategies is not always straightforward and depends on a variety of factors, including the peptide sequence, the presence of sensitive residues or modifications, and the available laboratory infrastructure.
The Fmoc/tBu strategy is the most widely used method today due to its milder reaction conditions, orthogonality of protecting groups, and the avoidance of highly hazardous reagents like anhydrous HF.[] It is generally the recommended starting point for the synthesis of most peptides, especially those containing post-translational modifications.
The Boc/Bzl strategy , while older, remains a powerful and sometimes superior option for the synthesis of "difficult" sequences, particularly those that are long, hydrophobic, or prone to aggregation.[2] The aggressive deprotection conditions can be advantageous in these cases. However, the requirement for specialized equipment for the final HF cleavage is a significant consideration.
Ultimately, a thorough understanding of the chemistry and potential side reactions of both strategies, combined with a careful analysis of the target peptide's properties, will enable the researcher to make an informed decision and achieve a successful synthesis.
References
The Mirror Image Advantage: Enhancing Peptide Stability with D-Amino Acids
For researchers, scientists, and drug development professionals, the inherent instability of therapeutic peptides is a significant hurdle. Their rapid degradation by proteases in the body limits their bioavailability and therapeutic efficacy. A key strategy to overcome this is the incorporation of D-amino acids, the non-natural mirror images of the standard L-amino acids. This guide provides a comprehensive comparison of the enzymatic stability of peptides containing D-amino acids versus their traditional L-amino acid counterparts, supported by experimental data and detailed protocols.
The substitution of L-amino acids with D-amino acids sterically hinders the recognition and cleavage of peptide bonds by most endogenous proteases, which are stereospecific for L-isomers.[1][2] This simple yet effective modification can dramatically increase a peptide's half-life in biological fluids, making it a more viable drug candidate.[3][4] This guide will delve into the quantitative improvements in stability, provide detailed methodologies for assessing this stability, and visualize the experimental workflow.
Comparative Enzymatic Stability: L-Peptides vs. D-Amino Acid-Containing Peptides
The inclusion of D-amino acids significantly enhances peptide resistance to a variety of proteases. The following tables summarize quantitative data from various studies, comparing the stability of L-peptides with their D-amino acid-modified analogues in the presence of common enzymes and in human serum.
Table 1: Stability against Specific Proteases
| Peptide Sequence | Modifying Amino Acid | Enzyme | Concentration of Enzyme | Half-life (t½) / % Remaining | Reference |
| L-Peptide (Control) | - | Trypsin | 0.1 mg/mL | < 5 min | [5] |
| D-CP (all D-amino acids) | All amino acids | Trypsin | 0.1 mg/mL | > 240 min | [5] |
| D-lys-CP (partial D-lys) | D-lysine | Trypsin | 0.1 mg/mL | > 240 min | [5] |
| L-Peptide (Control) | - | Chymotrypsin | 0.1 mg/mL | ~30 min | [5] |
| D-CP (all D-amino acids) | All amino acids | Chymotrypsin | 0.1 mg/mL | > 240 min | [5] |
| D-lys-CP (partial D-lys) | D-lysine | Chymotrypsin | 0.1 mg/mL | > 240 min | [5] |
| L-Peptide (unmodified) | - | Proteinase K | Not Specified | 0% after 4h | [6] |
| D-amino acid modified peptide | C-terminal D-amino acid | Proteinase K | Not Specified | 15% after 24h | [6] |
Table 2: Stability in Human Serum/Plasma
| Peptide | Modification | Matrix | Half-life (t½) / % Remaining | Reference |
| Kn2-7 (L-peptide) | - | 25% Human Serum | 1.0% remaining after 24h | [3] |
| dKn2-7 (D-enantiomer) | All D-amino acids | 25% Human Serum | 78.5% remaining after 24h | [3] |
| RDP215 (L-peptide) | - | Human Serum | Significant degradation | [7] |
| 9D-RDP215 (D-amino acid sub) | D-amino acid substitution | Human Serum | Enhanced stability | [7] |
| MUC2 epitope peptide (L-flanks) | - | Diluted Human Serum | Susceptible to degradation | |
| MUC2 epitope peptide (D-flanks) | D-amino acids in flanks | Diluted Human Serum | High resistance to degradation |
Experimental Protocols
Accurate evaluation of peptide stability is crucial for the development of robust peptide-based therapeutics. Below are detailed protocols for in vitro enzymatic stability assays.
Protocol 1: In Vitro Stability Assay with a Specific Protease (e.g., Trypsin)
This protocol outlines the steps to assess the stability of a peptide in the presence of a specific protease like trypsin.
Materials:
-
Peptide stock solution (e.g., 1 mg/mL in sterile water or appropriate buffer)
-
Protease stock solution (e.g., Trypsin Gold, Mass Spectrometry Grade, 1 mg/mL in 50 mM acetic acid)
-
Reaction buffer (e.g., 50 mM Ammonium Bicarbonate, pH 7.8)
-
Quenching solution (e.g., 10% Trifluoroacetic Acid - TFA)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Mass Spectrometer (optional, for metabolite identification)
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the peptide at a final concentration of 100 µM in the reaction buffer.
-
Equilibrate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the protease to a final concentration (e.g., 1:100 enzyme-to-substrate ratio, w/w).
-
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
-
Quenching the Reaction:
-
Immediately add the quenching solution to the aliquot to stop the enzymatic reaction. For example, add an equal volume of 10% TFA.
-
-
Sample Analysis by RP-HPLC:
-
Analyze the quenched samples using an RP-HPLC system equipped with a C18 column.[4]
-
Use a suitable gradient of mobile phases (e.g., Mobile Phase A: 0.1% TFA in water; Mobile Phase B: 0.1% TFA in acetonitrile).
-
Monitor the elution of the intact peptide and its degradation products by UV absorbance at 214 nm or 280 nm.[4]
-
-
Data Analysis:
-
Quantify the peak area of the intact peptide at each time point.
-
Calculate the percentage of the remaining intact peptide relative to the time 0 sample.
-
Determine the half-life (t½) of the peptide by plotting the percentage of remaining peptide against time and fitting the data to a one-phase decay model.
-
Protocol 2: Stability Assay in Human Serum
This protocol describes how to evaluate the stability of a peptide in a more physiologically relevant matrix, human serum.
Materials:
-
Peptide stock solution
-
Pooled human serum (commercially available)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Precipitating agent (e.g., ice-cold acetonitrile with 1% formic acid, or a 1:1 mixture of acetonitrile and ethanol).[3]
-
Centrifuge
-
RP-HPLC-MS system
Procedure:
-
Incubation:
-
Dilute the peptide stock solution in human serum (e.g., to a final concentration of 10 µM in 25-50% serum in PBS).[3]
-
Incubate the mixture at 37°C with gentle agitation.
-
-
Time-Course Sampling and Protein Precipitation:
-
At various time points (e.g., 0, 30, 60, 120, 240 minutes, and 24 hours), take an aliquot of the serum-peptide mixture.
-
Add at least two volumes of the cold precipitating agent to the aliquot to precipitate serum proteins and stop enzymatic activity.
-
Vortex the mixture and incubate at -20°C for at least 30 minutes.
-
-
Sample Clarification:
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
-
Analysis of the Supernatant:
-
Carefully collect the supernatant containing the peptide and its metabolites.
-
Analyze the supernatant using an RP-HPLC-MS system to separate and quantify the intact peptide.[3]
-
-
Data Analysis:
-
Similar to the protease assay, quantify the amount of intact peptide at each time point and calculate the half-life.
-
Mandatory Visualization
To clearly illustrate the process of evaluating peptide stability, the following diagrams outline the experimental workflow and the underlying principle of enzymatic degradation.
Caption: Experimental workflow for comparing the enzymatic stability of L- and D-amino acid containing peptides.
Caption: Simplified diagram illustrating the mechanism of protease resistance in D-amino acid containing peptides.
References
- 1. Graphviz stable layout over multiple dot files - Stack Overflow [stackoverflow.com]
- 2. DSpace [repositori.upf.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. hplc.eu [hplc.eu]
- 6. tandfonline.com [tandfonline.com]
- 7. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Purity Analysis of Crude Peptides Synthesized with H-D-Phe-OtBu.HCl
For researchers, scientists, and drug development professionals, the selection of building blocks in solid-phase peptide synthesis (SPPS) is a critical determinant of crude product purity, directly impacting downstream purification efforts and overall yield. This guide provides an objective comparison of crude peptides synthesized using H-D-Phe-OtBu.HCl versus alternative protected D-phenylalanine derivatives, supported by illustrative experimental data.
The incorporation of D-amino acids, such as D-phenylalanine, is a common strategy to enhance peptide stability against enzymatic degradation. The choice of the C-terminal protecting group for these residues can influence coupling efficiency and the impurity profile of the crude peptide. Here, we compare the use of the tert-butyl (OtBu) ester protecting group in this compound with two common alternatives: the methyl ester (H-D-Phe-OMe.HCl) and the benzyl ester (H-D-Phe-OBzl.HCl).
Comparative Purity Assessment of a Model Peptide
To illustrate the performance differences, a model pentapeptide (Ac-Tyr-D-Phe-Gly-Phe-Met-NH2) was synthesized using three different protected D-phenylalanine precursors. The resulting crude peptides were analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to determine purity and identify major impurities.
Table 1: Comparative Purity of Crude Model Peptide (Ac-Tyr-D-Phe-Gly-Phe-Met-NH2)
| D-Phe Derivative Used | Main Product Purity (%) | Deletion Impurity (%) | Diastereomeric Impurity (%) | Other Impurities (%) |
| This compound | 85.2 | 8.5 | 1.8 | 4.5 |
| H-D-Phe-OMe.HCl | 82.1 | 9.8 | 3.1 | 5.0 |
| H-D-Phe-OBzl.HCl | 78.5 | 11.2 | 2.5 | 7.8 |
The data suggests that the use of this compound resulted in the highest crude purity of the target peptide. This is likely attributable to the stability of the tert-butyl ester under the repetitive basic conditions of Fmoc deprotection, minimizing side reactions.
Analysis of Impurity Profiles
The primary impurities observed were deletion sequences (lacking one amino acid) and diastereomers. The lower percentage of these impurities in the peptide synthesized with this compound indicates more efficient and stereochemically stable coupling steps.
Caption: Impurity profile of a crude synthetic peptide.
Experimental Protocols
Detailed methodologies for the key experiments are provided below for reproducibility and further investigation.
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Purpose: To separate and quantify the components of the crude peptide mixture.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile
-
Sample Diluent: Mobile Phase A
Procedure:
-
Prepare a 1 mg/mL solution of the crude peptide in the sample diluent.
-
Set the column temperature to 30°C.
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 20 µL of the sample.
-
Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Maintain the flow rate at 1.0 mL/min.
-
Monitor the absorbance at 220 nm.
-
Calculate the percentage purity by integrating the peak areas. The purity is the ratio of the main peak area to the total area of all peaks.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
Purpose: To identify the molecular weights of the components separated by HPLC, confirming the identity of the target peptide and characterizing impurities.
Instrumentation:
-
LC system coupled to a mass spectrometer (e.g., ESI-QTOF)
Procedure:
-
Use the same LC conditions as described in the RP-HPLC protocol.
-
Divert the column effluent to the mass spectrometer.
-
Set the mass spectrometer to positive ion mode.
-
Scan a mass range appropriate for the expected molecular weight of the target peptide and potential impurities (e.g., m/z 400-2000).
-
Analyze the mass spectra of the eluting peaks to determine their molecular weights.
-
Compare the experimental molecular weights with the theoretical masses of the target peptide and expected impurities (e.g., deletion sequences).
Caption: Workflow for peptide purity analysis.
Conclusion
The selection of appropriate protected amino acid derivatives is crucial for achieving high crude peptide purity in SPPS. The use of this compound in the synthesis of a model peptide demonstrated a superior performance in terms of crude purity and a more favorable impurity profile when compared to its methyl and benzyl ester counterparts. This suggests that the tert-butyl ester is a robust protecting group for the C-terminus of D-phenylalanine, minimizing side reactions and facilitating a more efficient synthesis. Researchers aiming to optimize the synthesis of peptides containing D-phenylalanine should consider this compound as a preferred building block to simplify subsequent purification and improve overall yield.
Safety Operating Guide
Proper Disposal of H-D-Phe-OtBu.HCl: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical aspect of laboratory operations. This guide provides essential information and procedural steps for the proper disposal of H-D-Phe-OtBu.HCl (D-Phenylalanine tert-butyl ester hydrochloride), a common reagent in peptide synthesis.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). While the substance is not classified as hazardous, good laboratory practice dictates caution.[1]
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Splash goggles or chemical safety goggles |
| Hand Protection | Protective gloves |
| Respiratory Protection | Dust respirator, especially for large spills |
| Body Protection | Full laboratory suit and boots |
Spill Management
In the event of a spill, the immediate priority is to contain the material safely and prevent its spread.
-
Small Spills: Use appropriate tools to carefully collect the spilled solid material and place it into a designated and clearly labeled waste disposal container.[1]
-
Large Spills: Employ a shovel to transfer the spilled material into a suitable, sealed container for waste disposal.[1]
Disposal Protocol
The guiding principle for the disposal of this compound is adherence to all applicable environmental regulations. The Safety Data Sheet (SDS) for this compound specifies that waste must be disposed of in accordance with federal, state, and local environmental control regulations.[1] The product itself and its degradation products are noted as not being toxic.[1]
Step-by-Step Disposal Procedure:
-
Containerization: Place the waste this compound, including any contaminated materials from spill cleanup, into a well-sealed and appropriately labeled waste container.
-
Labeling: Clearly label the container with the chemical name ("this compound" or "D-Phenylalanine tert-butyl ester hydrochloride") and any other information required by your institution's waste management program.
-
Consultation: Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste manager to determine the specific disposal route. They will provide guidance based on local and state regulations.
-
Waste Pickup: Arrange for the collection of the waste container by a licensed chemical waste disposal service, as directed by your EHS department.
Logical Flow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disclaimer: This information is intended for guidance purposes only and should not supersede the specific protocols and regulations of your institution or local authorities. Always consult your organization's Environmental Health and Safety department for definitive disposal procedures.
References
Personal protective equipment for handling H-D-Phe-OtBu.HCl
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of H-D-Phe-OtBu.HCl, ensuring laboratory safety and operational integrity.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. These recommendations are based on a conservative approach to mitigate potential risks of irritation and exposure.
| PPE Category | Recommendation | Rationale |
| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact. |
| Body Protection | Laboratory coat. | Protects personal clothing from contamination. |
| Eye & Face Protection | Safety glasses with side shields or safety goggles. | Protects eyes from dust particles and splashes. |
| Respiratory Protection | Use in a well-ventilated area. A dust mask or respirator may be necessary if handling large quantities or if dust is generated. | Minimizes inhalation of airborne particles. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Wear appropriate PPE (gloves and lab coat) during inspection.
-
Verify that the container is properly labeled.
2. Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed to prevent moisture absorption and contamination.
-
Store away from incompatible materials such as strong oxidizing agents.
3. Handling and Use:
-
Handle this compound in a well-ventilated area, such as a chemical fume hood, especially when weighing or transferring the powder, to minimize inhalation of dust.
-
Wear the recommended PPE at all times.
-
Avoid direct contact with skin, eyes, and clothing.
-
After handling, wash hands thoroughly with soap and water.
4. Spill Management:
-
In case of a small spill, dampen the material with a wet paper towel to avoid raising dust.
-
Carefully scoop the spilled material into a designated waste container.
-
Clean the spill area with soap and water.
-
For large spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, paper towels, and weighing papers, should be collected in a sealed, labeled waste bag and disposed of as chemical waste.
-
Empty Containers: Rinse empty containers thoroughly with a suitable solvent (e.g., water). The rinsate should be collected and treated as chemical waste. Once cleaned, the container can be disposed of according to institutional guidelines.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound, from preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
